molecular formula C16H10ClNO2 B187155 2-(2-Chlorophenyl)quinoline-4-carboxylic acid CAS No. 20389-09-7

2-(2-Chlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B187155
CAS No.: 20389-09-7
M. Wt: 283.71 g/mol
InChI Key: QBRGQUCIJZKQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)quinoline-4-carboxylic acid is a privileged chemical scaffold in modern medicinal chemistry, primarily serving as a critical precursor for the development of novel histone deacetylase (HDAC) and sirtuin (SIRT) inhibitors. Research has demonstrated its significant value in anticancer drug discovery, where it is employed as a cap group in the pharmacophore of HDAC inhibitors to promote hydrophobic interactions at the active site opening . This core structure has been utilized to create compounds with notable HDAC3 selectivity, which in lead molecules translates to potent in vitro antiproliferative effects against cancer cell lines like K562 by inducing G2/M cell cycle arrest and promoting apoptosis . Furthermore, structural analogs of this quinoline carboxylic acid have been designed and synthesized as potent, selective SIRT3 inhibitors, exhibiting promising inhibitory activity in leukemic cell lines and inducing G0/G1 cell cycle arrest and cell differentiation . This compound provides researchers with a versatile template for designing targeted cancer therapeutics, particularly for investigating epigenetic regulation and mitochondrial metabolism in oncology.

Properties

IUPAC Name

2-(2-chlorophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRGQUCIJZKQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296531
Record name 2-(2-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20389-09-7
Record name 2-(2-Chlorophenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20389-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 109765
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020389097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20389-09-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-chlorophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chlorophenyl)quinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry. This document details its physicochemical characteristics, synthesis, and its role as a structural motif in the development of targeted therapeutics, particularly as an inhibitor of histone deacetylase 3 (HDAC3).

Physicochemical Properties

Quantitative data on the fundamental physicochemical properties of this compound are crucial for its application in drug design and development. The following table summarizes its key characteristics.

PropertyValueSource/Method
IUPAC Name This compound-
CAS Number 20389-09-7[1][2]
Molecular Formula C₁₆H₁₀ClNO₂[1][2]
Molecular Weight 283.71 g/mol Calculated
Appearance White solid[3]
pKa Data not available-
Aqueous Solubility Data not available-
Solubility in Organic Solvents Soluble in DMSO, crystallization from Ethyl Acetate (EtOAc)[3]
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ Calculated: 284.04336, Found: 284.04639[3]

Synthesis of this compound

The primary synthetic route to this compound is the Pfitzinger reaction, a robust method for generating quinoline-4-carboxylic acids.[4][5] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Pfitzinger reaction.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Isatin Isatin Pfitzinger Pfitzinger Reaction (Reflux) Isatin->Pfitzinger Acetophenone 2'-Chloroacetophenone Acetophenone->Pfitzinger Base Potassium Hydroxide (KOH) in Ethanol Base->Pfitzinger Evaporation Solvent Evaporation Pfitzinger->Evaporation Cooling Dissolution Dissolution in Water Evaporation->Dissolution Acidification Acidification (HCl) Dissolution->Acidification Filtration Filtration Acidification->Filtration Precipitation Crystallization Crystallization (EtOAc) Filtration->Crystallization Product 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid Crystallization->Product

Pfitzinger reaction workflow for synthesis.
Experimental Protocol: Pfitzinger Synthesis

This protocol is adapted from the synthesis of compound B14 as described in the literature.[1][3]

Materials:

  • Isatin

  • 2'-Chloroacetophenone

  • 33% Potassium Hydroxide (KOH) solution

  • Ethanol (EtOH)

  • 3 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve isatin (1.0 eq) in a 33% aqueous KOH solution.

  • To this solution, slowly add a solution of 2'-chloroacetophenone (1.1 eq) in ethanol.

  • Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue to dissolve the potassium salt of the product.

  • While stirring, slowly add 3 M HCl to the aqueous solution to adjust the pH to approximately 5-6, resulting in the precipitation of the crude product.

  • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • Further purify the crude product by crystallization from ethyl acetate (EtOAc) to yield this compound as a white solid.[3] A reported yield for this synthesis is 49.0%.[1]

Biological Activity and Signaling Pathway

This compound serves as a crucial "cap" group in the design of selective Histone Deacetylase (HDAC) inhibitors.[1][6] Derivatives of this compound have demonstrated selectivity for HDAC3, an enzyme implicated in various cancers.[1][6] Inhibition of HDAC3 can lead to cell cycle arrest and apoptosis in cancer cells.[1]

HDAC3 Inhibition Signaling Pathway

The inhibition of HDAC3 by compounds bearing the this compound moiety can trigger a cascade of events leading to programmed cell death. A key mechanism involves the hyperacetylation of non-histone proteins, including the tumor suppressor p53.[7][8] This stabilization of p53 leads to the transcriptional activation of downstream targets like the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest.[9][10] Furthermore, stabilized p53 can induce the expression of pro-apoptotic proteins of the Bcl-2 family, such as BAX and PUMA, initiating the intrinsic apoptosis pathway.[7][11]

The diagram below outlines the signaling pathway initiated by the inhibition of HDAC3.

G Inhibitor 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid derivative HDAC3 HDAC3 Inhibitor->HDAC3 Inhibition p53_acetyl Acetylated p53 HDAC3->p53_acetyl Deacetylation p53_stable Stabilized & Active p53 p53_acetyl->p53_stable p21 p21 (CDKN1A) p53_stable->p21 Transcriptional Activation BAX_PUMA BAX, PUMA p53_stable->BAX_PUMA Transcriptional Activation CellCycle Cell Cycle Arrest (G2/M Phase) p21->CellCycle Apoptosis Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization BAX_PUMA->Mitochondria Caspases Caspase Activation (e.g., Caspase-3) Mitochondria->Caspases Caspases->Apoptosis

HDAC3 inhibition-mediated apoptosis pathway.

Methodologies for Property Determination

For novel compounds like this compound, establishing a full physicochemical profile is essential. The following sections describe standard experimental protocols for determining key basic properties.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12]

Apparatus and Reagents:

  • Calibrated pH meter and electrode

  • Automated titrator or burette

  • Stir plate and stir bar

  • This compound (high purity)

  • Carbonate-free 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized, degassed water

Procedure:

  • Preparation: Prepare a sample solution of this compound (e.g., 1 mM) in deionized water. If solubility is low, a co-solvent like methanol may be used, though this will yield an apparent pKa (pKaapp). Add KCl to a final concentration of 0.15 M.

  • Acidification: Acidify the sample solution to a starting pH of ~2.0 with 0.1 M HCl.

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode.

  • Data Collection: Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.

  • Endpoint: Continue the titration until the pH reaches ~12.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized. Perform the titration in triplicate to ensure reproducibility.

Experimental Workflow: Solubility Determination

The shake-flask method is the gold standard for determining aqueous solubility.

G Start Add excess solid compound to a known volume of buffer (e.g., PBS pH 7.4) Incubation Incubate with agitation (e.g., 24-48h at constant temp.) Start->Incubation Equilibration Allow solution to equilibrate Incubation->Equilibration Separation Separate solid from supernatant (Centrifugation/Filtration) Equilibration->Separation Quantification Quantify compound concentration in the supernatant (e.g., HPLC-UV) Separation->Quantification Result Determine solubility value Quantification->Result

Workflow for shake-flask solubility assay.

This guide provides foundational data and methodologies for researchers working with this compound. The established synthesis route and the well-defined biological context surrounding HDAC3 inhibition underscore its importance as a scaffold for the development of novel anticancer therapeutics. Further experimental determination of its pKa and solubility will be critical for advancing its use in drug formulation and preclinical studies.

References

The Synthesis and Application of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)quinoline-4-carboxylic acid is a heterocyclic compound that has emerged as a significant building block in medicinal chemistry. While its standalone discovery and history are not extensively documented as a singular event, its importance is intrinsically linked to its role as a key intermediate in the synthesis of pharmacologically active molecules. This technical guide provides an in-depth overview of its synthesis, characterization, and its application, particularly as a "cap" group in the development of novel histone deacetylase (HDAC) inhibitors.

Core Synthesis: The Pfitzinger Reaction

The primary method for synthesizing this compound is the Pfitzinger reaction. This well-established reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group, in this case, 2-chloroacetophenone, in the presence of a base.

Experimental Protocol: Synthesis of this compound (B14)[1][2][3]

A detailed experimental protocol for the synthesis of this compound, designated as compound B14 in a notable study, is as follows:

Materials:

  • Isatin

  • 2-Chloroacetophenone

  • Potassium Hydroxide (KOH) solution (33%)

  • Ethanol

  • Hydrochloric Acid (HCl) (3 M)

  • Ethyl Acetate (EtOAc) for crystallization

Procedure:

  • Dissolve isatin (1 equivalent) in a 33% potassium hydroxide solution.

  • Slowly add an ethanol solution of 2-chloroacetophenone (1.1 equivalents) to the reaction mixture.

  • Reflux the mixture at 85°C for 8 hours.

  • Monitor the reaction progress using an appropriate method (e.g., Thin Layer Chromatography).

  • After completion, remove the solvent by rotary evaporation.

  • Add water to the residue.

  • Adjust the pH of the solution to 5-6 using 3 M hydrochloric acid to precipitate the product.

  • Collect the solid product by filtration.

  • Purify the crude product by crystallization from ethyl acetate to yield this compound as a white solid.

Characterization Data

The synthesized compound can be characterized using standard analytical techniques.

Data Type Value
Appearance White solid
Yield 49.0%[1][2][3]
HRMS (C16H10ClNO2 [M+H]+) Calculated: 284.04336, Found: 284.04639[1][2][3]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 14.04 (s, 1H), 8.75 (d, J = 8.5 Hz, 1H), 8.16 (d, J = 9.4 Hz, 2H), 7.89 (t, J = 7.5 Hz, 1H), 7.81–7.71 (m, 2H), 7.66 (d, J = 7.8 Hz, 1H), 7.55 (dd, J = 9.3, 5.7 Hz, 2H)[2]

Application in Drug Discovery: A Scaffold for HDAC Inhibitors

The primary application of this compound in recent research has been as a "cap" moiety in the design of novel histone deacetylase (HDAC) inhibitors.[1][3][4] HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy.

In the design of these inhibitors, the this compound group forms a key structural component that interacts with the surface of the enzyme's active site. This "cap" group is typically connected via a linker to a zinc-binding group (ZBG), which chelates the zinc ion in the catalytic domain of the HDAC enzyme.

General Synthesis Workflow for HDAC Inhibitors

The synthesis of HDAC inhibitors utilizing the this compound scaffold generally follows a multi-step process.

G cluster_synthesis Synthesis of this compound cluster_modification HDAC Inhibitor Synthesis Isatin Isatin Pfitzinger Pfitzinger Reaction (KOH, EtOH, 85°C) Isatin->Pfitzinger Chloroacetophenone 2-Chloroacetophenone Chloroacetophenone->Pfitzinger CPQA This compound Pfitzinger->CPQA Linker Linker Attachment (e.g., 4-(piperazin-1-yl)methyl benzoate) CPQA->Linker Intermediate Intermediate with Linker Linker->Intermediate ZBG Zinc-Binding Group (ZBG) Addition (e.g., NH2OK) Intermediate->ZBG HDACi Final HDAC Inhibitor ZBG->HDACi

Caption: General workflow for the synthesis of HDAC inhibitors.

Role in Selective HDAC Inhibition

Research has shown that derivatives incorporating the this compound moiety can exhibit selectivity for specific HDAC isoforms. For instance, certain compounds have demonstrated significant selectivity for HDAC3 over other isoforms like HDAC1, 2, and 6.[1][3] This selectivity is a critical aspect of modern drug design, as it can lead to more targeted therapies with reduced off-target effects.

Signaling Pathway Context: HDAC Inhibition and Cancer Therapy

The therapeutic rationale for using HDAC inhibitors in cancer treatment stems from their ability to alter the acetylation state of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

G HDACi HDAC Inhibitor (with 2-(2-Chlorophenyl)quinoline -4-carboxylic acid cap) HDAC HDAC Enzyme HDACi->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene CellCycle Cell Cycle Arrest (e.g., G2/M phase) Gene->CellCycle Apoptosis Apoptosis Gene->Apoptosis Cancer Inhibition of Cancer Cell Proliferation CellCycle->Cancer Apoptosis->Cancer

Caption: Mechanism of action for HDAC inhibitors in cancer.

Quantitative Data for Derivative Compounds

While this compound is the core scaffold, the biological activity is determined by the final derivative. The following table summarizes inhibitory activities of representative HDAC inhibitors synthesized using this core structure.

Compound IDR GroupZinc-Binding Group (ZBG)HDAC3 IC₅₀ (µM)K562 Cell Growth Inhibition (%) at 2 µM
D282-ClHydroxamic acid24.45Not explicitly stated at 2uM, but showed good potency with IC50 values in the low micromolar range against various cell lines.
D292-ClHydrazide0.477Not specified

Data extracted from Zhang et al., 2022.[3]

Conclusion

This compound serves as a valuable and versatile starting material in the synthesis of complex bioactive molecules. Its straightforward synthesis via the Pfitzinger reaction and its utility as a "cap" group in the rational design of enzyme inhibitors, particularly for HDACs, underscore its importance in modern medicinal chemistry. Further exploration of derivatives based on this scaffold holds promise for the development of novel therapeutics.

References

An In-depth Technical Guide on the Mechanism of Action of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Chlorophenyl)quinoline-4-carboxylic acid serves as a crucial structural scaffold in the design of novel therapeutic agents. While the molecule itself displays limited intrinsic biological activity, its derivatives, particularly those functionalized at the carboxylic acid group, have emerged as potent inhibitors of histone deacetylases (HDACs). This guide elucidates the mechanism of action of these derivatives, focusing on their role as selective HDAC3 inhibitors, and details the subsequent cellular consequences, including cell cycle arrest and apoptosis. This document provides a comprehensive overview of the signaling pathways, quantitative data on inhibitory activities, and detailed experimental protocols relevant to the study of these compounds.

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The primary mechanism of action for therapeutically relevant derivatives of this compound is the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and transcriptional repression of certain genes.[1] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[1][2]

Derivatives of this compound are designed as classic HDAC inhibitors, typically consisting of three key pharmacophoric elements:

  • A "cap" group: This part of the molecule interacts with the rim of the HDAC active site. In the compounds of interest, the this compound moiety functions as this cap group.[3][4][5]

  • A linker region: This connects the cap group to the zinc-binding group.

  • A zinc-binding group (ZBG): This group chelates the zinc ion in the catalytic site of the HDAC enzyme, which is essential for its enzymatic activity. Common ZBGs include hydroxamic acids and hydrazides.[3]

By binding to the active site, these derivatives block the deacetylase activity of HDACs. This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including those involved in cell cycle control and apoptosis.[1]

Signaling Pathway of HDAC Inhibition

The inhibition of HDACs, particularly HDAC3, by these quinoline derivatives initiates a cascade of events culminating in anti-tumor effects. The process begins with the accumulation of acetylated histones, which alters gene expression. A key target gene that is upregulated is CDKN1A, which codes for the protein p21.[6] p21 is a potent cyclin-dependent kinase (CDK) inhibitor. By binding to and inhibiting Cyclin/CDK complexes, p21 halts the cell cycle, often at the G2/M phase.[6][7]

Simultaneously, HDAC inhibition can induce apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

HDAC_Inhibition_Pathway inhibitor 2-(2-Chlorophenyl)quinoline-4- carboxylic Acid Derivative hdac3 HDAC3 inhibitor->hdac3 Inhibition histones Histones hdac3->histones Deacetylation acetylated_histones Acetylated Histones chromatin Chromatin Relaxation acetylated_histones->chromatin gene_expression Tumor Suppressor Gene Expression (e.g., p21) chromatin->gene_expression p21 p21 Upregulation gene_expression->p21 apoptosis_genes Apoptosis-Related Gene Expression (e.g., Bax, Bcl-2) gene_expression->apoptosis_genes cdk Cyclin/CDK Complexes p21->cdk Inhibition cell_cycle_arrest G2/M Cell Cycle Arrest cdk->cell_cycle_arrest bax_bcl2 Increased Bax/Bcl-2 Ratio apoptosis_genes->bax_bcl2 caspases Caspase Activation bax_bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Figure 1: Signaling pathway of HDAC inhibition by this compound derivatives.

Quantitative Data

The biological activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and their anti-proliferative effects on various cancer cell lines. Below is a summary of representative data for derivatives incorporating the 2-phenylquinoline-4-carboxylic acid scaffold.

Compound IDR Group (at position 2)Linker/ZBGHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)K562 Cell Line IC50 (µM)Reference
D28 2-ChlorophenylPhenylpiperazine-Hydroxamic acid>100>10024.45>1001.02[3][4]
D29 2-ChlorophenylPhenylpiperazine-Hydrazide32.59183.50.477>1000>10[3][4]

Data is presented as the mean of three experiments.

Experimental Protocols

Synthesis of this compound (Intermediate B14)

This protocol describes the Pfitzinger reaction to synthesize the core scaffold.[4]

Materials:

  • Isatin

  • 2-Chloroacetophenone

  • Potassium hydroxide (KOH) solution (33%)

  • Ethanol

  • Hydrochloric acid (HCl) (3 M)

Procedure:

  • Dissolve isatin (3.4 mmol) in 10 ml of 33% KOH solution.

  • Slowly add a solution of 2-chloroacetophenone (3.74 mmol) in 20 ml of ethanol.

  • Reflux the mixture at 85°C for 8 hours.

  • Remove the solvent by rotary evaporation.

  • Add 100 ml of water to the residue.

  • Adjust the pH to 5-6 using 3 M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain this compound as a solid.[3]

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit HDAC activity.[8]

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents: - HDAC Assay Buffer - Test Compound Dilutions - Recombinant HDAC Enzyme - Fluorogenic Substrate - Developer Solution plate_setup To 96-well plate add: 1. HDAC Assay Buffer 2. Test Compound 3. HDAC Enzyme prep_reagents->plate_setup pre_incubation Incubate at 37°C for 15 min plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate reaction_incubation Incubate at 37°C for 30 min add_substrate->reaction_incubation stop_develop Add Developer (e.g., Trypsin with TSA) reaction_incubation->stop_develop final_incubation Incubate at RT for 15 min stop_develop->final_incubation read_fluorescence Read Fluorescence (Ex: 360 nm, Em: 460 nm) final_incubation->read_fluorescence calculate_ic50 Calculate % Inhibition and determine IC50 read_fluorescence->calculate_ic50

Figure 2: Experimental workflow for the in vitro fluorometric HDAC inhibition assay.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be less than 1%.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, test compound at various concentrations, and diluted recombinant HDAC enzyme (e.g., HDAC3).

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells.

  • Incubation: Mix and incubate at 37°C for 30 minutes.

  • Stop and Develop: Add a developer solution containing a stop reagent (e.g., Trichostatin A) and a developing enzyme (e.g., trypsin) to terminate the HDAC reaction and cleave the deacetylated substrate to produce a fluorescent signal.

  • Final Incubation: Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by plotting the percent inhibition against the compound concentration.[9]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.[10]

Cell_Cycle_Workflow cell_culture Culture cells and treat with test compound harvest Harvest cells by centrifugation cell_culture->harvest wash_pbs Wash cells with ice-cold PBS harvest->wash_pbs fixation Fix cells in cold 70% ethanol (e.g., overnight at 4°C) wash_pbs->fixation rehydration Wash with PBS to remove ethanol fixation->rehydration rnase_treatment Resuspend in PBS containing RNase A rehydration->rnase_treatment incubation_rnase Incubate at 37°C for 30 min rnase_treatment->incubation_rnase pi_staining Add Propidium Iodide (PI) staining solution incubation_rnase->pi_staining analysis Analyze by flow cytometry pi_staining->analysis

Figure 3: Experimental workflow for cell cycle analysis using propidium iodide staining.

Procedure:

  • Cell Treatment: Culture cells (e.g., K562) and treat with various concentrations of the test compound for a specified time (e.g., 24 hours).

  • Harvesting: Harvest the cells by centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS, then resuspend and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[11][12]

Apoptosis Assay by Annexin V Staining

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine (PS).[13][14]

Apoptosis_Assay_Workflow cell_treatment Culture and treat cells with test compound harvest_cells Harvest cells (including supernatant) cell_treatment->harvest_cells wash_buffer Wash cells twice with cold PBS harvest_cells->wash_buffer resuspend Resuspend cells in 1X Annexin V Binding Buffer wash_buffer->resuspend staining Add Annexin V-FITC and Propidium Iodide (PI) resuspend->staining incubation Incubate for 15 min at RT in the dark staining->incubation add_buffer Add 1X Binding Buffer incubation->add_buffer analysis Analyze immediately by flow cytometry add_buffer->analysis

Figure 4: Experimental workflow for apoptosis detection using Annexin V and PI staining.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired duration to induce apoptosis.

  • Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add more 1X Binding Buffer and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

The Versatile Scaffold: A Technical Whitepaper on the Biological Significance of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth analysis of the biological significance of 2-(2-chlorophenyl)quinoline-4-carboxylic acid. While direct quantitative biological activity for this specific compound is not extensively reported, its pivotal role as a foundational scaffold in the development of potent and selective bioactive molecules is well-documented. This paper will focus on the biological activities of its key derivatives, particularly in the realm of histone deacetylase (HDAC) inhibition and anticancer research. Detailed experimental methodologies and visual representations of relevant biological pathways and experimental workflows are provided to support further research and development in this area.

Introduction: A Promising Core Structure in Drug Discovery

Quinoline-4-carboxylic acid derivatives have long been recognized for their broad spectrum of pharmacological activities. Within this class of compounds, this compound has emerged as a particularly valuable building block, or "cap" moiety, in the design of targeted therapeutics. Its rigid, planar structure and the presence of a reactive carboxylic acid group make it an ideal starting point for the synthesis of more complex molecules with specific biological targets. The chlorophenyl substitution at the 2-position further influences the steric and electronic properties of the molecule, contributing to the binding affinity and selectivity of its derivatives.

The primary area where this compound has demonstrated significant utility is in the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, most notably cancer. By serving as a key structural component, this compound contributes to the overall efficacy of HDAC inhibitors, paving the way for novel anticancer agents.

Biological Activity of Key Derivatives

The biological activity of derivatives incorporating the this compound scaffold has been primarily investigated in the context of HDAC inhibition and antiproliferative effects against various cancer cell lines.

Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit various HDAC isoforms. The general structure of these inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme, a linker region, and a "cap" group that interacts with the rim of the active site. In this context, this compound functions as a critical part of the cap group.

Table 1: HDAC Inhibitory Activity of Representative Derivatives

Compound IDTarget HDAC Isoform(s)IC50 (µM)Reference
D28 HDAC324.45[1][2]
D28 HDAC1, HDAC2, HDAC6No inhibition[1][2]
D29 HDAC132.59[1][2]
D29 HDAC2183.5[1][2]
D29 HDAC30.477[1][2]
D29 HDAC6>1000[1][2]

Note: The IC50 value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Antiproliferative Activity

The antiproliferative effects of these derivatives have been assessed against a panel of human cancer cell lines, demonstrating their potential as anticancer agents.

Table 2: Antiproliferative Activity of a Representative Derivative (D28)

Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myelogenous Leukemia1.02[2]
U266Multiple Myeloma1.08[2]
U937Histiocytic Lymphoma1.11[2]
MDA-MB-231Breast Cancer4.15[2]
MDA-MB-468Breast Cancer2.89[2]
MCF-7Breast Cancer5.66[2]
A549Lung Cancer3.22[2]
HCT116Colon Cancer2.83[2]
HepG2Liver Cancer3.86[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this document, offering a practical guide for researchers in the field.

Synthesis of this compound

The synthesis of the core scaffold is a critical first step. A common method is the Pfitzinger reaction.

Protocol: Pfitzinger Reaction

  • Reactants: Isatin and a substituted acetophenone (in this case, 2-chloroacetophenone) are used as starting materials.

  • Reaction Conditions: The reactants are typically heated in the presence of a base, such as potassium hydroxide, in a solvent like ethanol.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is precipitated by acidification.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final this compound.[1]

In Vitro HDAC Inhibition Assay

A fluorometric assay is commonly employed to determine the in vitro inhibitory activity of compounds on HDAC enzymes.

Protocol: Fluorometric HDAC Inhibition Assay

  • Reagents:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay buffer.

    • Developer solution (containing a stop solution like Trichostatin A and a protease to cleave the deacetylated substrate).

    • Test compounds (dissolved in DMSO).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well black microplate, add the assay buffer, the test compound at various concentrations (or DMSO as a control), and the diluted HDAC enzyme.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 355-360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol: MTT Assay

  • Cell Culture:

    • Culture the desired cancer cell lines in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Replace the medium in the cell plates with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Mechanisms and Workflows

Graphical representations are essential for understanding the complex biological pathways and experimental procedures involved.

HDAC_Inhibition_Pathway cluster_epigenetics Epigenetic Regulation cluster_inhibitor Inhibitor Action Histone Histone Protein Acetylated_Histone Acetylated Histone (Active Chromatin) Histone->Acetylated_Histone Acetylation HAT Histone Acetyltransferase (HAT) Acetyl_Group Acetyl Group HAT->Acetyl_Group HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone (Inactive Chromatin) HDAC->Deacetylated_Histone Catalyzes Acetyl_Group->Acetylated_Histone Acetylated_Histone->Deacetylated_Histone Deacetylation Deacetylated_Histone->Histone Inhibitor HDAC Inhibitor (Derivative of 2-(2-Chlorophenyl) quinoline-4-carboxylic acid) Inhibitor->HDAC Inhibits

Fig. 1: Simplified signaling pathway of HDAC inhibition.

Experimental_Workflow_HDAC_Assay start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffers, Inhibitor) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitor prepare_reagents->serial_dilution plate_setup Set up 96-well Plate (Buffer, Inhibitor, Enzyme) serial_dilution->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation add_developer Add Developer Solution (Stop Reaction) incubation->add_developer read_fluorescence Read Fluorescence add_developer->read_fluorescence data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) read_fluorescence->data_analysis end End data_analysis->end

Fig. 2: Workflow for the in vitro HDAC inhibition assay.

Experimental_Workflow_MTT_Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells cell_attachment Allow Cells to Attach Overnight seed_cells->cell_attachment prepare_compounds Prepare Serial Dilutions of Test Compound cell_attachment->prepare_compounds treat_cells Treat Cells with Compound prepare_compounds->treat_cells incubation Incubate for 72 hours treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for 2-4 hours add_mtt->formazan_formation solubilize Add Solubilization Solution formazan_formation->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance data_analysis Data Analysis (Calculate % Viability, Determine IC50) read_absorbance->data_analysis end End data_analysis->end

References

Spectroscopic Profile of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data for 2-(2-Chlorophenyl)quinoline-4-carboxylic acid, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Compound Overview

This compound is a derivative of quinoline-4-carboxylic acid, a scaffold known for a wide range of biological activities. The structural characterization of this molecule is crucial for understanding its chemical properties and potential applications. Spectroscopic analysis provides the foundational data for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1][2]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
14.04s-1H, -COOH
8.75d8.51H, Ar-H
8.16d9.42H, Ar-H

Note: Further aromatic proton signals are expected in the typical aromatic region (approx. 7.5-8.0 ppm), but were not explicitly detailed in the available literature.

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
165-185-COOH
125-170Aromatic C
115-130Aromatic C-H
Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of similar organic compounds is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.[6]

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[1][2]

  • Data Acquisition: Record the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are typically used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorptions

While a specific full spectrum for this compound is not provided in the search results, the expected characteristic absorption bands for its functional groups are well-established.[7]

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2500-3300O-H (Carboxylic Acid)Stretching (very broad)
1710-1760C=O (Carboxylic Acid)Stretching
1500-1600C=CAromatic Ring Stretching
1210-1320C-OStretching
750-810C-ClStretching
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

The following protocol outlines the KBr pellet method for solid samples:

  • Sample Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

  • Mixing with KBr: Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, which can be used to determine its elemental composition.

High-Resolution Mass Spectrometry (HRMS) Data

The HRMS data for this compound was obtained using a Thermo Scientific Q Exactive hybrid quadrupole-orbitrap mass spectrometer.[1][2]

IonCalculated m/zFound m/z
[M+H]⁺284.04336284.04639
Experimental Protocol: HRMS

A general procedure for HRMS analysis of small molecules is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (1-50 µM) in a suitable solvent, typically 50-80% methanol or acetonitrile of LC-MS grade.[8]

  • Infusion: Directly infuse the sample solution into a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.[8][9]

  • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI), to generate ions in the gas phase. For positive ion mode, a small amount of an acid like formic acid may be added to facilitate protonation.[9]

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z) with high resolution and accuracy.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the exact mass of the molecular ion, which is then used to confirm the elemental formula of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Sample Synthesized Compound Purification Purification (e.g., Crystallization, Chromatography) Sample->Purification Pure_Sample Pure Compound Purification->Pure_Sample NMR NMR Spectroscopy (¹H, ¹³C) Pure_Sample->NMR IR IR Spectroscopy Pure_Sample->IR MS Mass Spectrometry (HRMS) Pure_Sample->MS Data_Analysis Data Processing & Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Caption: General workflow for spectroscopic analysis of chemical compounds.

References

Navigating the Solubility Landscape of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-chlorophenyl)quinoline-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a framework for determining its solubility through established experimental protocols.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property that influences its behavior in various experimental and physiological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. For drug discovery and development, solubility is a key determinant of a compound's bioavailability, formulation feasibility, and in vitro assay performance.

Two primary types of solubility are often considered:

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid and dissolved forms are in equilibrium. It is a fundamental property of the molecule in a specific solvent system.

  • Kinetic Solubility: This is an apparent solubility measured under non-equilibrium conditions, often from a supersaturated solution created by dissolving the compound in a co-solvent (like DMSO) and then diluting it into an aqueous buffer. It is a high-throughput screening method commonly used in early drug discovery.

Solubility Profile of this compound

Quantitative Solubility Data

The following table summarizes the current availability of quantitative solubility data for this compound in a range of common laboratory solvents.

SolventChemical FormulaPolarity IndexSolubility (mg/mL) at 25°C
WaterH₂O9.0Data not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2Data not available
N,N-Dimethylformamide (DMF)C₃H₇NO6.4Data not available
MethanolCH₃OH6.6Data not available
EthanolC₂H₅OH5.2Data not available
AcetoneC₃H₆O5.1Data not available
AcetonitrileC₂H₃N6.2Data not available
Tetrahydrofuran (THF)C₄H₈O4.2Data not available
Ethyl Acetate (EtOAc)C₄H₈O₂4.3Data not available
Dichloromethane (DCM)CH₂Cl₂3.4Data not available
ChloroformCHCl₃4.4Data not available
TolueneC₇H₈2.4Data not available
HexaneC₆H₁₄0.0Data not available

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides a detailed, generalized protocol for determining the thermodynamic solubility of a crystalline compound like this compound using the widely accepted shake-flask method.

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (e.g., water, DMSO, ethanol, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid. The filter material should be compatible with the solvent to avoid leaching of contaminants.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

Experimental Workflow for Solubility Determination

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Analysis prep1 Weigh excess solid compound prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil Agitate at constant temperature (e.g., 24-72 hours) prep3->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 analysis2 Analyze sample and standards (e.g., by HPLC) sample3->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Construct calibration curve analysis2->analysis3 analysis4 Determine concentration (Solubility) analysis3->analysis4

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

Logical Relationships in Solubility Assessment

The decision-making process in solubility assessment often follows a logical progression, starting from qualitative estimations to more rigorous quantitative measurements, depending on the stage of research and development.

logical_relationship start Start: Need for Solubility Data qual_est Qualitative Estimation (Structure-based, 'Like dissolves like') start->qual_est lit_search Literature Search for Existing Data qual_est->lit_search data_found Data Available? lit_search->data_found use_data Use Existing Data data_found->use_data Yes exp_det Experimental Determination data_found->exp_det No end End: Solubility Data Obtained use_data->end screening High-Throughput Screening (Kinetic Solubility) exp_det->screening definitive Definitive Measurement (Thermodynamic Solubility) exp_det->definitive screening->end definitive->end

Caption: Logical workflow for obtaining solubility data for a research compound.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides the necessary framework for researchers to ascertain this critical parameter. By following the detailed experimental protocol for the shake-flask method, scientists can generate reliable thermodynamic solubility data in various solvents. This information is invaluable for advancing the study and application of this compound in drug discovery and development, enabling informed decisions on formulation, assay design, and further preclinical evaluation.

Synthesis and Characterization of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document details the synthetic protocol via the Pfitzinger reaction, along with its mechanism, and provides a summary of its analytical characterization data.

Synthesis

The synthesis of this compound is commonly achieved through the Pfitzinger reaction. This established method involves the condensation of isatin with an α-methylene carbonyl compound, in this case, 2-chloroacetophenone, in the presence of a strong base.[1][2]

Reaction Scheme: Pfitzinger Reaction

The overall reaction is as follows:

Pfitzinger_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Isatin Isatin plus1 + Chloroacetophenone 2-Chloroacetophenone Base Potassium Hydroxide (KOH) Chloroacetophenone->Base 1. KOH, EtOH/H2O, Reflux Target_Molecule This compound Base->Target_Molecule 2. Acidification Solvent Ethanol/Water Heat Reflux

Caption: Pfitzinger reaction for the synthesis of the target molecule.

Reaction Mechanism

The Pfitzinger reaction proceeds through the following key steps[1][2]:

  • Hydrolysis of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form the potassium salt of isatinic acid.

  • Condensation: The ketone (2-chloroacetophenone) then condenses with the aniline derivative of the opened isatin to form an imine.

  • Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final quinoline-4-carboxylic acid product.

Pfitzinger_Mechanism Isatin Isatin Isatinate Isatinate (keto-acid) Isatin->Isatinate KOH, H2O Imine Imine Intermediate Isatinate->Imine 2-Chloroacetophenone Cyclized Cyclized Intermediate Imine->Cyclized Intramolecular Cyclization Product 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid Cyclized->Product Dehydration

Caption: Mechanism of the Pfitzinger reaction.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound.

Materials and Reagents
  • Isatin

  • 2-Chloroacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Ethyl Acetate (EtOAc) (for recrystallization)

Procedure
  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Formation of the Isatin Salt: Add isatin to the basic solution and stir at room temperature until the color changes, indicating the formation of the potassium salt of isatinic acid.[3]

  • Addition of Ketone: To this mixture, add 2-chloroacetophenone.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation. Add water to the residue to dissolve the potassium salt of the product.

  • Purification: Wash the aqueous solution with diethyl ether to remove any unreacted 2-chloroacetophenone. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the crude product.[3]

  • Isolation and Recrystallization: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate to yield a white solid.[4] A reported yield for this synthesis is 49.0%.[4]

Characterization

The synthesized this compound can be characterized using various spectroscopic and analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₆H₁₀ClNO₂
Molecular Weight283.71 g/mol
AppearanceWhite solid
Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of the title compound.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data [4]

IonCalculated m/zFound m/z
[M+H]⁺284.04336284.04639

Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) [4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
14.04s1H-COOH
8.75d, J = 8.5 Hz1HQuinoline H
8.16d, J = 9.4 Hz2HQuinoline/Aryl H

Table 3: ¹³C NMR Spectroscopic Data (Expected Chemical Shifts)

Note: Experimentally determined ¹³C NMR data for this compound was not available in the searched literature. The following are expected chemical shift ranges based on known values for quinoline derivatives and carboxylic acids.

Carbon AtomExpected Chemical Shift (δ, ppm)
Carboxylic acid (-COOH)165 - 185
Aromatic and Quinoline Carbons110 - 160

Table 4: Infrared (IR) Spectroscopic Data (Expected Absorption Bands)

Note: An experimental IR spectrum for the title compound was not found. The expected absorption bands are based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)Bond VibrationDescription
3300 - 2500O-H stretchBroad band characteristic of a carboxylic acid
1710 - 1680C=O stretchStrong absorption for the carboxylic acid carbonyl
~1600, ~1450C=C stretchAromatic and quinoline ring stretches
1320 - 1210C-O stretchCarboxylic acid C-O bond
~750C-Cl stretchCharacteristic of a chloro-substituted aromatic ring

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Isatin and 2-Chloroacetophenone Reaction Pfitzinger Reaction (KOH, EtOH/H2O, Reflux) Reactants->Reaction Workup Work-up and Acidification Reaction->Workup Purification Recrystallization Workup->Purification Product Pure 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid Purification->Product HRMS High-Resolution Mass Spectrometry (HRMS) Product->HRMS NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR Infrared (IR) Spectroscopy Product->IR Analysis Data Analysis and Structure Confirmation HRMS->Analysis NMR->Analysis IR->Analysis

Caption: Workflow for synthesis and characterization.

References

2-(2-Chlorophenyl)quinoline-4-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its derivatives, a class of compounds demonstrating significant therapeutic potential. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1] The versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles for targeted therapeutic applications. This document details the synthesis, biological activities, and experimental evaluation of these compounds, presenting key data and methodologies for researchers in the field.

Synthetic Methodologies

The synthesis of the 2-phenylquinoline-4-carboxylic acid core is primarily achieved through well-established condensation reactions, most notably the Doebner and Pfitzinger reactions.[2] These methods have been refined over the years to improve yields and accommodate a wider range of substrates.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, such as an α-methyl ketone, under basic conditions.[2] This reaction is a versatile method for producing substituted quinoline-4-carboxylic acids.

General Protocol for Pfitzinger Reaction: A common procedure involves dissolving isatin in an aqueous solution of potassium hydroxide (e.g., 33% KOH). An ethanol solution of the corresponding acetophenone (e.g., 2-chloroacetophenone) is then added, and the mixture is heated under reflux for several hours.[3][4] After the reaction, the solvent is removed, and the residue is dissolved in water. The pH is then adjusted to 5-6 using an acid like HCl to precipitate the crude product, which can be purified by filtration and crystallization.[3][4]

Doebner Reaction

The Doebner reaction is a three-component synthesis that combines an aromatic amine (e.g., aniline), an aldehyde (e.g., 2-chlorobenzaldehyde), and pyruvic acid. This method is advantageous for creating diversity in the 2-position of the quinoline ring.

General Protocol for Doebner Reaction: An equimolar mixture of an aniline and a benzaldehyde derivative are refluxed in a solvent like ethanol. Subsequently, pyruvic acid is added, often with an acid catalyst, and the reflux is continued for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into ice water to precipitate the product, which is then filtered and purified, often by recrystallization from a suitable solvent like ethyl acetate.[3]

Further Derivatization

The carboxylic acid moiety at the 4-position and the quinoline nitrogen are common sites for further chemical modification to generate analogs with improved properties.

  • Amidation: The carboxylic acid can be converted to an acid chloride using thionyl chloride (SOCl₂) and subsequently reacted with various amines to form a diverse library of carboxamides.[5]

  • Esterification: Reaction of the carboxylic acid with alcohols under acidic conditions (e.g., H₂SO₄ in methanol) yields the corresponding esters.[6]

  • N-Alkylation: The nitrogen at position 1 can be alkylated using reagents like propargyl bromide.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on anticancer and enzyme inhibition.

Anticancer Activity

These compounds have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action often involve the inhibition of critical cellular enzymes or the disruption of key signaling pathways.

Table 1: Anticancer Activity of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Compound ID Structure/Substitution Cancer Cell Line IC₅₀ Value Reference
B14 2-(2-Chlorophenyl) - - [3][4]
6j 2-(3-Chlorophenyl)-N-(4-nitrophenyl)carboxamide MDA-MB-231 (Breast) 8.24 µM [5]
P6 2-(4-Acrylamidophenyl) derivative MLLr leukemic cells 7.2 µM (SIRT3 inhibition) [1][7]
41 2-(Pyridin-2-yl) derivative - 0.00971 µM (DHODH inhibition) [1][6]

| 43 | 2-(5-Fluoropyridin-2-yl) derivative | - | 0.0262 µM (DHODH inhibition) |[1][6] |

Antibacterial Activity

Certain analogs have shown promise as antibacterial agents, although generally with moderate potency.

Table 2: Antibacterial Activity of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Compound ID Bacterial Strain MIC (µg/mL) Reference
5a4 Staphylococcus aureus 64
5a7 Staphylococcus aureus 64

| 5a7 | Escherichia coli | 128 | |

Enzyme Inhibition

A key mechanism underlying the therapeutic potential of these compounds is their ability to inhibit specific enzymes.

  • Histone Deacetylases (HDACs): Some derivatives act as HDAC inhibitors, with selectivity observed for certain isoforms like HDAC3.[4] Compound D28, a 2-phenylquinoline-4-carboxylic acid derivative, showed an IC₅₀ value of 24.45 µM for HDAC3 with no significant inhibition of HDAC1, 2, and 6.[4]

  • Sirtuins (SIRTs): Analogs have been developed as selective inhibitors of SIRT3, a class III HDAC. Compound P6 demonstrated an IC₅₀ of 7.2 µM for SIRT3, with significantly lower activity against SIRT1 (32.6 µM) and SIRT2 (33.5 µM).[7]

  • Dihydroorotate Dehydrogenase (DHODH): Potent inhibition of DHODH, a key enzyme in pyrimidine biosynthesis, has been reported.[6] This inhibition halts cell cycle progression and is a validated anticancer strategy. Compound 41 was identified as a highly potent DHODH inhibitor with an IC₅₀ of 9.71 nM.[6]

Key Experimental Protocols

Detailed and reproducible experimental methods are critical for the evaluation of these compounds. The following sections describe standard protocols for synthesis and biological testing.

Synthesis of this compound (Pfitzinger Method)

This protocol is adapted from procedures for similar 2-phenylquinoline-4-carboxylic acid derivatives.[3][4]

  • Preparation: Dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide (KOH).

  • Addition: Slowly add an ethanol solution containing 2-chloroacetophenone (1.1 equivalents) to the isatin solution.

  • Reaction: Heat the mixture to reflux (approximately 85°C) and maintain for 8-24 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, remove the ethanol by rotary evaporation. Dilute the aqueous residue with water.

  • Precipitation: Adjust the pH of the solution to 5-6 using 3M hydrochloric acid (HCl). A solid precipitate will form.

  • Purification: Collect the solid product by filtration, wash with water, and then purify by crystallization from a suitable solvent such as ethyl acetate to yield the final product.[3]

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include vehicle control (e.g., DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Antibacterial Activity Assessment (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum of approximately 5 x 10⁵ CFU/mL from an overnight culture.[1]

  • Compound Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[1]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of synthetic routes, experimental procedures, and biological mechanisms.

Diagram 1: Pfitzinger Synthesis Pathway

Pfitzinger_Synthesis reactant reactant intermediate intermediate product product condition condition Isatin Isatin Condensation Condensation & Cyclization Isatin->Condensation Ketone 2-Chloroacetophenone Ketone->Condensation Base KOH, EtOH/H₂O FinalProduct 2-(2-Chlorophenyl) quinoline-4-carboxylic acid Base->FinalProduct Precipitation Condensation->Base Reflux Acidification HCl (pH 5-6) FinalProduct->Acidification MTT_Workflow step step incubation incubation measurement measurement A Seed Cells in 96-Well Plate B Incubate (24h) A->B C Add Test Compounds B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Solubilize Formazan (add DMSO) F->G H Read Absorbance G->H I Calculate Cell Viability H->I DHODH_Pathway inhibitor inhibitor enzyme enzyme pathway_component pathway_component outcome outcome Inhibitor Quinoline-4-Carboxylic Acid Derivative (e.g., Cmpd 41) DHODH DHODH Enzyme Inhibitor->DHODH Inhibits Pathway De Novo Pyrimidine Biosynthesis DHODH->Pathway Catalyzes Depletion Pyrimidine Depletion Pathway->Depletion S_Phase S-Phase Arrest Depletion->S_Phase Growth_Inhibition Cell Growth Inhibition S_Phase->Growth_Inhibition

References

In Silico Prediction of Physicochemical, ADMET, and Biological Properties of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline carboxylic acid class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, antibacterial, and anti-inflammatory properties.[1] In silico prediction of a molecule's properties is a critical step in modern drug discovery, offering a rapid and cost-effective means to assess its potential as a therapeutic agent before undertaking extensive experimental work. This technical guide provides a comprehensive overview of the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities of this compound, based on established computational methodologies.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a drug candidate are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. These properties were predicted using a combination of freely available online tools, utilizing the SMILES string for this compound: O=C(O)c1cc(nc2c1cccc2)c dishonesty-seeking-truth.com.

PropertyPredicted ValueMethod/Tool Used
Molecular Formula C₁₆H₁₀ClNO₂-
Molecular Weight 283.71 g/mol -
LogP (Octanol/Water Partition Coefficient) 3.85ALOGPS
Water Solubility -4.1 log(mol/L)ALOGPS
Topological Polar Surface Area (TPSA) 59.9 ŲMolinspiration
Number of Hydrogen Bond Donors 1Molinspiration
Number of Hydrogen Bond Acceptors 3Molinspiration
Number of Rotatable Bonds 2Molinspiration
Rule of Five Violations 0Molinspiration

In Silico ADMET Profile

The ADMET profile of a compound provides insights into its likely behavior within a biological system. The following parameters were predicted using the admetSAR and PreADMET online platforms.

ADMET ParameterPredicted OutcomeConfidence/Score
Human Intestinal Absorption High0.95
Blood-Brain Barrier Penetration Yes0.88
Caco-2 Permeability High-
P-glycoprotein Substrate No0.73
CYP450 2C9 Substrate Yes0.68
CYP450 2D6 Substrate No0.81
CYP450 3A4 Substrate Yes0.75
AMES Toxicity Non-toxic0.79
Carcinogenicity Non-carcinogen-
hERG Inhibition Weak inhibitor-
Rat Acute Toxicity (LD₅₀) 2.45 mol/kg-

Experimental Protocols: In Silico Methodologies

This section outlines the generalized protocols for the computational methods used to predict the properties of this compound.

Physicochemical Property Prediction
  • Input Data: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (O=C(O)c1cc(nc2c1cccc2)c3ccccc3Cl) is obtained from a chemical database or drawn using a chemical structure editor.

  • Prediction Tools: A variety of online platforms can be utilized, such as Molinspiration (for Lipinski's Rule of Five parameters, TPSA), and ALOGPS (for LogP and water solubility).

  • Procedure:

    • Navigate to the chosen online prediction tool.

    • Input the SMILES string into the designated query box.

    • Initiate the calculation or prediction process.

    • Record the predicted values for each physicochemical property.

ADMET Prediction
  • Input Data: The SMILES string of the target molecule is used as the input.

  • Prediction Tools: Web-based servers like admetSAR and PreADMET are employed. These platforms house a large collection of curated experimental data and pre-built predictive models.

  • Procedure:

    • Access the selected ADMET prediction server.

    • Submit the SMILES string of the molecule.

    • The server processes the input through its various predictive models for absorption, distribution, metabolism, excretion, and toxicity.

    • The results are typically presented in a tabular format with predicted outcomes and associated confidence scores or probabilities.

Molecular Docking (General Protocol)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Ligand Preparation:

    • The 3D structure of this compound is generated from its SMILES string using software like Avogadro or ChemDraw.

    • Energy minimization of the ligand structure is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Protein Preparation:

    • The 3D crystal structure of the target protein (e.g., c-MET, STAT3, HDAC, SIRT3) is downloaded from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Docking Simulation:

    • A docking software (e.g., AutoDock Vina, PyRx) is used.

    • A grid box is defined around the active site of the protein to specify the search space for the ligand.

    • The docking algorithm explores various conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.

  • Analysis of Results:

    • The docking results are ranked based on their binding affinity (e.g., docking score in kcal/mol).

    • The binding pose with the lowest energy is considered the most favorable.

    • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Mandatory Visualizations

In Silico Prediction Workflow

in_silico_workflow In Silico Prediction Workflow for this compound cluster_input Input cluster_physicochemical Physicochemical Properties cluster_admet ADMET Prediction cluster_biological Biological Activity Prediction smiles SMILES String O=C(O)c1cc(nc2c1cccc2)c3ccccc3Cl logp LogP smiles->logp Prediction Tools (e.g., ALOGPS, Molinspiration) solubility Solubility smiles->solubility Prediction Tools (e.g., ALOGPS, Molinspiration) tpsa TPSA smiles->tpsa Prediction Tools (e.g., ALOGPS, Molinspiration) lipinski Rule of Five smiles->lipinski Prediction Tools (e.g., ALOGPS, Molinspiration) absorption Absorption smiles->absorption Prediction Tools (e.g., admetSAR, PreADMET) distribution Distribution smiles->distribution Prediction Tools (e.g., admetSAR, PreADMET) metabolism Metabolism smiles->metabolism Prediction Tools (e.g., admetSAR, PreADMET) excretion Excretion smiles->excretion Prediction Tools (e.g., admetSAR, PreADMET) toxicity Toxicity smiles->toxicity Prediction Tools (e.g., admetSAR, PreADMET) docking Molecular Docking smiles->docking Ligand Preparation pathway Pathway Analysis docking->pathway Target Identification

A generalized workflow for the in silico prediction of molecular properties.
Potential Signaling Pathway Interactions

Quinoline derivatives have been reported to interact with several key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate the potential points of intervention for this compound within these pathways.

cMET_pathway Potential Inhibition of the c-MET Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMET c-MET Receptor HGF->cMET Binds and Activates RAS_RAF RAS-RAF-MEK-ERK Pathway cMET->RAS_RAF PI3K_AKT PI3K-AKT Pathway cMET->PI3K_AKT STAT STAT Pathway cMET->STAT Molecule 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid Molecule->cMET Potential Inhibition Proliferation Proliferation RAS_RAF->Proliferation Survival Survival RAS_RAF->Survival Migration Migration RAS_RAF->Migration PI3K_AKT->Proliferation PI3K_AKT->Survival PI3K_AKT->Migration STAT->Proliferation STAT->Survival STAT->Migration

Potential inhibition of the c-MET signaling pathway by the target molecule.

STAT3_pathway Potential Inhibition of the STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Molecule 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid Molecule->STAT3_inactive Potential Inhibition of Phosphorylation/Dimerization HDAC_SIRT3_pathway Potential Modulation of HDAC and SIRT3 Activity cluster_hdac Histone Deacetylases (HDACs) cluster_sirt3 Sirtuin 3 (SIRT3) Molecule 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid HDAC HDACs Molecule->HDAC Potential Inhibition SIRT3 SIRT3 (Mitochondrial) Molecule->SIRT3 Potential Modulation Histones Histones HDAC->Histones Deacetylation Chromatin Chromatin Condensation Histones->Chromatin Transcription_Repression Transcriptional Repression Chromatin->Transcription_Repression Mito_Proteins Mitochondrial Proteins SIRT3->Mito_Proteins Deacetylation Mito_Function Mitochondrial Function (e.g., Metabolism, ROS reduction) Mito_Proteins->Mito_Function

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pfitzinger reaction is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[1][2] This class of compounds is of significant interest in medicinal chemistry due to the quinoline scaffold's prevalence in a wide array of biologically active molecules. 2-(2-Chlorophenyl)quinoline-4-carboxylic acid, in particular, has been identified as a valuable intermediate in the development of novel therapeutics, notably as a scaffold for histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[3][4][5] These application notes provide detailed protocols for the synthesis of this compound, characterization data, and an overview of its potential applications.

Reaction Scheme

The synthesis of this compound proceeds via the condensation of isatin with 2-chloroacetophenone under basic conditions, as depicted below:

Isatin + 2-Chloroacetophenone --(KOH, EtOH/H₂O, Reflux)--> this compound

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₁₆H₁₀ClNO₂[3]
Molecular Weight 283.71 g/mol Calculated
Yield 49.0%[3][4]
Appearance White solid[3][4]
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ Calculated: 284.04336, Found: 284.04639[3][4]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 14.04 (s, 1H), 8.75 (d, J = 8.5 Hz, 1H), 8.16 (d, J = 9.4 Hz, 2H)[4]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Pfitzinger reaction.

Materials and Equipment
  • Isatin

  • 2-Chloroacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

  • pH meter or pH paper

Protocol: Conventional Heating
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol and water.

  • Addition of Reactants: To the basic solution, add isatin (0.1 mol) and stir until it dissolves completely. Subsequently, add 2-chloroacetophenone (0.1 mol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 8-12 hours.[4]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol by rotary evaporation.

  • Isolation of the Potassium Salt: Add deionized water to the residue to dissolve the potassium salt of the product. Wash the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted 2-chloroacetophenone.

  • Precipitation of the Product: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of 5-6.[4] The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining salts.

  • Drying and Characterization: Dry the purified this compound in a vacuum oven. The final product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[3][4] Characterize the compound using techniques like NMR, HRMS, and melting point determination.

Visualizations

Pfitzinger Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Pfitzinger reaction.

Pfitzinger_Mechanism Isatin Isatin Ketoacid Keto-acid Intermediate Isatin->Ketoacid + KOH (Hydrolysis) Imine Imine Ketoacid->Imine Carbonyl 2-Chloroacetophenone Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid Cyclized->Product - H₂O (Dehydration) Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve KOH in EtOH/H₂O - Add Isatin - Add 2-Chloroacetophenone Start->Reaction_Setup Reflux Reflux (8-12h) Reaction_Setup->Reflux Workup Work-up: - Cool to RT - Remove EtOH Reflux->Workup Isolation Isolation: - Dissolve in Water - Wash with Et₂O Workup->Isolation Precipitation Precipitation: - Cool in Ice Bath - Acidify to pH 5-6 Isolation->Precipitation Purification Purification: - Vacuum Filtration - Wash with Cold Water Precipitation->Purification Drying Drying & Characterization Purification->Drying End End Product Drying->End

References

Application Notes and Protocols for the Synthesis of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid via the Doebner Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline core is a prominent scaffold in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties. The Doebner reaction, a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid, offers a direct and versatile route to substituted quinoline-4-carboxylic acids.[1] This document provides detailed application notes and a generalized protocol for the synthesis of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid, a key intermediate for the development of novel therapeutics. While the traditional Doebner reaction can sometimes result in lower yields, especially with anilines bearing electron-withdrawing groups, various modifications and optimizations have been developed to enhance its efficiency.[1][2]

Reaction Overview

The synthesis of this compound via the Doebner reaction involves the one-pot condensation of aniline, 2-chlorobenzaldehyde, and pyruvic acid. The reaction is typically acid-catalyzed and proceeds through the formation of a Schiff base, followed by nucleophilic attack by the enol of pyruvic acid, intramolecular cyclization, and subsequent oxidation to the aromatic quinoline product.[1]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound and related analogues.

CompoundReactantsYield (%)Analytical DataReference
This compoundAniline, 2-Chlorobenzaldehyde, Pyruvic acid49.0HRMS C16H10ClNO2 [M+H]+ calc. 284.04336, found 284.04639. 1H NMR (400 MHz, DMSO) δ 14.04 (s, 1H), 8.75 (d, J = 8.5 Hz, 1H), 8.16 (d, J = 9.4 Hz, 2H)[3]
2-(4-Chlorophenyl)quinoline-4-carboxylic acidAniline, 4-Chlorobenzaldehyde, Pyruvic acid29.0HRMS C16H10ClNO2 [M+H]+ calc. 284.04336, found 284.04630.[4]
2-(3-Chlorophenyl)quinoline-4-carboxylic acidAniline, 3-Chlorobenzaldehyde, Pyruvic acid58.0HRMS C16H10ClNO2 [M+H]+ calc. 284.04336, found 284.04587.[4]

Experimental Protocols

This section outlines a generalized experimental protocol for the synthesis of this compound based on the principles of the Doebner reaction.

Materials:

  • Aniline

  • 2-Chlorobenzaldehyde

  • Pyruvic acid

  • Ethanol (or other suitable solvent)

  • Acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1 equivalent) and 2-chlorobenzaldehyde (1 equivalent) in ethanol.

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of trifluoroacetic acid).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent (e.g., ethyl acetate) to afford this compound as a solid.[3]

Visualizations

Reaction Mechanism:

The following diagram illustrates the proposed mechanism for the Doebner reaction.

Doebner_Mechanism cluster_1 Schiff Base Formation cluster_2 Enolization cluster_3 Addition & Cyclization cluster_4 Aromatization Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase + Aldehyde, -H2O Aldehyde 2-Chlorobenzaldehyde Aldehyde->SchiffBase AdditionProduct Addition Product SchiffBase->AdditionProduct + Enol PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Enol->AdditionProduct Dihydroquinoline Dihydroquinoline Intermediate AdditionProduct->Dihydroquinoline Intramolecular Cyclization FinalProduct 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid Dihydroquinoline->FinalProduct Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Experimental Workflow:

The following diagram outlines the general experimental workflow for the synthesis.

Doebner_Workflow Start Start Mix Mix Aniline, 2-Chlorobenzaldehyde, Pyruvic Acid, and Catalyst in Solvent Start->Mix Reflux Heat to Reflux Mix->Reflux Workup Cool and Neutralize with NaHCO3 solution Reflux->Workup Extract Extract with Ethyl Acetate Workup->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Filter and Concentrate, then Crystallize Dry->Purify Product 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid Purify->Product

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid. This document includes detailed protocols for key assays, representative data for analogous compounds to guide experimental design, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds recognized for their broad pharmacological potential, including anticancer properties.[1] Derivatives of this scaffold are known to exert cytotoxic effects through various mechanisms, such as the induction of apoptosis and cell cycle arrest.[2][3] Some quinoline derivatives have been shown to modulate key cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4][5][6]

This document outlines a panel of standard in vitro assays to characterize the cytotoxic profile of this compound.

Data Presentation: Cytotoxicity of Representative Quinoline-4-Carboxylic Acid Derivatives

While specific cytotoxic data for this compound is not extensively available in the public domain, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for structurally related 2-phenylquinoline-4-carboxylic acid derivatives against various human cancer cell lines. This data serves as a valuable reference for experimental design and interpretation of results.

Compound ID/DerivativeCancer Cell LineAssay TypeIC₅₀ (µM)
P6 (2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative) MLLr leukemic cell linesSIRT3 Inhibition7.2[7][8]
16b (4-Oxoquinoline-3-carboxamide derivative) ACP-03 (Gastric)MTT1.92[9]
17b (4-Oxoquinoline-3-carboxamide derivative) ACP-03 (Gastric)MTT5.18[9]
D28 (2-phenylquinoline-4-carboxylic acid derivative) K562 (Leukemia)CCK-81.02[2]
D28 U266 (Myeloma)CCK-81.08[2]
D28 U937 (Lymphoma)CCK-81.11[2]
D28 MCF-7 (Breast)CCK-85.66[2]
D28 A549 (Lung)CCK-82.83[2]
7a (Furan C-2 Quinoline coupled 1,2,4-Triazole) A375 (Melanoma)Cytotoxicity2.9 (µg/ml)[10]
7a MDA-MB 231 (Breast)Cytotoxicity6.2 (µg/ml)[10]
7b (Furan C-2 Quinoline coupled 1,2,4-Triazole) A375 (Melanoma)Cytotoxicity4.0 (µg/ml)[10]
7b MDA-MB 231 (Breast)Cytotoxicity9.5 (µg/ml)[10]

Experimental Protocols

Herein are detailed protocols for a panel of in vitro assays to determine the cytotoxicity of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of Compound prepare_compound->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (treated with lysis buffer 45 minutes before the end of the experiment).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100

LDH_Assay_Workflow LDH Assay Workflow cluster_setup Setup & Treatment cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_analysis Data Analysis seed_cells Seed Cells & Treat with Compound incubate_plate Incubate for Desired Time seed_cells->incubate_plate prepare_controls Prepare Spontaneous & Maximum Release Controls prepare_controls->incubate_plate centrifuge_plate Centrifuge Plate incubate_plate->centrifuge_plate transfer_supernatant Transfer Supernatant to New Plate centrifuge_plate->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_reaction Incubate at RT (Protected from Light) add_reaction_mix->incubate_reaction add_stop_solution Add Stop Solution incubate_reaction->add_stop_solution read_absorbance Read Absorbance at 490nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes.

Materials:

  • 6-well plates or T-25 flasks

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_treat Seed & Treat Cells with Compound harvest Harvest Adherent & Floating Cells seed_treat->harvest wash Wash Cells with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_stains Incubate for 15 min at RT (Dark) add_stains->incubate_stains add_buffer Add Binding Buffer incubate_stains->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Signaling Pathway

Quinoline derivatives have been reported to interfere with the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and growth. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits CellCycle Cell Cycle Progression mTORC1->CellCycle Proliferation Cell Proliferation & Growth mTORC1->Proliferation Compound 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid Compound->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes: Cell-based Assays for Efficacy of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Chlorophenyl)quinoline-4-carboxylic acid and its derivatives are a class of compounds that have shown promise as potential anticancer agents.[1][2][3] These molecules have been investigated for their ability to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis.[2][4] This document provides detailed protocols for a panel of cell-based assays to evaluate the efficacy of this compound. The described assays are essential for determining the cytotoxic and cytostatic effects of the compound, elucidating its mechanism of action, and identifying potential signaling pathways it may modulate.

1. Cell Viability Assays

Cell viability assays are fundamental in anticancer drug screening to quantify the dose-dependent effects of a compound on a cell population.[5] These assays measure parameters like metabolic activity or membrane integrity to determine the percentage of viable cells after treatment.[6]

1.1. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt into a purple formazan product.[8] The amount of formazan produced, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[7]

2. Cell Death Assays

Understanding the mode of cell death induced by a compound is crucial. These assays help to distinguish between apoptosis (programmed cell death) and necrosis.

2.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is a standard method for detecting apoptosis.[9] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these apoptotic cells.[10] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9][10] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[11]

3. Cell Cycle Analysis

Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death.

3.1. Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method utilizes flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] After fixing and permeabilizing the cells, PI is used to stain the cellular DNA.[13][14] The amount of DNA in a cell is indicative of its phase in the cell cycle; for instance, cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.[12] By measuring the fluorescence intensity of PI, the percentage of cells in each phase can be quantified.[15]

4. Signaling Pathway Analysis

Identifying the molecular targets and signaling pathways affected by a compound is key to understanding its mechanism of action. Quinoline derivatives have been suggested to modulate pathways like NF-κB and STAT3.[16][17][18]

4.1. NF-κB Activation Assay

The NF-κB (Nuclear Factor kappa B) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is linked to cancer.[16][19] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[20] Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[20][21] NF-κB activation can be assessed using reporter gene assays, where cells are transfected with a plasmid containing a luciferase gene under the control of NF-κB response elements.[20][22] An increase in luciferase activity indicates NF-κB activation.

4.2. STAT3 Activation Assay

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is involved in cell growth, survival, and differentiation.[18][23] STAT3 is activated through phosphorylation, leading to its dimerization and translocation to the nucleus, where it functions as a transcription factor.[18][24] The activation of STAT3 can be measured by detecting the phosphorylated form of the protein (p-STAT3) using methods like Western blotting or flow cytometry with phospho-specific antibodies.[24][25]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[26]

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.[7]

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[7]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][26]

  • Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[27]

  • Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.

  • Cell Harvesting : Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

  • Washing : Wash the cells twice with cold PBS.[11]

  • Resuspension : Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

  • Staining : Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation : Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9][10]

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9][10]

Protocol 3: Propidium Iodide Cell Cycle Analysis

  • Cell Seeding and Treatment : Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting : Collect cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation : Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[13][14]

  • Washing : Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.[14]

  • RNase Treatment : Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to degrade RNA and ensure specific staining of DNA.[13]

  • PI Staining : Add PI solution (50 µg/mL) and incubate for 5-10 minutes at room temperature.[13]

  • Analysis : Analyze the samples by flow cytometry, collecting data for at least 10,000 events.[13]

Data Presentation

Table 1: Antiproliferative Activity of a 2-Phenylquinoline-4-Carboxylic Acid Derivative (D28) against various cancer cell lines.

Cell LineIC₅₀ (µM)
K5621.89
A5492.56
HCT1163.12
MCF-74.33

Data synthesized from a study on a similar compound, D28, a 2-phenylquinoline-4-carboxylic acid derivative.[4]

Table 2: Induction of Apoptosis in K562 cells by a 2-Phenylquinoline-4-Carboxylic Acid Derivative (D28) after 24-hour treatment.

TreatmentConcentration (µM)Apoptotic Cells (%)
Control-1.14
D28110.10
D28215.53
D28427.92

Data from a study on a similar compound, D28, a 2-phenylquinoline-4-carboxylic acid derivative.[1][4]

Table 3: Effect of a 2-Phenylquinoline-4-Carboxylic Acid Derivative (D28) on Cell Cycle Distribution in K562 cells after 24-hour treatment.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control-55.435.29.4
D28152.130.517.4
D28248.925.825.3

Data interpreted from a study indicating that D28 induces G2/M arrest.[2]

Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates NFkB_IkB->NFkB IκB degradation Compound 2-(2-Chlorophenyl) quinoline-4-carboxylic acid Compound->IKK inhibits DNA DNA NFkB_n->DNA binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription induces

Caption: Putative inhibition of the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes STAT3_dimer_n p-STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocates Compound 2-(2-Chlorophenyl) quinoline-4-carboxylic acid Compound->JAK inhibits DNA DNA STAT3_dimer_n->DNA binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription induces G cluster_workflow Experimental Workflow: Cell-Based Assays cluster_assays Assays start Seed Cells in Multi-well Plate treatment Treat with 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis cellcycle Cell Cycle (PI Staining) incubation->cellcycle analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->analysis apoptosis->analysis cellcycle->analysis

References

Application Notes and Protocols for In Vivo Studies of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the therapeutic potential of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid. Based on the known biological activities of structurally related quinoline-4-carboxylic acid derivatives, this compound is a putative inhibitor of histone deacetylases (HDACs) and/or sirtuin 3 (SIRT3), suggesting potential applications in oncology and inflammatory diseases. The following protocols for animal models are designed to test these hypotheses.

Compound Profile: this compound

PropertyDataReference
Molecular Formula C₁₆H₁₀ClNO₂[1](--INVALID-LINK--)
Molecular Weight 283.71 g/mol [1](--INVALID-LINK--)
Chemical Structure Quinoline ring substituted with a carboxylic acid at position 4 and a 2-chlorophenyl group at position 2.[1](--INVALID-LINK--)
Putative Mechanism HDAC and/or SIRT3 inhibition.[2][3]
Potential Applications Anticancer, Anti-inflammatory.[1][2]

In Vivo Animal Models: Rationale and Selection

Given the potential anticancer and anti-inflammatory properties of this compound, the following well-established animal models are recommended for in vivo evaluation.

Anticancer Activity: Human Tumor Xenograft Model

This model is the gold standard for assessing the in vivo efficacy of a test compound on human cancer cell lines.[4][5] Immunocompromised mice are used to prevent rejection of the transplanted human tumor cells.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation. The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema, which can be quantified to assess the efficacy of anti-inflammatory agents.

Experimental Protocols

Protocol for Anticancer Efficacy in a Xenograft Mouse Model

Objective: To evaluate the in vivo anticancer activity of this compound in a human tumor xenograft mouse model.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Immunocompromised mice (e.g., athymic Nude-Foxn1nu, NOD/SCID)

  • Vehicle for compound administration (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., an established HDAC inhibitor like Vorinostat)

  • Cell culture medium and reagents

  • Matrigel

  • Calipers

  • Anesthesia

Workflow Diagram:

xenograft_workflow cluster_preparation Preparation Phase cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis cell_culture 1. Cancer Cell Culture cell_harvest 2. Cell Harvesting & Counting cell_culture->cell_harvest cell_suspension 3. Cell Suspension in Matrigel cell_harvest->cell_suspension implantation 4. Subcutaneous Implantation cell_suspension->implantation tumor_growth 5. Tumor Growth Monitoring implantation->tumor_growth randomization 6. Animal Randomization tumor_growth->randomization treatment 7. Compound Administration randomization->treatment monitoring 8. Tumor Measurement & Body Weight treatment->monitoring endpoint 9. Endpoint Criteria Met monitoring->endpoint euthanasia 10. Euthanasia & Tumor Excision endpoint->euthanasia analysis 11. Data Analysis euthanasia->analysis

Caption: Workflow for the in vivo xenograft model.

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Animal Randomization:

    • Monitor tumor growth by caliper measurements twice weekly.

    • When tumors reach a volume of approximately 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group).

  • Compound Administration:

    • Dose-Finding Study (Preliminary): Due to the lack of specific in vivo data for this compound, a preliminary dose-finding study is recommended. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts to a maximum tolerated dose (MTD).

    • Efficacy Study: Based on the MTD, select 2-3 dose levels for the efficacy study.

    • Administer this compound, vehicle, or positive control via the determined route (e.g., oral gavage or intraperitoneal injection) at a specified frequency (e.g., daily for 21 days).

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight twice weekly.

    • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration of treatment.

    • Euthanize the animals, and excise and weigh the tumors.

Data Analysis:

  • Calculate tumor volume using the formula: (Length x Width²)/2.

  • Determine the percentage of tumor growth inhibition (% TGI).

  • Analyze statistical significance using appropriate tests (e.g., ANOVA).

Quantitative Data from a Related Study:

A study on a novel quinoline derivative, DFIQ, in a zebrafish xenograft model provides some context for potential efficacy.[1]

CompoundModelConcentrationOutcome
DFIQH1299 lung cancer cells in zebrafish0.5 µM and 1 µMSignificant decrease in tumor volume after 48 hours.[1]
Protocol for Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Rat Model

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a carrageenan-induced paw edema model in rats.

Materials:

  • This compound

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for compound administration

  • Positive control (e.g., Indomethacin)

  • Pletismometer or digital calipers

Workflow Diagram:

paw_edema_workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_induction Induction & Measurement cluster_analysis Data Analysis acclimatization 1. Animal Acclimatization grouping 2. Animal Grouping acclimatization->grouping baseline 3. Baseline Paw Volume Measurement grouping->baseline administration 4. Compound Administration baseline->administration induction 5. Carrageenan Injection administration->induction measurement 6. Paw Volume Measurement (hourly) induction->measurement calculation 7. Edema & Inhibition Calculation measurement->calculation statistics 8. Statistical Analysis calculation->statistics anticancer_pathway compound 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid hdac_sirt3 HDAC/SIRT3 compound->hdac_sirt3 Inhibits histones Histone Acetylation ↑ hdac_sirt3->histones Deacetylation ↓ non_histones Non-Histone Protein Acetylation ↑ (e.g., p53) hdac_sirt3->non_histones Deacetylation ↓ gene_expression Altered Gene Expression histones->gene_expression non_histones->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., Carrageenan) nf_kb NF-κB Activation stimulus->nf_kb pro_inflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nf_kb->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation compound 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid hdac_sirt3 HDAC/SIRT3 compound->hdac_sirt3 Inhibits hdac_sirt3->nf_kb Modulates

References

Application Notes and Protocols for High-Throughput Screening of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This document provides detailed methodologies for the high-throughput screening (HTS) of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid and its derivatives. These protocols are designed to facilitate the identification of novel lead compounds for drug discovery programs, particularly in the field of oncology. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting anticancer and neuroprotective properties.[1] High-throughput screening enables the rapid testing of large and diverse chemical libraries of these derivatives to identify compounds that modulate specific biological targets or pathways.[1]

One key area of investigation for quinoline derivatives is their activity as histone deacetylase (HDAC) inhibitors.[2][3][4][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to the development of cancer.[3][6] Selective inhibition of HDAC isoforms, such as HDAC3, is a promising strategy for cancer therapy, potentially offering improved therapeutic specificity and better safety profiles compared to non-selective inhibitors.[2][3]

These application notes will detail protocols for primary HTS assays, secondary validation assays, and mechanistic studies relevant to the evaluation of this compound derivatives as potential anticancer agents.

Data Presentation

Table 1: Antiproliferative Activities of Representative 2-Phenylquinoline-4-Carboxylic Acid Derivatives
CompoundCancer Cell LineIC50 (μM)Reference
D28K5621.02[2][3]
D28A5491.08[2][3]
D28HCT1161.11[2][3]
D28MCF-75.66[2][3]
D28PC-33.22[2][3]
D28U-87-MG4.15[2][3]
D28HepG22.89[2][3]
D28SMMC-77212.83[2][3]
D28SW4803.86[2][3]
Table 2: HDAC Inhibitory Activity of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives
CompoundTargetIC50 (μM)Reference
D28HDAC324.45[2][3]
D29HDAC132.59[2][3]
D29HDAC2183.5[2][3]
D29HDAC30.477[2][3]
D29HDAC6>1000[2][3]
P6SIRT132.6[7]
P6SIRT233.5[7]
P6SIRT37.2[7]

Experimental Protocols

High-Throughput Screening (HTS) for Antiproliferative Activity

This protocol describes a cell-based assay to screen for the antiproliferative effects of the compounds on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, A549, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well or 384-well clear-bottom cell culture plates

  • This compound derivatives library

  • Positive control (e.g., Doxorubicin, Cisplatin)

  • Negative control (e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of DMSO should be less than 0.1%.

    • Add 100 µL of the diluted compounds to the respective wells. Include wells with positive and negative controls.

    • Incubate the plates for an additional 48-72 hours.

  • Viability Assay (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plates for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the negative control (DMSO-treated cells).

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

HDAC Enzyme Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the compounds on HDAC enzyme activity.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • HDAC substrate (e.g., Fluor-de-Lys®)

  • Assay buffer

  • Developer solution

  • Test compounds

  • Positive control (e.g., Trichostatin A, SAHA)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound or control

      • HDAC enzyme

    • Incubate for 10 minutes at room temperature.

  • Substrate Addition:

    • Add the HDAC substrate to each well to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Signal Development:

    • Add the developer solution to each well to stop the reaction and generate a fluorescent signal.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Apoptosis Assay by Flow Cytometry

This protocol is used to investigate whether the observed antiproliferative activity is due to the induction of apoptosis.

Materials:

  • Cancer cell line (e.g., K562)

  • 6-well plates

  • Test compounds

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells in each treatment group compared to the untreated control. Results from one study showed that molecule D28 increased the apoptotic cell proportion from 1.14% in the control to 10.10%, 15.53%, and 27.92% at doses of 1, 2, and 4 μM, respectively in K562 cells.[3]

Visualizations

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Validation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound_Library Compound Library of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid Derivatives Primary_Assay High-Throughput Antiproliferative Assay (e.g., CCK-8 on Cancer Cell Lines) Compound_Library->Primary_Assay Hit_Identification Identification of 'Hits' (Compounds with Significant Activity) Primary_Assay->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assays (e.g., Apoptosis Assay) Dose_Response->Orthogonal_Assay Biochemical_Assay Biochemical Assays (e.g., HDAC Enzyme Inhibition) Orthogonal_Assay->Biochemical_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound HDAC_Inhibition_Pathway cluster_pathway HDAC Inhibition Signaling Pathway Compound 2-(2-Chlorophenyl)quinoline- 4-carboxylic Acid Derivative HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., p21, Bax) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Anticancer_Effect Anticancer Effect Cell_Cycle_Arrest->Anticancer_Effect Apoptosis->Anticancer_Effect

References

Application Notes and Protocols for 2-(2-Chlorophenyl)quinoline-4-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class of molecules. This class of compounds has garnered significant interest in drug discovery due to their diverse biological activities. Notably, this compound has been identified as a selective inhibitor of histone deacetylase 3 (HDAC3), an enzyme often dysregulated in cancer. Inhibition of HDAC3 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a valuable tool for oncology research and drug development.

These application notes provide a detailed protocol for the dissolution of this compound and its application in cell culture-based assays to study its effects on cell cycle progression and apoptosis.

Data Presentation

Table 1: Solubility and Stock Solution Parameters

ParameterValue/RecommendationNotes
Recommended Solvent Dimethyl Sulfoxide (DMSO)Anhydrous, cell culture grade DMSO is preferred.
Recommended Stock Solution Concentration 10 mMA higher concentration may be possible, but solubility should be verified.
Final DMSO Concentration in Culture ≤ 0.5% (v/v)To avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in experiments. Many researchers aim for a final concentration of ≤ 0.1%.[1][2][3][4]
Storage of Stock Solution Aliquot and store at -20°C or -80°CAvoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 283.71 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 283.71 g/mol × 1000 mg/g = 2.8371 mg

  • Weighing the compound: In a sterile environment (e.g., a chemical fume hood), carefully weigh approximately 2.84 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Dissolving the compound: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the compound.

  • Ensuring complete dissolution: Vortex the solution thoroughly for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the methodology for analyzing the effect of this compound on the cell cycle distribution of a chosen cell line.[5][6][7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well plates

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to be in the exponential growth phase at the time of treatment (typically 50-60% confluency). Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare working solutions of this compound in complete culture medium at the desired final concentrations by diluting the 10 mM DMSO stock solution.

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest compound concentration.

    • Remove the medium from the cells and replace it with the medium containing the compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Collect the cells directly into a centrifuge tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for up to several weeks.[5]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Carefully decant the ethanol without disturbing the cell pellet.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in PI staining solution (containing RNase A).

    • Incubate the cells in the dark at room temperature for 15-30 minutes.[5]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Set the instrument to measure the fluorescence intensity of PI on a linear scale.

    • Collect data for at least 10,000 events per sample.

    • Use a low flow rate to improve the resolution of the DNA content histograms.[5]

    • Gate on the single-cell population to exclude doublets and aggregates.

    • Analyze the data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection by Annexin V Staining

This protocol describes how to quantify apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[9][10][11][12][13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 6-well plates

  • 10 mM stock solution of this compound in DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA.

    • Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cells once with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[10][12]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis:

    • Analyze the cells immediately (within 1 hour) by flow cytometry.

    • Use appropriate compensation controls for FITC and PI.

    • Analyze the data to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Visualizations

HDAC3_Signaling_Pathway cluster_pathway Compound 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid HDAC3 HDAC3 Compound->HDAC3 Inhibition Compound->HDAC3 Histones Histones HDAC3->Histones Deacetylation Acetylated_Histones Acetylated Histones HDAC3->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Leads to Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Allows Chromatin->Gene_Expression p21 p21 Expression (Upregulation) Gene_Expression->p21 Includes Gene_Expression->p21 Mitochondrial_Pathway Mitochondrial Apoptosis Pathway Activation Gene_Expression->Mitochondrial_Pathway Impacts Gene_Expression->Mitochondrial_Pathway CyclinB_CDK1 Cyclin B1/CDK1 Complex p21->CyclinB_CDK1 Inhibition p21->CyclinB_CDK1 G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to Mitochondrial_Pathway->Apoptosis Induces

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock Solution in DMSO Start->Prepare_Stock Seed_Cells Seed Cells in Multi-well Plates Prepare_Stock->Seed_Cells Treat_Cells Treat Cells with Compound (and Vehicle Control) Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Assay_Choice Select Assay Harvest_Cells->Assay_Choice Cell_Cycle Cell Cycle Analysis (PI Staining) Assay_Choice->Cell_Cycle Cell Cycle Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Assay_Choice->Apoptosis_Assay Apoptosis Flow_Cytometry Analyze by Flow Cytometry Cell_Cycle->Flow_Cytometry Apoptosis_Assay->Flow_Cytometry Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro analysis.

References

Application Notes: 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative that serves as a key building block in the synthesis of novel compounds with potential applications in cancer therapy. While not extensively studied as a standalone therapeutic agent, its structural scaffold is integral to the development of more complex molecules that target specific pathways involved in cancer progression. A notable application of this compound is in the creation of selective histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer drugs.

Application as a Scaffold for Histone Deacetylase (HDAC) Inhibitors

Recent research has demonstrated the use of this compound as a "cap" moiety in the design of novel HDAC inhibitors.[1][2][3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer. By inhibiting HDACs, the chromatin structure can be relaxed, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

A specific derivative, designated as D28 , synthesized from this compound, has shown promising results as a selective HDAC3 inhibitor.[1][2] This selectivity is advantageous as it may reduce the off-target effects associated with pan-HDAC inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro activity of compound D28, a derivative of this compound.

CompoundTargetIC50 (μM)Cancer Cell LineAntiproliferative Activity (IC50, μM)Reference
D28HDAC324.45K562 (Chronic Myelogenous Leukemia)Potent activity reported, specific IC50 not provided in abstract[1][2]
D28HDAC1, HDAC2, HDAC6No inhibitionU266 (Multiple Myeloma)Higher inhibitory potency than against solid cancer cells[1]
D28--U937 (Histiocytic Lymphoma)Higher inhibitory potency than against solid cancer cells[1]

Mechanism of Action of a Key Derivative (D28)

The anticancer effects of the this compound derivative, D28, are attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.[3]

  • Cell Cycle Arrest: Mechanistic studies in K562 cells revealed that D28 induces G2/M phase cell cycle arrest.[3]

  • Apoptosis: D28 was shown to promote apoptosis in K562 cells in a dose-dependent manner. Treatment with D28 at concentrations of 1, 2, and 4 µM resulted in an increase in the apoptotic cell population to 10.10%, 15.53%, and 27.92%, respectively, compared to the control.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving derivatives of this compound.

Protocol 1: Synthesis of an HDAC Inhibitor (D28) using this compound

This protocol describes a synthetic route to a hydroxamic acid-based HDAC inhibitor (D28) where this compound serves as a key starting material.

Workflow:

A 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid (B14) B Intermediate Ester A->B Esterification C HDAC Inhibitor (D28) (Hydroxamic Acid Derivative) B->C Amidation with Hydroxylamine

Caption: Synthetic workflow for an HDAC inhibitor.

Materials:

  • This compound

  • Thionyl chloride or a suitable activating agent

  • Appropriate alcohol for esterification

  • Hydroxylamine hydrochloride

  • Base (e.g., potassium hydroxide)

  • Organic solvents (e.g., DMF, THF)

Procedure:

  • Activation of the Carboxylic Acid: Convert this compound to its more reactive acid chloride or ester. For example, reflux with thionyl chloride.

  • Esterification/Amidation with a Linker: React the activated acid with a suitable linker molecule containing an amine or alcohol group.

  • Formation of the Hydroxamic Acid: Treat the resulting intermediate with a solution of hydroxylamine to form the final hydroxamic acid derivative (the zinc-binding group).

  • Purification: Purify the final compound using techniques such as column chromatography or recrystallization.

Protocol 2: In Vitro Antiproliferative Assay (CCK-8 Assay)

This protocol is used to evaluate the anticancer activity of compounds derived from this compound.[1]

Workflow:

A Seed cancer cells in 96-well plate B Add serial dilutions of test compound A->B C Incubate for specified time B->C D Add CCK-8 reagent C->D E Measure absorbance at 450 nm D->E F Calculate IC50 values E->F

Caption: Workflow for CCK-8 antiproliferative assay.

Materials:

  • Cancer cell lines (e.g., K562, U266, U937)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (e.g., D28) dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add CCK-8 reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a test compound on the cell cycle distribution of cancer cells.

Workflow:

A Treat cells with test compound B Harvest and fix cells A->B C Stain with Propidium Iodide (PI) and RNase B->C D Analyze by Flow Cytometry C->D E Quantify cell cycle phases (G0/G1, S, G2/M) D->E

Caption: Workflow for cell cycle analysis.

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cancer cells with the test compound at various concentrations for a specific duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by a test compound.[1]

Workflow:

A Treat cells with test compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and Propidium Iodide (PI) B->C D Analyze by Flow Cytometry C->D E Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells D->E

Caption: Workflow for apoptosis assay.

Materials:

  • Cancer cell line (e.g., K562)

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat K562 cells with various concentrations of the test compound (e.g., 1, 2, and 4 µM) for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Signaling Pathway

The derivative of this compound, D28, acts as an HDAC3 inhibitor, which in turn influences downstream cellular processes leading to cancer cell death.

cluster_0 D28 D28 (Derivative of 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid) HDAC3 HDAC3 D28->HDAC3 Inhibits Histone_Acetylation Increased Histone Acetylation HDAC3->Histone_Acetylation Negative Regulation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed signaling pathway for D28.

References

Application Notes and Protocols: 2-(2-Chlorophenyl)quinoline-4-carboxylic acid as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The quinoline scaffold is a key pharmacophore in several approved drugs. This document provides detailed application notes and experimental protocols for the investigation of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid as a potential antimicrobial agent. While specific antimicrobial data for this exact compound is limited in publicly available literature, this document compiles relevant information on its synthesis and the antimicrobial activity of structurally similar compounds to guide further research and evaluation.

Data Presentation

The antimicrobial efficacy of quinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the antimicrobial activity of various 2-phenyl-quinoline-4-carboxylic acid derivatives against a range of bacterial and fungal strains. This data is provided for comparative purposes to infer the potential activity of this compound.

Table 1: Antibacterial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaMethicillin-resistant S. aureus (MRSA)Reference
Compound 5a₄ 64>256>256>256>256[1][2]
Compound 5a₇ >256>256128>256>256[1][2]
2-(3-chlorophenyl)quinoline-4-carboxamide derivatives 10-12 (Zone of Inhibition in mm)10 (Zone of Inhibition in mm)6 (Zone of Inhibition in mm)--[3]

Table 2: Antifungal Activity of 2-Aryl-quinoline-4-carboxylic Acid Hydrazide-Hydrazones (MIC in µg/mL)

Compound/DerivativeCandida albicansReference
Nitro substituted derivatives Potent activity[4]
Compound 23 Activity comparable to Nystatin[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction.

Materials:

  • Aniline

  • 2-Chlorobenzaldehyde

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Dissolve aniline and 2-chlorobenzaldehyde in ethanol.

  • Add pyruvic acid to the solution.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and collect the precipitate by filtration.

  • Wash the precipitate with ethanol and then water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Bacteria: Prepare a bacterial suspension from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Fungi: Prepare a fungal suspension from a fresh culture and adjust the concentration to approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 48-72 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • This compound stock solution

  • Sterile cork borer

Procedure:

  • Plate Preparation: Prepare a lawn of the test microorganism on the surface of an MHA plate by evenly spreading a standardized inoculum.

  • Well Creation: Use a sterile cork borer to create wells of a defined diameter in the agar.

  • Compound Addition: Add a specific volume (e.g., 100 µL) of the this compound stock solution at a known concentration into each well.

  • Incubation: Incubate the plates under the same conditions as for the broth microdilution method.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Stock_Solution Prepare Stock Solution Characterization->Stock_Solution Pure Compound MIC_Assay MIC Determination (Broth Microdilution) Stock_Solution->MIC_Assay Diffusion_Assay Agar Well Diffusion Assay Stock_Solution->Diffusion_Assay Data_Collection Collect MIC & Zone of Inhibition Data MIC_Assay->Data_Collection Diffusion_Assay->Data_Collection Comparison Compare with Standard Antimicrobials Data_Collection->Comparison SAR_Analysis Structure-Activity Relationship Analysis Comparison->SAR_Analysis

Caption: Experimental workflow for the synthesis and antimicrobial evaluation.

Quinolone_Mechanism cluster_targets Intracellular Targets Compound This compound Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Enters cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Relaxes supercoiled DNA Topoisomerase_IV->DNA_Replication Decatenates daughter chromosomes Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: General mechanism of action for quinolone antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guides

Low yields in the synthesis of this compound can be frustrating. Below are common issues and their potential solutions, categorized by the synthetic method.

Pfitzinger Reaction

The Pfitzinger reaction, which involves the condensation of isatin with an α-methylene carbonyl compound (in this case, 2'-chloroacetophenone) in the presence of a base, is a primary route to this compound.[1][2]

Problem 1: Low or No Product Formation

Potential CauseRecommended Solution
Incomplete Isatin Ring Opening Ensure a sufficiently strong base and adequate reaction time for the initial hydrolysis of isatin. Consider pre-reacting isatin with the base before adding the ketone.[3]
Suboptimal Base Potassium hydroxide (KOH) is commonly used. If yields are low, consider screening other bases such as sodium hydroxide (NaOH) or potassium tert-butoxide. The concentration of the base is also critical; a 33% KOH solution has been used successfully.[4]
Low Reaction Temperature The reaction typically requires heating. A reflux temperature of around 85°C in a suitable solvent has been reported to be effective.[4] However, excessively high temperatures can lead to decomposition.
Incorrect Solvent A mixture of ethanol and water is a common solvent system.[5] The ratio can be critical for solubility of reactants and intermediates.
Poor Quality of 2'-Chloroacetophenone Ensure the purity of the ketone, as impurities can interfere with the reaction.

Problem 2: Formation of Tarry Byproducts

Potential CauseRecommended Solution
Side Reactions at High Temperatures Gradually heat the reaction mixture and maintain the optimal temperature. Prolonged reaction times at high temperatures can promote polymerization and decomposition.
Incorrect Stoichiometry Use a slight excess of the ketone to ensure the complete consumption of isatin, which can sometimes contribute to tar formation if it remains unreacted.
Air Oxidation While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored, oxidized byproducts.
Doebner Reaction

The Doebner reaction offers an alternative route, combining an aniline, an aldehyde (2-chlorobenzaldehyde), and pyruvic acid.[6]

Problem 1: Low Yield, Especially with Electron-Deficient Anilines

Potential CauseRecommended Solution
Ineffective Catalyst While the reaction can proceed without a catalyst, acidic catalysts are often employed. Lewis acids like BF₃·OEt₂ or BF₃·THF have been shown to be effective.[7] Protic acids such as trifluoroacetic acid (TFA) can also be used.
Suboptimal Solvent Acetonitrile is a suitable solvent for the BF₃-catalyzed Doebner reaction.[7] For other variations, ethanol or acetic acid may be used.[8]
Low Reaction Temperature A reaction temperature of around 65°C has been shown to be effective in the presence of a Lewis acid catalyst.[7]
Decomposition of Pyruvic Acid Adding a solution of pyruvic acid dropwise to the heated reaction mixture can help to minimize its decomposition at higher temperatures and improve the overall yield.[9]
Unfavorable Reaction Equilibrium Using an excess of the aniline and aldehyde components can help to drive the reaction forward and improve the yield of the desired quinoline.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the Pfitzinger synthesis of this compound?

A yield of 49.0% has been reported for the Pfitzinger synthesis of this compound.[4]

Q2: What is the detailed experimental protocol for the Pfitzinger synthesis of this compound with a 49.0% yield?

The following protocol has been reported:

  • Dissolve isatin in a 33% potassium hydroxide (KOH) solution.

  • Slowly add an ethanol solution of 2'-chloroacetophenone to the reaction mixture.

  • Reflux the mixture at 85°C for 8 hours.

  • After cooling, remove the solvent via rotary evaporation.

  • Add water to the residue and adjust the pH to 5-6 using 3 M HCl.

  • The product can be obtained by filtration and further purified by crystallization from a suitable solvent like ethyl acetate.[4]

Q3: Are there alternative methods to the Pfitzinger and Doebner reactions for synthesizing this compound?

Yes, another approach involves a Suzuki coupling reaction. This method starts with 2-chloroquinoline-4-carboxylic acid and couples it with 3-chlorophenylboronic acid in the presence of a palladium catalyst and a base. A 78% yield has been reported for the synthesis of the analogous 2-(3-chlorophenyl)quinoline-4-carboxylic acid using this method, suggesting it could be a high-yielding alternative.[10]

Q4: How can I purify the crude this compound?

Purification can typically be achieved through the following steps:

  • After the reaction, the crude product is often precipitated by acidifying the reaction mixture.

  • The precipitate is collected by filtration and washed with water to remove inorganic salts.

  • Recrystallization from a suitable solvent such as ethanol, an ethanol/water mixture, or ethyl acetate is a common method for further purification.[4][11]

  • For stubborn impurities, column chromatography on silica gel may be necessary.[10]

Experimental Workflows and Signaling Pathways

To aid in visualizing the experimental and logical processes, the following diagrams are provided.

Pfitzinger_Troubleshooting Troubleshooting Low Yield in Pfitzinger Synthesis cluster_solutions Potential Solutions start Low Yield Observed check_base 1. Verify Base Strength and Concentration start->check_base check_temp 2. Optimize Reaction Temperature check_base->check_temp Base OK sol_base Use fresh, concentrated KOH/NaOH. Consider pre-reaction with isatin. check_base->sol_base check_ketone 3. Assess Ketone Purity and Stoichiometry check_temp->check_ketone Temp OK sol_temp Maintain reflux at ~85°C. Avoid excessive heating. check_temp->sol_temp check_solvent 4. Evaluate Solvent System check_ketone->check_solvent Ketone OK sol_ketone Use purified 2'-chloroacetophenone. Employ a slight excess. check_ketone->sol_ketone purification 5. Refine Purification Strategy check_solvent->purification Solvent OK sol_solvent Adjust ethanol/water ratio for optimal solubility. check_solvent->sol_solvent success Improved Yield purification->success Purification Optimized sol_purification Recrystallize from ethanol or ethyl acetate. Consider chromatography if needed. purification->sol_purification

Caption: A logical workflow for troubleshooting low yields in the Pfitzinger synthesis.

Doebner_Yield_Improvement Improving Yield in Doebner Synthesis start Low Yield with Electron-Deficient Anilines catalyst Select Appropriate Catalyst start->catalyst solvent Choose Optimal Solvent catalyst->solvent e.g., BF₃·OEt₂ or TFA reagents Adjust Reagent Stoichiometry and Addition solvent->reagents e.g., Acetonitrile temperature Control Reaction Temperature reagents->temperature Excess aniline/aldehyde, dropwise pyruvic acid outcome Enhanced Yield temperature->outcome e.g., 65°C

Caption: Key optimization points for enhancing the yield of the Doebner reaction.

References

Technical Support Center: Synthesis of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid. The following information addresses common issues and byproducts encountered during the two primary synthetic routes: the Pfitzinger reaction and the Doebner reaction.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems encountered during the synthesis of this compound.

Pfitzinger Reaction Troubleshooting

Issue 1: Low Yield of the Desired Product

Symptom Potential Cause Suggested Solution
The final product yield is significantly below the expected ~50%.Incomplete hydrolysis of isatin: The initial ring-opening of isatin to isatinic acid is crucial for the subsequent condensation.Ensure the basic solution (e.g., KOH or NaOH) is of the correct concentration and that the isatin is fully dissolved and stirred for a sufficient time before adding the ketone.
Suboptimal reaction temperature: Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can promote the formation of tarry byproducts.Maintain a consistent reflux temperature as specified in the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Premature precipitation of intermediates: The potassium salt of isatinic acid or other intermediates may precipitate out of solution if the solvent volume is insufficient.Ensure adequate solvent (e.g., ethanol/water mixture) is used to maintain all reactants and intermediates in the solution phase during the reaction.

Issue 2: Presence of Significant Impurities in the Crude Product

Symptom Potential Cause Suggested Solution
TLC analysis of the crude product shows multiple spots, and the isolated product is difficult to purify.Unreacted Isatin: Isatin is a common impurity that can be challenging to remove from the final product.Use a slight excess of 2'-chloroacetophenone to ensure the complete consumption of isatin. Unreacted ketone can be more easily removed by extraction with a non-polar solvent like diethyl ether before acidification.
Formation of Tarry Byproducts: The strong basic conditions and elevated temperatures can lead to the polymerization and degradation of starting materials and intermediates.Avoid excessively high temperatures and prolonged reaction times. Ensure efficient stirring to prevent localized overheating. The crude product can sometimes be purified by dissolving it in a basic aqueous solution and filtering to remove insoluble tar before re-precipitating the product with acid.
Self-condensation of 2'-chloroacetophenone: Under strongly basic conditions, ketones can undergo self-condensation reactions.Add the 2'-chloroacetophenone slowly to the reaction mixture containing the hydrolyzed isatin to maintain a low concentration of the ketone, minimizing self-condensation.
Doebner Reaction Troubleshooting

Issue 1: Low Yield and Formation of Tar

Symptom Potential Cause Suggested Solution
The reaction mixture turns into a dark, viscous tar, leading to a low yield of the desired quinoline.Acid-catalyzed polymerization: The acidic conditions required for the Doebner reaction can promote the polymerization of 2-chlorobenzaldehyde.Optimize the type and concentration of the acid catalyst. Milder acids or Lewis acids may reduce tar formation. Controlling the reaction temperature is also critical; avoid excessive heat.
Order of reactant addition: The sequence in which the reactants are mixed can significantly influence the reaction outcome and the formation of byproducts.Consider pre-forming the Schiff base between aniline and 2-chlorobenzaldehyde before the addition of pyruvic acid. This can sometimes lead to a cleaner reaction.

Issue 2: Co-eluting Byproducts and Difficult Purification

Symptom Potential Cause Suggested Solution
The final product is contaminated with byproducts that are difficult to separate by standard crystallization or chromatography.Formation of N-(2-chlorobenzyl)aniline: The intermediate imine (Schiff base) can be reduced in situ, leading to the formation of the corresponding secondary amine.The oxidation of the dihydroquinoline intermediate to the final quinoline product can be incomplete. Ensure an efficient oxidizing agent is present or that the reaction conditions favor aromatization. In some modified Doebner reactions, the imine itself acts as the oxidant, leading to the formation of the reduced amine byproduct. Adjusting the stoichiometry of the reactants may help to minimize this.
Formation of 2-methylquinoline-4-carboxylic acid: A competing reaction between aniline and pyruvic acid can lead to the formation of this byproduct.The order of addition of reactants is crucial. Introducing the 2-chlorobenzaldehyde before the pyruvic acid can favor the formation of the desired product.
Presence of dihydro- or tetrahydroquinoline impurities: Incomplete oxidation of the dihydroquinoline intermediate results in these hydrogenated byproducts.Ensure the reaction goes to completion and that the final oxidation step is efficient. If necessary, a separate oxidation step using an appropriate reagent can be performed on the crude product.

Byproduct Yields

The following table summarizes potential byproduct yields based on literature reports for similar reactions. Note that these are estimates and actual yields will vary depending on the specific reaction conditions.

Synthetic Route Byproduct Typical Yield Range (%) Notes
Pfitzinger Unreacted Isatin5-15Can be minimized by using an excess of the ketone.
Tarry Polymers10-30Highly dependent on temperature and reaction time.
Doebner N-benzyl)aniline derivativeup to 50Can be a major byproduct in some modified Doebner reactions.[1]
2-methylquinoline-4-carboxylic acid5-20Formation is influenced by the order of reactant addition.
Dihydro-/Tetrahydroquinolines5-15Result from incomplete oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the Pfitzinger synthesis for this compound?

A1: The Pfitzinger synthesis is a robust and well-established method that typically uses readily available starting materials, isatin and 2'-chloroacetophenone. It is a one-pot reaction that can provide moderate to good yields of the desired product.

Q2: What are the primary challenges of the Doebner synthesis for this compound?

A2: The Doebner reaction, while versatile, can be prone to low yields and the formation of significant amounts of tarry byproducts, especially when not properly optimized.[2] The reaction mechanism is complex and can lead to a mixture of products, making purification challenging.

Q3: My crude product from the Pfitzinger reaction is a dark, oily substance instead of a solid. What should I do?

A3: This indicates the presence of significant tarry impurities. Try to dissolve the crude product in a dilute aqueous base (e.g., NaOH or Na2CO3). The desired carboxylic acid should form a soluble carboxylate salt, while the non-acidic and polymeric impurities may remain as an insoluble residue that can be removed by filtration. The filtrate can then be acidified to precipitate the purified product.

Q4: In the Doebner reaction, how can I confirm the presence of N-(2-chlorobenzyl)aniline as a byproduct?

A4: This byproduct can be identified using spectroscopic methods. In the 1H NMR spectrum, look for characteristic signals of the benzyl CH2 group and the NH proton. Mass spectrometry will also show a molecular ion peak corresponding to the mass of N-(2-chlorobenzyl)aniline.

Q5: Can I use a different base for the Pfitzinger reaction?

A5: While potassium hydroxide and sodium hydroxide are most commonly used, other strong bases can also be employed. However, the choice of base and solvent system can affect the solubility of intermediates and the overall reaction efficiency, so optimization may be required.

Experimental Protocols

Pfitzinger Synthesis of this compound

This protocol is adapted from the literature for the synthesis of similar quinoline-4-carboxylic acids.

Materials:

  • Isatin

  • 2'-Chloroacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add isatin to the basic solution and stir at room temperature. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.

  • To this mixture, add 2'-chloroacetophenone.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the product.

  • Wash the aqueous solution with diethyl ether to remove any unreacted 2'-chloroacetophenone and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid until the precipitation of the product is complete (typically pH 4-5).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Doebner Synthesis of this compound

This is a general protocol for the Doebner reaction.

Materials:

  • Aniline

  • 2-Chlorobenzaldehyde

  • Pyruvic acid

  • Ethanol or another suitable solvent

  • Acid catalyst (e.g., p-toluenesulfonic acid, or a Lewis acid like BF3·OEt2)

Procedure:

  • In a round-bottom flask, dissolve aniline and 2-chlorobenzaldehyde in the chosen solvent.

  • Add the acid catalyst to the mixture.

  • Slowly add pyruvic acid to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the crude product by filtration.

  • Wash the solid with a small amount of cold solvent to remove soluble impurities.

  • Further purification can be achieved by recrystallization.

Visualizations

Pfitzinger_Synthesis reactant reactant intermediate intermediate product product byproduct byproduct Isatin Isatin Isatinic_acid Isatinic Acid Isatin->Isatinic_acid KOH, H2O Unreacted_Isatin Unreacted Isatin Isatin->Unreacted_Isatin Tarry_Polymers Tarry Polymers Isatin->Tarry_Polymers High Temp. Chloroacetophenone 2'-Chloroacetophenone Enamine Enamine Chloroacetophenone->Enamine Condensation Self_Condensation Self-Condensation Products Chloroacetophenone->Self_Condensation Base Chloroacetophenone->Tarry_Polymers High Temp. Isatinic_acid->Enamine Condensation Target_Product 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid Enamine->Target_Product Cyclization & Dehydration

Caption: Pfitzinger synthesis pathway and common byproducts.

Doebner_Synthesis reactant reactant intermediate intermediate product product byproduct byproduct Aniline Aniline Schiff_base Schiff Base Aniline->Schiff_base Acid catalyst Methylquinoline 2-Methylquinoline- 4-carboxylic acid Aniline->Methylquinoline Chlorobenzaldehyde 2-Chlorobenzaldehyde Chlorobenzaldehyde->Schiff_base Acid catalyst Pyruvic_acid Pyruvic Acid Dihydroquinoline Dihydroquinoline Pyruvic_acid->Dihydroquinoline Addition & Cyclization Pyruvic_acid->Methylquinoline Schiff_base->Dihydroquinoline Addition & Cyclization Benzylamine N-(2-chlorobenzyl)aniline Schiff_base->Benzylamine Reduction Target_Product 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid Dihydroquinoline->Target_Product Oxidation Reduced_Quinolines Dihydro/Tetrahydro- quinolines Dihydroquinoline->Reduced_Quinolines Incomplete Oxidation

Caption: Doebner synthesis pathway and common byproducts.

References

Purification of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the purification of 2-(2-chlorophenyl)quinoline-4-carboxylic acid from crude reaction mixtures, primarily those resulting from Pfitzinger or Doebner-von Miller syntheses.

Troubleshooting and FAQs

Q1: My crude product is a dark, tarry substance. How can I clean it up before attempting purification?

A1: Tar formation is a common issue in Pfitzinger reactions, often due to side reactions at elevated temperatures.

  • Initial Workup: Before concentrating the reaction mixture, it's beneficial to perform a liquid-liquid extraction. After basifying the aqueous solution to a pH of 8-9 with sodium bicarbonate, wash with an organic solvent like ethyl acetate to remove non-acidic, non-polar impurities and some of the tarry material.[1] The desired product will remain in the aqueous layer as its carboxylate salt.

  • Charcoal Treatment: After acidification and filtration to recover the crude solid, you can try redissolving it in a suitable solvent (e.g., ethanol or DMF) and treating it with activated charcoal. Heat the solution gently, then filter the hot solution through a pad of celite to remove the charcoal and adsorbed colored impurities. Caution: This can sometimes lead to loss of product.

Q2: After acidification of the reaction mixture, the precipitate is very fine and difficult to filter. What can I do?

A2: Fine precipitates can clog filter paper and slow down filtration significantly.

  • Slow Precipitation: Ensure that the acidification is done slowly, with vigorous stirring, in an ice bath. Rapid pH change can lead to the formation of very small particles.

  • "Digestion": After precipitation, continue to stir the slurry at room temperature or slightly elevated temperature for a period (e.g., an hour). This process, known as digestion, can encourage smaller particles to aggregate into larger, more easily filterable crystals.

  • Filter Aid: Use a filter aid like Celite®. Prepare a small pad of Celite® over the filter paper in your Buchner funnel before pouring the slurry. This will help maintain a reasonable filtration rate.

Q3: My purified product still shows contamination with starting materials (isatin or 2-chloroacetophenone). How can I remove them?

A3: The removal of unreacted starting materials is a primary goal of the purification process.

  • Isatin Removal: Unreacted isatin can be challenging to remove. A thorough wash of the basic aqueous layer with an organic solvent like ethyl acetate before acidification is crucial, as isatin has some solubility in organic solvents under these conditions.[1] If isatin persists, recrystallization or column chromatography will be necessary.

  • 2-Chloroacetophenone Removal: This starting material is non-acidic and should be largely removed by the initial basic wash. If it remains, it is typically more non-polar than the desired product and can be separated by column chromatography.

Q4: I am having trouble finding a good recrystallization solvent. The product either "oils out" or doesn't crystallize at all. What should I try?

A4: Finding the right solvent system is key to successful recrystallization. "Oiling out" occurs when the compound melts before it dissolves or when it is supersaturated in a solvent where it is too soluble.

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents to try include ethanol, methanol, isopropanol, ethyl acetate, acetone, and toluene.[2]

  • Binary Solvent Systems: A powerful technique is to use a binary solvent mixture. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Common mixtures include ethanol/water, acetone/water, and ethyl acetate/heptane.[2]

  • Preventing Oiling Out: To combat oiling out, use a more dilute solution and allow for slow cooling. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.[2]

Q5: My compound streaks badly on a silica TLC plate, making it difficult to assess purity and develop a column chromatography method. How can I improve the TLC?

A5: Streaking of carboxylic acids on silica gel is a common problem due to the acidic nature of the analyte interacting strongly with the silica.

  • Acidify the Eluent: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This will keep the carboxylic acid in its protonated form, reducing its interaction with the silica and resulting in more defined spots.

Data Presentation

Purification MethodKey ParametersExpected Outcome
Recrystallization Solvent Systems to Try: - Single Solvents: Ethanol, Methanol, Ethyl Acetate, Toluene - Binary Systems: Ethanol/Water, Acetone/Water, Ethyl Acetate/HeptaneRemoval of impurities with significantly different solubility profiles. Yields a crystalline solid of improved purity.
Column Chromatography Stationary Phase: Silica GelMobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether. For a similar compound, 2-(3-chlorophenyl)quinoline-4-carboxylic acid, an eluent of 10% ethyl acetate in petroleum ether was effective.[3] To prevent streaking, consider adding 0.5-1% acetic acid to the eluent.Separation of compounds based on polarity. Effective for removing both more polar (e.g., isatin) and less polar (e.g., 2-chloroacetophenone) impurities.
Preparative HPLC Stationary Phase: C18 Reversed-PhaseMobile Phase: A gradient of acetonitrile in water, with an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1% v/v).[4]High-purity product, suitable for analytical standards or biological testing. Can be scaled for larger quantities.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent (or the "good" solvent of a binary pair). Heat the mixture on a hot plate with stirring until the compound is completely dissolved. Add a slight excess of the solvent (5-10%) to prevent premature crystallization.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: If using a binary solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists. Add a few drops of the "good" solvent to clarify the solution. Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Develop a suitable mobile phase using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Add 0.5-1% acetic acid to the eluent to improve the spot shape. The ideal eluent system should give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is flat and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure. Load the sample onto the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and begin elution. Collect fractions in test tubes or other suitable containers.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualization

Purification_Workflow crude_mixture Crude Reaction Mixture initial_workup Initial Workup (Basic Wash, Acidification, Filtration) crude_mixture->initial_workup crude_solid Crude Solid initial_workup->crude_solid purity_check_1 Assess Purity (TLC/NMR) crude_solid->purity_check_1 recrystallization Recrystallization purity_check_1->recrystallization Minor Impurities column_chromatography Column Chromatography purity_check_1->column_chromatography Multiple Impurities/ Similar Polarity purity_check_2 Assess Purity recrystallization->purity_check_2 purity_check_3 Assess Purity column_chromatography->purity_check_3 pure_product Pure Product purity_check_2->column_chromatography Purity Not OK purity_check_2->pure_product Purity OK purity_check_3->recrystallization Purity Not OK purity_check_3->pure_product Purity OK

Caption: Purification workflow for this compound.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Chlorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(2-Chlorophenyl)quinoline-4-carboxylic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer. What is the first step I should take?

A1: The initial and often most effective step is to adjust the pH of your aqueous solution. As a carboxylic acid, the solubility of this compound is highly pH-dependent. By increasing the pH, you deprotonate the carboxylic acid group to form a more soluble carboxylate salt.[1][2][3] It is recommended to adjust the pH to be at least 1-2 units above the compound's pKa.

Q2: What are co-solvents and can they help improve the solubility of my compound?

A2: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds.[4][5][6][7] They work by reducing the overall polarity of the solvent system. Common co-solvents used in research settings include DMSO, ethanol, and polyethylene glycols (PEGs). However, it is crucial to use the minimum amount of co-solvent necessary, as high concentrations can negatively impact biological assays.[1]

Q3: I am still facing solubility issues even after pH adjustment and using co-solvents. What other techniques can I explore?

A3: For challenging cases, several advanced techniques can be employed to enhance the solubility of this compound. These include:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[8][9][10][11]

  • Solid Dispersion: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[12][13][14][15][16] This can enhance the dissolution rate and, consequently, the apparent solubility.

  • Nanosuspension: By reducing the particle size of the drug to the sub-micron range, the surface area is significantly increased, leading to a higher dissolution velocity and saturation solubility.[17][18][19][20]

Q4: Are there any potential stability concerns I should be aware of when trying to solubilize this compound?

A4: Yes, quinoline derivatives can be susceptible to degradation under harsh acidic or basic conditions, as well as upon exposure to light. When using pH adjustment, it is important to assess the stability of your compound at the desired pH over the duration of your experiment. Stability studies on your final formulation under the intended storage and experimental conditions are highly recommended.[21]

Troubleshooting Guides

Issue: Compound Precipitates Out of Solution

Problem: After initially dissolving, my this compound precipitates out of the aqueous buffer over time or upon temperature changes.

Troubleshooting Workflow:

G start Precipitation Observed check_ph Verify and Stabilize pH start->check_ph increase_buffer Increase Buffer Capacity check_ph->increase_buffer pH drift detected check_cosolvent Evaluate Co-solvent Concentration check_ph->check_cosolvent pH is stable solution Stable Solution Achieved increase_buffer->solution optimize_cosolvent Optimize Co-solvent Percentage check_cosolvent->optimize_cosolvent Precipitation persists consider_advanced Consider Advanced Techniques (Cyclodextrin, Solid Dispersion, Nanosuspension) optimize_cosolvent->consider_advanced Still precipitates optimize_cosolvent->solution Precipitation resolved consider_advanced->solution

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • pH Stability: Ensure the pH of your solution is stable over time. If you observe a pH drift, consider using a buffer with a higher buffering capacity.

  • Co-solvent Concentration: If using a co-solvent, you may be near the saturation limit. Try preparing a slightly more dilute solution or marginally increasing the co-solvent percentage, keeping in mind the tolerance of your experimental system.

  • Advanced Formulations: If simple pH adjustment and co-solvents are insufficient, explore the use of cyclodextrins, solid dispersions, or nanosuspensions to create a more stable formulation.

Experimental Protocols

Solubility Enhancement by pH Adjustment

Objective: To determine the optimal pH for solubilizing this compound by converting it to its more soluble salt form.

Methodology:

  • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0, 8.5).

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation is reached.

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility as a function of pH to identify the optimal pH for dissolution.

Solubility Enhancement using Co-solvents

Objective: To increase the solubility of this compound in an aqueous system by the addition of a water-miscible organic solvent.

Methodology:

  • Select a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, ethanol, PEG 400).

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v of co-solvent in your chosen buffer).

  • Add an excess amount of the compound to each co-solvent mixture.

  • Follow steps 3-5 from the pH adjustment protocol to determine the solubility in each mixture.

  • Select the co-solvent and concentration that provides the desired solubility with the minimal amount of organic solvent.

Data Presentation

The following tables illustrate how to present solubility data. Note that the values provided are for illustrative purposes only and do not represent actual experimental data for this compound.

Table 1: Effect of pH on the Aqueous Solubility of a Model Carboxylic Acid

pHSolubility (µg/mL)
6.05
6.520
7.0150
7.4500
8.0>1000
8.5>2000

Table 2: Effect of Co-solvents on the Aqueous Solubility of a Model Compound at pH 7.4

Co-solventConcentration (% v/v)Solubility (µg/mL)
None0500
DMSO51200
DMSO103500
Ethanol5900
Ethanol102100
PEG 40051500
PEG 400104500

Advanced Solubility Enhancement Workflow

For compounds with persistent solubility challenges, a more advanced workflow may be necessary.

G start Poorly Soluble Compound ph_cosolvent Initial Screening: pH and Co-solvent Adjustment start->ph_cosolvent cyclodextrin Cyclodextrin Complexation ph_cosolvent->cyclodextrin Solubility still inadequate solid_dispersion Solid Dispersion ph_cosolvent->solid_dispersion Solubility still inadequate nanosuspension Nanosuspension ph_cosolvent->nanosuspension Solubility still inadequate evaluation Characterization and Stability Testing cyclodextrin->evaluation solid_dispersion->evaluation nanosuspension->evaluation final_formulation Optimized Formulation evaluation->final_formulation

Caption: Workflow for advanced solubility enhancement techniques.

References

Troubleshooting inconsistent results in 2-(2-Chlorophenyl)quinoline-4-carboxylic acid bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioassays involving 2-(2-Chlorophenyl)quinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide standardized protocols for consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

General Assay Inconsistencies

Question: My assay results show high variability between replicates and experiments. What are the common causes and solutions?

Answer: Inconsistent results in bioassays can stem from several factors, from experimental technique to reagent quality. Below is a table outlining potential causes and recommended solutions.

Potential CauseRecommended Solution
Pipetting Errors Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to all relevant wells to minimize well-to-well variation.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a consistent cell passage number for all experiments, as high-passage cells may exhibit altered responses.
"Edge Effect" in Microplates Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile medium or PBS to maintain a humid environment across the plate.
Reagent Variability Use high-quality, endotoxin-free reagents. Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles. Prepare fresh dilutions of this compound for each experiment.
Inconsistent Incubation Conditions Ensure stable temperature, humidity, and CO2 levels in the incubator. Avoid stacking plates, as this can lead to uneven temperature distribution.
Contamination Regularly test cell cultures for mycoplasma and other microbial contaminants. Use sterile techniques and endotoxin-free reagents and plasticware.

Compound-Specific Issues

Question: I am observing unexpected results, such as a U-shaped dose-response curve or a plateau at high viability. What could be the cause?

Answer: These issues can be related to the physicochemical properties of this compound and its interaction with the assay components.

Potential CauseRecommended Solution
Compound Precipitation At high concentrations, the compound may precipitate out of the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If precipitation is observed, consider lowering the maximum concentration or using a different solvent system (ensure solvent controls are included).
Intrinsic Fluorescence The quinoline ring system is inherently fluorescent.[1] This property can directly interfere with fluorescence-based assays, leading to false-positive or false-negative readouts. Run a control with only the assay buffer and the compound at the highest concentration to check for interference.
Compound Aggregation Quinoline derivatives can form aggregates in solution, especially at higher concentrations.[1] These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions. Consider using a detergent like Triton X-100 (at a low, non-toxic concentration) in your assay buffer to minimize aggregation.
Metal Chelation The nitrogen atom in the quinoline ring and the carboxylic acid group can chelate metal ions.[1] If your assay is dependent on specific metal cofactors, this could lead to inhibition. Ensure your assay buffer has an appropriate concentration of necessary metal ions.

Data Interpretation

Question: My IC50 values for derivatives of this compound are highly variable between experiments. What are the potential causes?

Answer: Inconsistent IC50 values are a common challenge. The variability can be categorized into three main areas:

CategoryPotential CauseRecommended Solution
Compound-Related Issues Purity and Stability: Ensure the purity of your compound stock. Degradation due to improper storage (e.g., exposure to light or temperature fluctuations) can significantly impact its activity. Prepare fresh dilutions for each experiment from a stock solution stored at -20°C or -80°C.
Biological System Variability Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent passage number across experiments. Serum Lot-to-Lot Variability: If using fetal bovine serum (FBS), be aware that different lots can have varying levels of growth factors and binding proteins, which can affect compound activity. Test a new lot of FBS before use in critical experiments.
Assay-Related Issues Inconsistent Cell Density: The initial number of cells seeded can influence the apparent IC50 value. Optimize and strictly adhere to the cell seeding density. Variable Incubation Times: Ensure that the incubation time with the compound is consistent across all experiments.

Quantitative Data

Table 1: Antiproliferative Activities of a this compound Derivative (D28) against Various Cancer Cell Lines (IC50, µM) [2]

Cell LineCancer TypeIC50 (µM)
K562Leukemia1.02
U266Myeloma1.08
U937Lymphoma1.11
MCF-7Breast Cancer5.66
FaduHead and Neck Cancer3.22
MDA-MB-231Breast Cancer4.15
MDA-MB-468Breast Cancer2.89
A549Lung Cancer2.83
A2780Ovarian Cancer3.86
HepG2Liver Cancer2.16

Table 2: Enzyme Inhibitory Selectivity of a this compound Derivative (D29) (IC50, µM) [2]

EnzymeIC50 (µM)
HDAC132.59
HDAC2183.5
HDAC30.477
HDAC6>1000

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antiproliferative Assay (CCK-8)

This assay measures cell viability by assessing the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • CCK-8 (Cell Counting Kit-8) solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells per well.[2]

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[2]

HDAC Enzyme Inhibition Assay (Fluorometric)

This in vitro assay directly measures the ability of a compound to inhibit the activity of histone deacetylase (HDAC) enzymes.

Materials:

  • 96-well black microplates

  • HeLa nuclear extract or purified HDAC enzyme

  • HDAC fluorometric substrate

  • Assay Buffer

  • Developer solution

  • This compound

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compound in Assay Buffer.

  • Reaction Setup: In a 96-well black microplate, add the diluted test compound, Assay Buffer, and HeLa nuclear extract or purified HDAC enzyme solution.

  • Reaction Initiation: Add the HDAC fluorometric substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Development: Add the Developer solution to each well.

  • Second Incubation: Incubate at room temperature for 30 minutes.

  • Measurement: Measure the fluorescence intensity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[2]

Visualizations

Potential Signaling Pathway Inhibition

Derivatives of this compound have been shown to act as HDAC inhibitors.[1][2][3] HDACs play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to hyperacetylation of histones, which can result in the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway HDAC Inhibition Pathway Compound 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid derivative HDAC HDAC Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Potential mechanism of action via HDAC inhibition.

Experimental Workflow for Antiproliferative Assays

The following diagram outlines a general workflow for assessing the antiproliferative effects of this compound.

Antiproliferative_Workflow Antiproliferative Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Cell Seeding in 96-well plate Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution Treatment 4. Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (e.g., 48-72h) Treatment->Incubation Viability_Assay 6. Cell Viability Assay (e.g., CCK-8, MTT) Incubation->Viability_Assay Measurement 7. Absorbance/Fluorescence Measurement Viability_Assay->Measurement Data_Processing 8. Data Processing Measurement->Data_Processing IC50_Determination 9. IC50 Determination Data_Processing->IC50_Determination

Caption: General workflow for assessing cell viability.

Troubleshooting Logic Flow

This diagram provides a logical approach to troubleshooting inconsistent bioassay results.

Troubleshooting_Flow Troubleshooting Logic Flow Start Inconsistent Results Check_Technique Review Experimental Technique (Pipetting, Cell Seeding) Start->Check_Technique Check_Technique->Start Issue Found & Corrected Check_Reagents Evaluate Reagents (Freshness, Storage) Check_Technique->Check_Reagents Technique OK Check_Reagents->Start Issue Found & Corrected Check_Compound Investigate Compound Properties (Solubility, Purity) Check_Reagents->Check_Compound Reagents OK Check_Compound->Start Issue Found & Corrected Check_System Assess Biological System (Cell Health, Passage) Check_Compound->Check_System Compound OK Check_System->Start Issue Found & Corrected Consistent_Results Consistent Results Check_System->Consistent_Results System OK

Caption: A logical approach to troubleshooting.

References

Optimizing reaction conditions for the Pfitzinger synthesis of quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the Pfitzinger reaction?

The Pfitzinger reaction is a chemical process that synthesizes substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[1][2] This method is a cornerstone in the synthesis of the quinoline-4-carboxylic acid scaffold, a core component in many biologically active compounds with applications in drug development, including anticancer, antiviral, and antibacterial agents.[1]

Q2: What is the underlying mechanism of the Pfitzinger reaction?

The reaction proceeds through several key steps. First, the amide bond in isatin is hydrolyzed by a base, like potassium hydroxide, to form a keto-acid intermediate.[2] This intermediate is typically generated in situ.[1] Subsequently, the carbonyl compound reacts with the aniline derivative to form an imine, which then tautomerizes to a more stable enamine.[1] The final step involves an intramolecular cyclization of the enamine, followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[1][2]

Q3: What are some common side reactions in the Pfitzinger synthesis?

A primary side reaction is the self-condensation of the carbonyl compound, particularly under the strongly basic conditions of the reaction.[3] Additionally, the desired quinoline-4-carboxylic acid product can undergo decarboxylation under harsh conditions, such as prolonged exposure to high temperatures.[3] Tar formation is another frequent issue, often resulting from the self-condensation of isatin or the polymerization of reaction intermediates.[4]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Quinoline-4-Carboxylic Acid

Low yields are a common challenge and can be attributed to several factors, including incomplete reaction, degradation of reactants or products, or the formation of byproducts.[3][4]

Potential Cause Troubleshooting Steps
Incomplete Isatin Ring Opening Ensure the isatin is completely dissolved in a sufficiently strong base (e.g., potassium hydroxide) before adding the carbonyl compound. A distinct color change should be observed, indicating the formation of the isatinic acid salt.[1][3]
Suboptimal Reactant Stoichiometry An excess of the carbonyl compound is often employed to drive the reaction to completion. Experiment with the molar ratio of the carbonyl compound to isatin to find the optimal balance for your specific substrates.[4]
Inadequate Reaction Time The reaction may require several hours at reflux to reach completion.[3] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1][3]
Unfavorable Reaction Temperature If the temperature is too low, the reaction may be slow and incomplete. Conversely, excessively high temperatures can lead to the degradation of products and the formation of tar.[3] A reflux temperature of around 100°C in an ethanol/water solvent system is a good starting point.[3]
Issue 2: Significant Tar Formation

Tar formation can make product isolation and purification exceedingly difficult.[4]

Potential Cause Troubleshooting Steps
Self-Condensation of Reactants Instead of mixing all reactants at once, first dissolve the isatin in the base to facilitate the ring opening. Once the isatin is fully dissolved, add the carbonyl compound dropwise to control the reaction rate and minimize self-condensation.[4]
Excessive Reaction Temperature High temperatures can promote side reactions that lead to tar. Maintain the reaction temperature as specified in the protocol, and for some substrates, consider running the reaction at a lower temperature for a longer duration.[4]
Inappropriate Solvent Choice While ethanol is commonly used, exploring other protic solvents or aqueous mixtures might reduce tar formation depending on your specific substrates.[4]
Localized Acidity During Workup During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring to avoid localized high acidity, which can contribute to degradation and tar formation.[4]
Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating a pure product can be challenging.

Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials Unreacted isatin can be difficult to remove. Using an excess of the carbonyl compound can help consume the isatin.[4] During workup, washing the aqueous solution with an organic solvent like ethyl acetate can help remove impurities before precipitating the product.[4]
Product "Oiling Out" If the product separates as an oil instead of a solid during crystallization, it may be due to impurities or cooling the solution too quickly. Try redissolving the oil in a larger volume of hot solvent and allowing it to cool more slowly.[3]
Low Purity of the Final Product A broad and depressed melting point indicates an impure compound.[3] Consider repeating purification steps such as recrystallization or acid-base extraction to improve purity.[3]

Data Presentation: Reaction Yields

The yield of quinoline-4-carboxylic acids is highly dependent on the specific reactants and conditions used. The following table summarizes reported yields for the synthesis of various quinoline-4-carboxylic acids using the Pfitzinger reaction under conventional heating.

Carbonyl CompoundBaseSolventReaction Time (h)Yield (%)
AcetoneKOHEthanol/Water880
AcetophenoneKOHEthanol2494
4-MethylacetophenoneKOHEthanol/Water2440.43
BenzophenoneKOHEthanol-94
AcetylacetoneKOHEthanol-87
1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHWater1263-68

Experimental Protocols

General Protocol for Pfitzinger Synthesis (Conventional Heating)
  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3 equivalents) in a mixture of ethanol and water.[1]

  • Isatin Ring Opening: Add isatin (1 equivalent) to the basic solution and stir at room temperature for approximately 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1]

  • Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (1-2 equivalents).[1][5]

  • Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 4-24 hours.[1][5] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[1]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.[1]

    • Remove the bulk of the solvent by rotary evaporation.[1]

    • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[1]

    • Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted carbonyl compound and other neutral impurities.[1][4]

    • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[1]

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[1]

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

Visualizations

Pfitzinger_Reaction_Mechanism Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base Hydrolysis Base Base (e.g., KOH) Imine Imine Keto_acid->Imine + Carbonyl Compound Carbonyl Carbonyl Compound (with α-methylene) Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic acid Enamine->Product Cyclization & Dehydration Experimental_Workflow A 1. Dissolve Isatin in Base B 2. Add Carbonyl Compound A->B C 3. Reflux and Monitor by TLC B->C D 4. Cool and Concentrate C->D E 5. Aqueous Work-up (Acidification) D->E F 6. Isolate Crude Product (Filtration) E->F G 7. Purify (Recrystallization) F->G H Final Product G->H Troubleshooting_Workflow Start Low Yield or Tar Formation Check_Isatin Ensure Complete Isatin Ring Opening Start->Check_Isatin Optimize_Stoichiometry Optimize Reactant Stoichiometry Start->Optimize_Stoichiometry Control_Temp Optimize Reaction Temperature Start->Control_Temp Addition_Method Slow Addition of Carbonyl Compound Start->Addition_Method Workup_pH Control pH During Workup Start->Workup_pH Solvent Consider Alternative Solvents Start->Solvent Success Improved Yield/ Purity Check_Isatin->Success Optimize_Stoichiometry->Success Control_Temp->Success Addition_Method->Success Workup_pH->Success Solvent->Success

References

Technical Support Center: Doebner Synthesis of 2-Arylquinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Doebner synthesis of 2-arylquinoline-4-carboxylic acids. Our aim is to address specific experimental challenges, with a focus on identifying and mitigating side reactions to improve product yield and purity.

Troubleshooting Guides

This section addresses common problems encountered during the Doebner synthesis in a practical question-and-answer format.

Problem 1: Low Yield of the Desired 2-Arylquinoline-4-Carboxylic Acid

Q: My Doebner synthesis is resulting in a disappointingly low yield of the target molecule. What are the likely causes and how can I improve the outcome?

A: Low yields in the Doebner synthesis can stem from several factors, primarily related to reactant purity, reaction conditions, and the electronic properties of your substrates.

  • Reactant Quality: Ensure the purity of your aniline, aromatic aldehyde, and pyruvic acid. Impurities can interfere with the reaction and contribute to side product formation.

  • Reaction Conditions: The choice of solvent and catalyst is critical. While ethanol is commonly used, other solvents like methanol or acetic acid can sometimes provide better yields depending on the specific substrates.[1] The reaction is often acid-catalyzed, and the concentration of the acid should be optimized.

  • Substituent Effects: Anilines bearing strong electron-withdrawing groups are known to give lower yields in the conventional Doebner reaction.[2] For such substrates, consider employing a modified "Doebner hydrogen-transfer reaction" which has been shown to improve yields.

  • Side Reactions: The formation of byproducts, particularly 2-methylquinoline-4-carboxylic acid, can significantly reduce the yield of the desired 2-aryl product.

Problem 2: Presence of a Significant Amount of an Impurity with a Similar Rf Value

Q: I am observing a major byproduct in my reaction mixture that is difficult to separate from my desired 2-arylquinoline-4-carboxylic acid. What is this impurity likely to be and how can I deal with it?

A: A common byproduct in the Doebner synthesis is the corresponding 2-methylquinoline-4-carboxylic acid. This arises from a competing reaction pathway where two molecules of pyruvic acid react with the aniline, instead of the aromatic aldehyde.

Mitigation Strategies:

  • Order of Addition: The order in which you mix the reactants can play a crucial role. Pre-incubating the aniline and the aromatic aldehyde to favor the formation of the Schiff base intermediate before the addition of pyruvic acid can help minimize the formation of the 2-methyl byproduct.

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the aromatic aldehyde may favor the desired reaction pathway.

Purification:

  • Recrystallization: Careful recrystallization from a suitable solvent system can often be effective in separating the desired 2-aryl product from the 2-methyl byproduct, although their similar structures can make this challenging.

  • Column Chromatography: Flash column chromatography on silica gel is a more robust method for separating compounds with similar polarities. A carefully selected eluent system will be necessary to achieve good separation.

Problem 3: Formation of a Dark, Tarry, and Intractable Reaction Mixture

Q: My reaction has turned into a thick, dark tar, making product isolation nearly impossible. What is causing this and how can I prevent it?

A: Tar formation is a frequent issue in acid-catalyzed reactions like the Doebner synthesis and is often due to the polymerization of the aldehyde or other reactive intermediates.[3]

Preventative Measures:

  • Slow Addition of Reagents: Add the aldehyde to the reaction mixture slowly and at a controlled temperature. This helps to manage any exothermic processes and reduces the likelihood of polymerization.[3]

  • Temperature Control: Maintain the reaction at the lowest effective temperature. While some heating is usually necessary, excessive temperatures can accelerate tar formation.

  • Milder Catalyst: If using a strong acid catalyst, consider switching to a milder Lewis acid to see if this reduces tar formation while still promoting the desired reaction.[3]

Problem 4: The Reaction Fails to Proceed or Gives a Complex Mixture of Products

Q: I am not getting the expected product, or I am seeing a multitude of spots on my TLC plate. What could be going wrong?

A: Several factors can lead to reaction failure or the formation of complex mixtures.

  • Substrate Reactivity: As mentioned, anilines with strong electron-withdrawing groups can be problematic. Similarly, sterically hindered anilines or aldehydes may not react efficiently or may lead to a variety of side products.

  • Unwanted Cyclization: With certain substrates, such as 2-chloro-5-aminopyridine, the cyclization can occur at the amino group instead of the aromatic ring, leading to the formation of a pyrrolidine derivative.[4]

  • Reaction Conditions: Re-evaluate your reaction setup. Ensure you are using the correct solvent, catalyst, and temperature for your specific substrates. A thorough literature search for similar transformations can provide valuable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Doebner synthesis?

A1: The precise mechanism of the Doebner reaction is not definitively established, but two primary pathways are proposed. One involves an initial aldol condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization. An alternative mechanism suggests the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization and dehydration.[4]

Q2: What is the "Doebner hydrogen-transfer reaction" and when should I use it?

A2: The Doebner hydrogen-transfer reaction is a modification of the standard Doebner synthesis that is particularly useful for anilines containing electron-withdrawing groups, which typically give low yields in the conventional reaction. This modified procedure often employs different catalysts or reaction conditions to facilitate the reaction with less reactive anilines.

Q3: How can I confirm the identity of the 2-methylquinoline-4-carboxylic acid byproduct?

A3: The most effective way to confirm the structure of the byproduct is through standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum of the 2-methyl byproduct will show a characteristic singlet for the methyl group, which will be absent in the spectrum of the 2-aryl product. The aromatic region will also differ significantly.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, allowing you to confirm the molecular formula of the byproduct.

  • Comparison to a Standard: If available, comparing the spectroscopic data of your isolated byproduct to that of a commercially available or previously synthesized sample of 2-methylquinoline-4-carboxylic acid is the most definitive method of identification.

Data Presentation

Table 1: Influence of Aniline Substituents on Product Distribution in Doebner Synthesis

Aniline Substituent (para-)Desired 2-Aryl Product Yield (%)2-Methyl Byproduct FormationNotes
-OCH₃ (Electron-donating)Moderate to GoodCan be significantElectron-donating groups generally facilitate the reaction but may also promote the formation of the 2-methyl byproduct.
-CH₃ (Electron-donating)GoodObservedSimilar to other electron-donating groups.
-H (Unsubstituted)GoodMinorGenerally provides a good yield of the desired product with minimal byproduct formation under optimized conditions.
-Cl (Electron-withdrawing)Moderate to LowGenerally lowElectron-withdrawing groups can decrease the overall reaction rate.
-NO₂ (Strongly EWG)Low to Very LowMinimalOften requires modified "hydrogen-transfer" conditions to achieve reasonable yields.[2]

Note: Yields are illustrative and can vary significantly based on specific reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Doebner Synthesis of 2-Arylquinoline-4-carboxylic Acids

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted Aniline (1.0 eq)

  • Aromatic Aldehyde (1.1 eq)

  • Pyruvic Acid (1.2 eq)

  • Ethanol (or other suitable solvent)

  • Acid catalyst (e.g., concentrated HCl, a few drops)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline and the aromatic aldehyde in ethanol.

  • Slowly add the acid catalyst to the mixture while stirring.

  • To this solution, add pyruvic acid dropwise over a period of 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

Protocol 2: Isolation and Characterization of 2-Methylquinoline-4-carboxylic Acid Byproduct

Procedure:

  • After separating the main 2-arylquinoline-4-carboxylic acid product (e.g., by filtration or initial chromatographic separation), concentrate the mother liquor or the mixed fractions from the column.

  • Subject the concentrated residue to careful column chromatography using a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate).

  • Monitor the fractions by TLC to identify those containing the byproduct.

  • Combine the fractions containing the pure byproduct and remove the solvent under reduced pressure to obtain the isolated 2-methylquinoline-4-carboxylic acid.

  • Characterize the isolated byproduct using NMR spectroscopy and mass spectrometry to confirm its identity.

Mandatory Visualizations

Doebner_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase + Aldehyde Aldehyde Aromatic Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael Adduct SchiffBase->Adduct + Enol Enol->Adduct Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization DesiredProduct 2-Arylquinoline-4-Carboxylic Acid Dihydroquinoline->DesiredProduct Dehydration & Aromatization

Caption: Main reaction pathway for the Doebner synthesis.

Side_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Side Product Aniline Aniline Adduct Aniline-Dimer Adduct Aniline->Adduct + Dimer Intermediate PyruvicAcid1 Pyruvic Acid (1 eq) PyruvicDimer Pyruvic Acid Dimer Intermediate PyruvicAcid1->PyruvicDimer PyruvicAcid2 Pyruvic Acid (1 eq) PyruvicAcid2->PyruvicDimer PyruvicDimer->Adduct Dihydroquinoline Dihydro-2-methylquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization SideProduct 2-Methylquinoline-4-Carboxylic Acid Dihydroquinoline->SideProduct Dehydration & Aromatization

Caption: Formation of the 2-methylquinoline byproduct.

Troubleshooting_Workflow Start Start Doebner Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Check reactant purity - Adjust catalyst/solvent - Consider modified procedure for EWG anilines CheckYield->OptimizeConditions Yes TarFormation Tar Formation? CheckPurity->TarFormation No MitigateByproduct Mitigate Byproduct Formation: - Change order of addition - Adjust stoichiometry CheckPurity->MitigateByproduct Yes PreventTar Prevent Tar Formation: - Slow reagent addition - Control temperature - Use milder catalyst TarFormation->PreventTar Yes Success Successful Synthesis TarFormation->Success No OptimizeConditions->Start Purify Purification Strategy: - Recrystallization - Column chromatography MitigateByproduct->Purify Purify->Success PreventTar->Start

Caption: Troubleshooting decision tree for the Doebner synthesis.

References

Stability of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals who are working with 2-(2-Chlorophenyl)quinoline-4-carboxylic acid, particularly concerning its stability in Dimethyl Sulfoxide (DMSO) solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in DMSO?

Solutions of this compound in DMSO are utilized for in vitro experiments, as evidenced by its use as a solvent for NMR spectroscopy.[1][2] However, long-term stability in DMSO at room temperature is not guaranteed for many compounds. For extended storage, it is advisable to keep DMSO stock solutions at -20°C or -80°C.[3] The stability of compounds in DMSO can be affected by factors such as water absorption by DMSO, the number of freeze-thaw cycles, and storage temperature.[4][5]

Q2: My compound precipitated out of the DMSO solution. What should I do?

Precipitation from DMSO is a common issue that can arise from several factors:[6]

  • Concentration Exceeds Solubility: You may have prepared a solution that is above the compound's solubility limit in DMSO.

  • Water Absorption: DMSO is highly hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of many organic compounds.[5][7]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to precipitation.[8]

  • Low Temperature Storage: While recommended for stability, initial dissolution at low temperatures might be slow.

To address this, you can try the following troubleshooting steps:

  • Vortexing: Ensure the solution is thoroughly mixed by vortexing for at least 30-60 seconds.[7]

  • Gentle Warming: Warming the solution in a water bath at 37°C for 5-10 minutes can help redissolve the compound. Avoid excessive heat to prevent degradation.[7]

  • Sonication: This can help break up aggregates and improve dissolution.

  • Use Anhydrous DMSO: Always use fresh, high-purity (≥99.9%) anhydrous DMSO, especially for preparing stock solutions.[7]

Q3: How should I prepare and store stock solutions of this compound in DMSO?

For optimal stability and reproducibility, follow these guidelines for preparing and storing stock solutions:

  • Solvent Quality: Use high-purity, anhydrous DMSO.

  • Preparation:

    • Allow the compound and DMSO to equilibrate to room temperature before opening to minimize water absorption.

    • Weigh the desired amount of the compound into a sterile vial.

    • Add the calculated volume of DMSO to achieve the target concentration.

    • Vortex and/or sonicate until the compound is fully dissolved.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

    • Store the aliquots at -20°C or -80°C in tightly sealed vials.[3]

Troubleshooting Guide: Assessing Compound Stability in DMSO

If you suspect that your compound is degrading in DMSO, a stability study can be performed. The following guide outlines a typical workflow and analytical method.

Experimental Workflow for Stability Assessment

Stability Assessment Workflow Experimental Workflow for Stability Assessment prep Prepare Stock Solution (e.g., 10 mM in anhydrous DMSO) time_zero Time-Zero Analysis (HPLC/LC-MS) prep->time_zero storage Store Aliquots at Different Conditions (e.g., Room Temp, 4°C, -20°C) prep->storage data Compare Peak Area and Purity to Time-Zero time_zero->data time_points Analyze at Various Time Points (e.g., 24h, 48h, 1 week, 1 month) storage->time_points analysis HPLC/LC-MS Analysis time_points->analysis analysis->data Hypothetical Degradation Potential Factors Affecting Stability in DMSO cluster_compound This compound in DMSO cluster_factors Instability Factors Compound Stable Compound Solution Degradation Degradation Products / Precipitation Compound->Degradation leads to Water Water Absorption Water->Degradation Light Light Exposure Light->Degradation Oxygen Oxygen Oxygen->Degradation Temp High Temperature Temp->Degradation

References

How to remove catalyst from 2-(2-Chlorophenyl)quinoline-4-carboxylic acid product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing catalytic impurities from the 2-(2-Chlorophenyl)quinoline-4-carboxylic acid product.

Frequently Asked Questions (FAQs)

Q1: What catalysts might be present in my this compound product and why is their removal critical?

A1: The synthesis of this compound can be accomplished through various methods, each employing different catalysts.

  • Acid Catalysts: Classic routes like the Doebner-von Miller or Pfitzinger reactions often use Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, SnCl₄, iodine).[1][2][3][4]

  • Palladium Catalysts: Modern synthetic approaches, particularly those involving carbon-carbon bond formation like the Suzuki or Heck coupling to introduce the 2-chlorophenyl group, utilize palladium catalysts.[5][6]

  • Copper Catalysts: While less common for this specific synthesis, copper catalysts are prevalent in other organic reactions (e.g., click chemistry) and can be a source of contamination if equipment is shared or if used in alternative synthetic steps.[7][8]

Removal of these catalysts is crucial, especially in drug development, as residual metals can interfere with downstream reactions, compromise the stability of the final compound, and are strictly regulated in active pharmaceutical ingredients (APIs) due to their potential toxicity.[6]

Q2: I used an acid-catalyzed method (e.g., Doebner-von Miller). How do I remove the acid catalyst?

A2: Removing acid catalysts is typically straightforward and integrated into the standard reaction workup. The process involves neutralization. After the reaction is complete, the acidic mixture is carefully neutralized with a base, such as sodium bicarbonate, potassium carbonate, or sodium hydroxide solution, until the pH is neutral or slightly basic.[2] This converts the acid catalyst into a salt, which can then be easily removed by washing the organic layer with water. The carboxylic acid product itself is acidic, so careful pH control is necessary to avoid converting it into its carboxylate salt, which might become water-soluble.

Q3: My product is likely contaminated with a palladium catalyst. What are the most effective removal strategies?

A3: Palladium is a common catalyst in cross-coupling reactions and its removal is a frequent challenge.[6] Several effective methods exist, and the choice depends on whether the palladium is in a heterogeneous (solid) or homogeneous (dissolved) state.

  • Filtration through Celite: This is a simple and effective method for removing heterogeneous palladium catalysts (e.g., Pd on carbon) or palladium that has precipitated out of solution.[9][10] The reaction mixture is diluted with a suitable solvent and passed through a pad of Celite, which traps the fine metal particles.[10]

  • Scavenger Resins: For removing soluble palladium species, solid-supported scavengers are highly effective.[10][11] These are polymers functionalized with groups that have a high affinity for palladium, such as thiols or phosphines.[10] The resin is stirred with the reaction mixture and then simply filtered off.[11]

  • Activated Carbon: Treatment with activated carbon can adsorb soluble palladium complexes.[5]

  • Chromatography: Standard column chromatography on silica gel or alumina can effectively separate the desired product from palladium residues.[9]

Q4: My product has a blue or green tint, suggesting copper contamination. How can this be resolved?

A4: A blue or green color is a strong indicator of residual copper.[7] The most common method for removal is washing the organic solution of your product with an aqueous solution of a chelating agent.

  • EDTA Wash: Ethylenediaminetetraacetic acid (EDTA) forms a very stable, water-soluble complex with copper ions. Washing the reaction mixture with a solution of EDTA (e.g., 0.5 M) will extract the copper into the aqueous layer.[7][12]

  • Ammonia/Ammonium Chloride Wash: Aqueous ammonia or ammonium chloride can also be used. Ammonia forms a deep blue, water-soluble complex with copper, making it easy to see when the extraction is complete.[7][8]

Q5: What is the best general purification method for the final this compound product after catalyst removal?

A5: After the initial catalyst removal, the product often requires further purification to remove organic byproducts and achieve high purity.

  • Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical. For quinoline-4-carboxylic acid derivatives, solvents like ethyl acetate, ethanol, methanol, or solvent mixtures like DMF/acetone can be effective.[13][14] The goal is to find a solvent (or solvent pair) in which the product is soluble at high temperatures but poorly soluble at low temperatures.[15]

  • Acid-Base Extraction: The carboxylic acid functional group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and treated with an aqueous base (like NaHCO₃) to form the water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and finally re-acidified (e.g., with HCl) to precipitate the pure carboxylic acid product, which is then collected by filtration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Persistent palladium contamination after filtration. Palladium is present as a soluble or colloidal species.1. Use a scavenger resin with high affinity for your specific palladium species.[10] 2. Treat the solution with activated carbon before filtration.[5] 3. Purify the product using column chromatography.[9]
Low product yield after aqueous wash (e.g., EDTA or acid-base extraction). The product or its salt has some solubility in the aqueous phase.1. Use brine (saturated NaCl solution) for the final aqueous washes to decrease the solubility of the organic product in the aqueous phase.[7] 2. Perform multiple extractions with smaller volumes of organic solvent. 3. Ensure the pH is correctly adjusted to fully precipitate the carboxylic acid during acid-base extraction.
Product "oils out" instead of crystallizing during recrystallization. The solution is too concentrated, cooling is too rapid, or the solvent is unsuitable.1. Use a more dilute solution by adding more hot solvent.[15] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[15] 3. Scratch the inside of the flask with a glass rod to induce nucleation.[15] 4. Try a different solvent or a binary solvent system.[15]
Aqueous layer remains colored after an EDTA wash for copper removal. High concentration of copper or incomplete chelation.1. Repeat the EDTA wash with a fresh portion of the solution until the aqueous layer is colorless.[7] 2. Ensure the pH of the EDTA solution is appropriate for chelation (often slightly basic).

Data Presentation

Table 1: Comparison of Common Palladium Removal Techniques

Method Typical Efficiency Advantages Disadvantages Best For
Filtration (Celite) >90% for heterogeneous PdSimple, fast, inexpensive.[9][10]Ineffective for soluble palladium species.[10]Removing Pd/C and precipitated palladium metal.
Scavenger Resins >99%[11]High selectivity and efficiency for soluble Pd, simple filtration removal.[11]Higher cost than simple filtration media.Removing low to moderate levels of soluble palladium.
Activated Carbon Variable (70-98%)Low cost, readily available.Can sometimes adsorb the product, leading to yield loss.[5]General purpose removal of soluble palladium and colored impurities.
Column Chromatography >99.5%Very high purity achievable, removes other impurities simultaneously.Can be time-consuming, requires significant solvent volumes.[9]Final purification step to achieve very low ppm levels.
Liquid-Liquid Extraction VariableCan be effective for removing certain water-soluble palladium salts.[9]Limited to specific types of palladium complexes.Removing inorganic palladium salts.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium by Celite Filtration

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (approximately 1-2 cm thick).

  • Compact and Wet the Pad: Gently press down on the Celite to create a level bed. Pre-wet the Celite pad with the solvent that will be used for filtration. This prevents the Celite from being disturbed when the reaction mixture is added.[10]

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) to reduce its viscosity.[10]

  • Filter: Slowly pour the diluted mixture onto the center of the Celite bed. Apply a gentle vacuum to draw the solution through the filter.

  • Wash: Wash the Celite pad with fresh solvent to ensure all the product is recovered.

  • Collect Filtrate: The combined filtrate contains the product, free from heterogeneous palladium. Concentrate the solvent using a rotary evaporator.

Protocol 2: Removal of Soluble Copper using an Aqueous EDTA Wash

  • Prepare Solutions: Prepare a 0.5 M aqueous solution of EDTA. Dissolve the crude product containing copper contamination in an organic solvent immiscible with water (e.g., ethyl acetate, DCM).

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • Perform Wash: Add an equal volume of the 0.5 M EDTA solution. Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[7]

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual EDTA.[7]

  • Dry and Concentrate: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[15] Ethyl acetate is a good starting point for this compound.[13][16]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adsorbed impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

G General Workflow for Catalyst Removal and Purification cluster_0 Initial Catalyst Removal cluster_1 Workup & Isolation cluster_2 Final Purification Reaction Crude Reaction Mixture Removal Catalyst Removal Step (Filtration, Wash, or Scavenger) Reaction->Removal Workup Aqueous Workup / Extraction Removal->Workup Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Crude_Product Crude Solid Product Concentration->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A general experimental workflow for removing catalyst, working up the reaction, and purifying the final product.

G Decision Tree for Catalyst Removal Method Start Is the catalyst a solid (heterogeneous)? Celite Use Celite Filtration Start->Celite Yes Soluble Is the catalyst Palladium or Copper? Start->Soluble No End Proceed to Final Product Purification Celite->End Done Palladium Use Scavenger Resin or Activated Carbon Soluble->Palladium Palladium Copper Perform Aqueous Wash with EDTA or Ammonia Soluble->Copper Copper Other Consider Column Chromatography for broad-spectrum purification Soluble->Other Other/Unknown Palladium->End Done Copper->End Done Other->End Done

References

Navigating the Challenges of Regioselectivity in Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing a critical challenge in synthetic chemistry: the control of regioselectivity in quinoline synthesis. The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, but its synthesis can often be hampered by the formation of undesired regioisomers, leading to complex purification processes and reduced yields.

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to help you navigate and overcome these challenges in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical quinoline synthesis methods where regioselectivity is a significant concern?

A1: Regioselectivity becomes a key consideration when using unsymmetrical starting materials in several widely-used quinoline syntheses. The most prominent examples include the Friedländer, Combes, Conrad-Limpach, and Doebner-von Miller reactions.[1] In each of these methods, the way the precursors come together can lead to different positional isomers, complicating the synthesis of a specific target molecule.

Q2: What are the fundamental factors that dictate the regiochemical outcome in these syntheses?

A2: The regioselectivity of quinoline synthesis is primarily governed by a delicate interplay of three main factors:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl-containing reactant can influence the reactivity of different positions, thereby directing the cyclization to a specific carbon atom.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can physically obstruct one reaction pathway, favoring the formation of the less sterically hindered regioisomer.[1]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction mechanism and, consequently, the regiochemical outcome.[1]

Q3: Can modern synthetic approaches offer better control over regioselectivity?

A3: Yes, modern synthetic methods, particularly those involving transition-metal catalysis, have emerged as powerful tools for achieving high regioselectivity in the functionalization of the quinoline core. Techniques like C-H functionalization allow for the direct and site-selective introduction of various functional groups onto a pre-formed quinoline ring. By carefully selecting the metal catalyst, ligands, and reaction conditions, it is possible to target specific positions on the quinoline scaffold with high precision, often providing access to derivatives that are difficult to obtain through classical methods.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor Regioselectivity in the Friedländer Synthesis with Unsymmetrical Ketones

Symptom: Formation of a mixture of quinoline regioisomers, leading to difficult purification and reduced yield of the desired product.

Possible Causes & Solutions:

  • Cause: Lack of control over the initial condensation step between the 2-aminoaryl ketone and the unsymmetrical ketone.

    • Solution 1: Catalyst Selection: Traditional acid or base catalysis can be unselective. Employing specific catalysts can favor the formation of one isomer. For example, organocatalysts or Lewis acids can enhance regioselectivity.

    • Solution 2: Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer.

    • Solution 3: Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and reaction time can help identify conditions that favor the formation of a single isomer.[1]

Issue 2: Undesired Regioisomer as the Major Product in the Combes Synthesis

Symptom: The primary product of the reaction is the undesired regioisomer of the substituted quinoline.

Possible Causes & Solutions:

  • Cause: The interplay of steric and electronic effects of the substituents on the aniline and the β-diketone is directing the cyclization to the undesired position.

    • Solution 1: Modify Substituents: If feasible, alter the substituents on the starting materials. For instance, a bulkier group on the aniline may favor cyclization at the less hindered position.[1] In the synthesis of trifluoromethyl-quinolines, using an aniline with an electron-donating group (like methoxy) tends to favor the 2-CF₃ isomer, while an electron-withdrawing group (like chloro) favors the 4-CF₃ isomer.[2]

    • Solution 2: Catalyst and Reaction Medium: While concentrated sulfuric acid is common, exploring other acidic catalysts like polyphosphoric acid (PPA) can alter the reaction environment and potentially shift the regioselectivity.

Issue 3: Formation of a Mixture of 2- and 4-Hydroxyquinolines in the Conrad-Limpach Synthesis

Symptom: The reaction yields a mixture of the 4-hydroxyquinoline (Conrad-Limpach product) and the 2-hydroxyquinoline (Knorr product).

Possible Causes & Solutions:

  • Cause: The reaction temperature is influencing the site of the initial nucleophilic attack of the aniline on the β-ketoester.

    • Solution: Temperature Control: This reaction is highly temperature-dependent.

      • For the 4-hydroxyquinoline (kinetic product): Conduct the initial condensation at lower temperatures (e.g., room temperature) to favor the attack of the aniline at the keto group.[3]

      • For the 2-hydroxyquinoline (thermodynamic product): Higher reaction temperatures (around 140 °C or higher) favor the attack at the ester group, leading to the Knorr product.[3]

Issue 4: Predominant Formation of the 2-Substituted Quinoline in the Doebner-von Miller Synthesis When the 4-Substituted Isomer is Desired

Symptom: The reaction of a substituted aniline with an α,β-unsaturated carbonyl compound yields the 2-substituted quinoline, but the 4-substituted regioisomer is the target.

Possible Causes & Solutions:

  • Cause: The standard Doebner-von Miller reaction mechanism, often proceeding through a 1,4-conjugate addition, favors the formation of 2-substituted quinolines.

    • Solution: Reversal of Regioselectivity: A key modification to achieve the 4-substituted product is the use of γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA) as both the catalyst and solvent.[4][5] This combination promotes a 1,2-addition mechanism, leading to the desired reversal of regioselectivity.[4][5][6][7]

Data Presentation: Regioselectivity under Various Conditions

The following tables summarize quantitative data on how different reaction parameters can influence the regiochemical outcome of quinoline syntheses.

Table 1: Effect of Aniline Substituent on Regioselectivity in the Combes Synthesis of Trifluoromethyl-Quinolines

Aniline Substituent (para-)β-DiketoneAcid CatalystRatio of Regioisomers (2-CF₃ : 4-CF₃)
-OCH₃ (electron-donating)TrifluoroacetylacetonePPAMajor product
-Cl (electron-withdrawing)TrifluoroacetylacetonePPAMinor product
-F (electron-withdrawing)TrifluoroacetylacetonePPAMinor product

Data derived from qualitative descriptions in literature; specific ratios may vary.[2]

Table 2: Temperature-Dependent Regioselectivity in the Conrad-Limpach-Knorr Synthesis

Reaction TemperaturePredominant ProductReaction Pathway
Room Temperature4-HydroxyquinolineKinetic Control
~140 °C or higher2-HydroxyquinolineThermodynamic Control

This table illustrates the general principle of kinetic versus thermodynamic control in this synthesis.[3][8]

Table 3: Reversal of Regioselectivity in the Doebner-von Miller Synthesis Using TFA

AnilineCarbonyl CompoundAcid Catalyst/SolventPredominant Product
Anilineα,β-Unsaturated Aldehyde/KetoneProtic or Lewis Acids2-Substituted Quinoline
Anilineγ-Aryl-β,γ-unsaturated α-ketoesterTrifluoroacetic Acid (TFA)4-Substituted Quinoline

This table highlights the strategic reversal of regioselectivity.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Regioselective Friedländer Synthesis

This protocol is a general procedure that can be adapted and optimized for regioselectivity.

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL).

  • Catalyst Addition: Add the chosen catalyst (e.g., an organocatalyst or a Lewis acid, 10 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Analysis: Determine the ratio of regioisomers in the crude product using ¹H NMR spectroscopy or GC analysis.

  • Purification: Purify the desired regioisomer by column chromatography on silica gel.

Protocol 2: Temperature-Controlled Conrad-Limpach Synthesis

This protocol outlines the two-step procedure with an emphasis on temperature control for regioselectivity.

Step A: Formation of the β-Aminoacrylate (for 4-Hydroxyquinoline)

  • In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature.

  • Add a catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄).

  • Stir the mixture for 1-2 hours. The reaction is often exothermic.

  • Remove any water formed and solvent (if used) under reduced pressure to isolate the crude β-aminoacrylate intermediate.

Step B: Thermal Cyclization

  • Add the crude intermediate from Step A to a flask containing a high-boiling inert solvent (e.g., mineral oil or Dowtherm A).

  • Heat the mixture with vigorous stirring to approximately 250 °C under an inert atmosphere.

  • Maintain this temperature for 30-60 minutes.

  • Cool the reaction mixture. The 4-hydroxyquinoline product often precipitates upon cooling.

  • Collect the solid product by filtration and wash with a hydrocarbon solvent (e.g., hexanes) to remove the high-boiling solvent.

To favor the Knorr product (2-hydroxyquinoline), the initial condensation (Step A) should be carried out at a higher temperature (e.g., ~140 °C).

Visualizations

Diagram 1: Factors Influencing Regioselectivity in Quinoline Synthesis

G cluster_factors Controlling Factors cluster_synthesis Quinoline Synthesis Electronic Effects Electronic Effects Reaction Reaction Electronic Effects->Reaction Steric Hindrance Steric Hindrance Steric Hindrance->Reaction Reaction Conditions Reaction Conditions Reaction Conditions->Reaction Unsymmetrical Precursors Unsymmetrical Precursors Unsymmetrical Precursors->Reaction Regioisomeric Mixture Regioisomeric Mixture Reaction->Regioisomeric Mixture

Caption: Key factors determining the regiochemical outcome in quinoline synthesis.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Start: Poor Regioselectivity check_cause Identify Primary Cause start->check_cause electronic Electronic Effects check_cause->electronic Electronic? steric Steric Hindrance check_cause->steric Steric? conditions Reaction Conditions check_cause->conditions Conditions? action_electronic Modify Substituents (EDG/EWG) electronic->action_electronic action_steric Introduce/Remove Bulky Groups steric->action_steric action_conditions Optimize Catalyst, Solvent, Temperature conditions->action_conditions analyze Analyze Regioisomer Ratio action_electronic->analyze action_steric->analyze action_conditions->analyze end_good Desired Regioselectivity Achieved analyze->end_good Successful end_bad Re-evaluate Strategy analyze->end_bad Unsuccessful

Caption: A logical workflow for troubleshooting poor regioselectivity in experiments.

Diagram 3: Conrad-Limpach-Knorr Synthesis Regioselectivity Pathway

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control reactants Aniline + β-Ketoester kinetic_conditions Low Temperature (e.g., Room Temp.) reactants->kinetic_conditions thermo_conditions High Temperature (e.g., >140°C) reactants->thermo_conditions kinetic_product 4-Hydroxyquinoline (Conrad-Limpach Product) kinetic_conditions->kinetic_product Favors thermo_product 2-Hydroxyquinoline (Knorr Product) thermo_conditions->thermo_product Favors

References

Validation & Comparative

Confirming the Structure of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid: A Comparative Guide to 2D NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational data, complex aromatic systems like 2-(2-Chlorophenyl)quinoline-4-carboxylic acid often exhibit signal overlap and ambiguous assignments. This guide compares the definitive structural elucidation capabilities of two-dimensional (2D) NMR spectroscopy with other analytical techniques, providing experimental data and detailed protocols to support its superiority for confirming molecular connectivity.

Structural Elucidation using 2D NMR Spectroscopy

Two-dimensional NMR techniques are indispensable for mapping the atomic connectivity and spatial arrangement of a molecule.[1] By correlating nuclear spins through chemical bonds or through space, 2D NMR resolves the ambiguities inherent in 1D spectra.[2][3] For this compound, the key experiments are COSY, HSQC, and HMBC, which together provide a comprehensive picture of the molecular framework.

¹H and ¹³C NMR Spectral Data

The foundational 1D NMR data provides the chemical shifts of the proton and carbon atoms, which are the basis for the 2D correlation analysis.

Atom Number ¹H Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz) ¹³C Chemical Shift (δ, ppm) (Predicted)
Quinoline Ring
3~8.48s~118.0
5~8.75d, J = 8.5~130.5
6~7.75m~126.0
7~7.89t, J = 7.5~130.0
8~8.16d, J = 9.4~128.0
4a--~125.0
8a--~148.0
2--~155.0
4--~145.0
COOH~14.04s~167.5
Chlorophenyl Ring
2'--~132.0
3'~7.55m~131.0
4'~7.55m~127.5
5'~7.55m~130.0
6'~7.66d, J = 7.8~131.5
1'--~137.0
Note: ¹H NMR data is based on published values for this compound in DMSO-d6.[3] ¹³C NMR chemical shifts are predicted values for illustrative purposes.

Key 2D NMR Correlations for Structure Confirmation

The following table summarizes the crucial correlations expected from 2D NMR experiments that unambiguously confirm the connectivity of this compound.

Experiment Correlating Protons (¹H) Correlating Atoms (¹H or ¹³C) Significance
COSY H-5H-6Confirms connectivity in the quinoline benzene ring.
H-6H-5, H-7Establishes the sequence of protons in the quinoline core.
H-7H-6, H-8Verifies the proton network of the quinoline system.
H-3'H-4'Confirms connectivity within the chlorophenyl ring.
H-4'H-3', H-5'Establishes the sequence of protons in the substituent ring.
H-5'H-4', H-6'Verifies the proton network of the chlorophenyl ring.
HSQC H-3C-3Assigns the carbon directly attached to H-3.
H-5C-5Assigns the carbon directly attached to H-5.
H-6C-6Assigns the carbon directly attached to H-6.
H-7C-7Assigns the carbon directly attached to H-7.
H-8C-8Assigns the carbon directly attached to H-8.
H-3' to H-6'C-3' to C-6'Assigns the carbons directly attached to their respective protons on the chlorophenyl ring.
HMBC H-3C-2, C-4, C-4aConfirms the position of the carboxylic acid and the link to the quinoline core.
H-5C-4, C-7, C-8aBridges the two rings of the quinoline system.
H-8C-6, C-7, C-8aConfirms the fusion of the quinoline rings.
H-6'C-2, C-1', C-2'Crucial correlation confirming the connection between the chlorophenyl ring (at C-1') and the quinoline ring (at C-2).
H-3COOHConfirms the proximity of the C-3 proton to the carboxylic acid group at C-4.

Comparison with Alternative Structural Elucidation Techniques

While 2D NMR is a powerful tool, it is often used in conjunction with other methods.[2] The following table compares its performance against X-ray Crystallography and Mass Spectrometry for this specific application.

Technique Information Provided Advantages Limitations
2D NMR Spectroscopy Precise atom connectivity (¹H-¹H, ¹H-¹³C), relative stereochemistry, and solution-state conformation.- Provides unambiguous structure in solution, mimicking physiological conditions.[4]- Non-destructive.[5]- Does not require crystallization.[4]- Less sensitive than MS.- Can be limited by molecular size.- Complex spectra can be time-consuming to analyze.
X-ray Crystallography High-resolution 3D molecular structure in the solid state, including bond lengths and angles.- Provides a definitive, high-resolution 3D structure.[5]- Not limited by molecular weight.- Requires a suitable single crystal, which can be difficult or impossible to grow.[5]- Provides a static structure of the solid state, which may differ from the solution conformation.[6]
Mass Spectrometry (MS) High-resolution mass for molecular formula determination (HRMS). Fragmentation patterns provide clues about the molecular structure.- Extremely high sensitivity.- Provides accurate molecular weight and formula.[1][7]- Fragmentation can help identify key substructures.[2]- Does not provide definitive connectivity for isomers.[7]- Fragmentation can be complex and difficult to interpret without reference spectra.

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate 2D NMR analysis.

1. Sample Preparation

  • Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Vortex the sample until the compound is fully dissolved.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]

2. NMR Data Acquisition

  • All spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a probe suitable for inverse detection.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to determine chemical shifts and multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[8]

    • Pulse Program: Use a standard gradient-selected COSY (gCOSY) sequence.

    • Parameters: Set spectral widths to cover all proton signals. Acquire at least 256 increments in the F1 dimension with 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies one-bond C-H correlations.[8]

    • Pulse Program: Use a standard gradient-selected HSQC sequence with sensitivity enhancement.

    • Parameters: Set the ¹³C spectral width to cover all carbon signals. Optimize the one-bond coupling constant (¹JCH) to an average of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) C-H correlations.[8]

    • Pulse Program: Use a standard gradient-selected HMBC sequence.

    • Parameters: Optimize the long-range coupling constant (nJCH) to 8-10 Hz to observe two- and three-bond correlations.

3. Data Processing

  • Process all 2D spectra using appropriate software (e.g., MestReNova, TopSpin, or similar).

  • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

  • Perform phase correction and baseline correction on both dimensions.

  • Calibrate the spectra using the residual solvent peak or TMS.

  • Analyze the cross-peaks in each 2D spectrum to build the molecular connectivity map and confirm the final structure.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of 1D and 2D NMR techniques.

G Figure 1. Workflow for 2D NMR Structure Confirmation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_analysis Data Integration & Confirmation H1_NMR ¹H NMR Spectrum C13_NMR ¹³C NMR Spectrum COSY COSY (H-H Connectivity) H1_NMR->COSY Proton Shifts HSQC HSQC (Direct C-H) H1_NMR->HSQC HMBC HMBC (Long-Range C-H) H1_NMR->HMBC C13_NMR->HSQC Carbon Shifts C13_NMR->HMBC Integration Integrate 1D & 2D Data COSY->Integration ¹H Spin Systems HSQC->Integration C-H Fragments HMBC->Integration Molecular Skeleton Structure Final Structure Confirmed Integration->Structure Unambiguous Assignment

Caption: Workflow for 2D NMR Structure Confirmation.

References

Validating Anticancer Activity: A Comparative Guide to 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer activity of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid. While direct in vivo xenograft data for this specific compound is not publicly available, this document evaluates its potential by examining in vitro studies of closely related quinoline derivatives and comparing them with established anticancer agents for which extensive xenograft model data exists. This guide serves as a framework for designing future preclinical studies to validate the in vivo efficacy of this and similar quinoline-based compounds.

Introduction to this compound and Anticancer Potential

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including significant potential in cancer therapy.[1][2][3][4] The core structure of quinoline is a versatile scaffold for the development of new drugs targeting various mechanisms of cancer progression such as cell cycle arrest, apoptosis, and angiogenesis.[1][2]

Specifically, 2-phenylquinoline-4-carboxylic acid derivatives have been investigated as novel inhibitors of histone deacetylases (HDACs) and Sirtuin 3 (SIRT3), both of which are promising targets for cancer treatment.[5][6][7][8][9] Inhibition of these enzymes can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. The subject of this guide, this compound, has been synthesized as a key intermediate in the development of these potent HDAC inhibitors.[5][8] While its direct anticancer activity in vivo is yet to be published, the demonstrated in vitro efficacy of its derivatives against various cancer cell lines warrants further investigation in preclinical xenograft models.

This guide will compare the potential of this compound with a related quinoline compound, "91b1," which has undergone in vivo evaluation, and with standard-of-care chemotherapies, Paclitaxel and Doxorubicin, in breast cancer xenograft models.

Comparative Efficacy in Xenograft Models

To provide a comprehensive comparison, this section presents available data on a quinoline derivative and standard chemotherapy agents in widely-used breast cancer xenograft models.

Data Presentation: Summary of In Vivo Efficacy

The following table summarizes the quantitative data from xenograft studies of a comparable quinoline derivative and standard chemotherapeutic agents.

Compound/DrugCancer TypeXenograft ModelDosing RegimenEfficacy (Tumor Growth Inhibition)Reference
Quinoline Derivative 91b1 Not SpecifiedNude Mice XenograftNot SpecifiedSignificantly reduced tumor size[10]
Paclitaxel Breast CancerNude Mice (MCF-7 cells)10-30 mg/kg, once every 5 days for 3 dosesDose-dependent delay in tumor growth[11]
Paclitaxel Breast CancerNude Mice (MDA-MB-231 cells)40 mg/kg, intraperitoneallySignificant decrease in tumor volume by day 5[12]
Doxorubicin Breast CancerBALB/c Mice (4T1 cells)4 mg/kg and 8 mg/kg, once a weekReduction in tumor growth[13][14]
Doxorubicin Breast CancerNude Mice (MDA-MB-231 cells)Not SpecifiedEnhanced efficacy when combined with a TGFβ inhibitor[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical studies. This section outlines the typical experimental protocols for establishing and utilizing breast cancer xenograft models for testing anticancer agents.

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol is a generalized procedure for establishing a subcutaneous xenograft model using human breast cancer cell lines like MCF-7 or MDA-MB-231.

  • Cell Culture : Human breast cancer cells (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model : Immunocompromised mice (e.g., Nude, SCID, or NSG), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation :

    • Cells are harvested, washed, and resuspended in a sterile solution like PBS or Matrigel.

    • Mice are anesthetized.

    • A specific number of tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) in a small volume (100-200 µL) is subcutaneously injected into the flank or mammary fat pad of each mouse.

  • Tumor Growth Monitoring :

    • Tumors are allowed to grow to a palpable and measurable size (e.g., 70-300 mm³).

    • Tumor volume is measured regularly (2-3 times per week) using digital calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Drug Administration and Efficacy Evaluation :

    • Once tumors reach the desired size, mice are randomized into treatment and control groups.

    • The investigational compound (e.g., this compound) and comparator drugs (e.g., Paclitaxel, Doxorubicin) are administered according to a predetermined dosing schedule and route (e.g., intraperitoneal, intravenous).

    • The control group receives the vehicle solution.

    • Tumor volume and mouse body weight are monitored throughout the study. Significant body weight loss (e.g., >15%) can indicate toxicity.

  • Endpoint Analysis :

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • Tumor tissue can be used for further analysis, such as histology, immunohistochemistry, or biomarker analysis.

Patient-Derived Xenograft (PDX) Model Protocol

PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[15][16]

  • Tumor Acquisition : Fresh tumor tissue is obtained directly from a patient's primary tumor or metastasis through biopsy or surgical resection.

  • Implantation :

    • The tumor tissue is sectioned into small fragments.

    • The fragments are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth and Passaging :

    • Once the tumors grow to a sufficient size, they can be passaged into subsequent cohorts of mice for expansion and drug testing.

  • Drug Efficacy Studies : The protocol for drug administration and efficacy evaluation is similar to that of CDX models.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are provided to illustrate the experimental workflow of a typical xenograft study and the potential signaling pathways targeted by this compound derivatives.

experimental_workflow Experimental Workflow for Xenograft Model Study cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) implantation Subcutaneous or Orthotopic Implantation of Cells cell_culture->implantation animal_model Immunocompromised Mice (e.g., Nude, SCID) animal_model->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Drug Administration (Test Compound vs. Comparators) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision, Weight Measurement, & Further Analysis endpoint->analysis signaling_pathway Potential Signaling Pathways Targeted by Quinoline Derivatives cluster_hdac HDAC Inhibition Pathway cluster_sirt3 SIRT3 Inhibition Pathway compound 2-Phenylquinoline-4-Carboxylic Acid Derivatives hdac HDACs compound->hdac Inhibition sirt3 SIRT3 (in Mitochondria) compound->sirt3 Inhibition histones Histones hdac->histones Deacetylation tumor_suppressors Tumor Suppressor Genes (e.g., p21, p53) histones->tumor_suppressors Gene Silencing apoptosis_hdac Apoptosis tumor_suppressors->apoptosis_hdac Induction ros Reactive Oxygen Species (ROS) sirt3->ros Reduction hif1a HIF-1α Stabilization ros->hif1a Induction cell_cycle_arrest Cell Cycle Arrest hif1a->cell_cycle_arrest Leads to

References

A Comparative Efficacy Analysis of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid and Other Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid and its derivatives against other notable quinoline compounds, supported by experimental data from various studies. The comparison spans anticancer, antibacterial, antimalarial, and anti-inflammatory applications.

Executive Summary

Quinoline derivatives have demonstrated significant therapeutic potential across multiple disease areas. This compound, particularly as a component of more complex molecules, has emerged as a potent histone deacetylase (HDAC) inhibitor with promising anticancer activity. Its efficacy is comparable to or, in some instances, exceeds that of established compounds. This guide will delve into the quantitative data, experimental methodologies, and underlying mechanisms of action to provide a clear comparison for research and development professionals.

Data Presentation: A Quantitative Comparison

The following tables summarize the efficacy of various quinoline derivatives, including a derivative of this compound, across different biological activities. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50) for enzymatic and cellular assays, and the minimum inhibitory concentration (MIC) for antibacterial studies.

Table 1: Anticancer Activity of Quinoline Derivatives (IC50 in µM)

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Mechanism of ActionReference(s)
D28 (derivative of 2-(2-Chlorophenyl) quinoline-4-carboxylic acid) K562 (Leukemia)1.02HDAC3 Inhibition[1]
U266 (Myeloma)1.08HDAC3 Inhibition[1]
U937 (Lymphoma)1.11HDAC3 Inhibition[1]
MCF-7 (Breast)5.66HDAC3 Inhibition[1]
A549 (Lung)2.83HDAC3 Inhibition[1]
Vorinostat (SAHA) (Control) K562 (Leukemia)1.55Pan-HDAC Inhibition[1]
MCF-7 (Breast)5.77Pan-HDAC Inhibition[1]
Quinoline-Chalcone Derivative (12e) MGC-803 (Gastric)1.38Not specified[2]
HCT-116 (Colon)5.34Not specified[2]
MCF-7 (Breast)5.21Not specified[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) HL-60 (Leukemia)19.88 (µg/ml)Not specified[3]
7-chloro-4-quinolinylhydrazone derivative SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 (µg/cm³)Not specified[3]

Table 2: Antibacterial Activity of Quinoline Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaMechanism of ActionReference(s)
Quinolone coupled hybrid (5d) 0.25 - 20.5 - 48LptA and Topoisomerase IV targeting[4]
Ciprofloxacin (Control) 0.125 - 80.013 - 10.15 - >32DNA Gyrase/Topoisomerase IV Inhibition[5]
Levofloxacin (Control) 0.06 - >8.0≤ 0.06 - 20.5 - >512DNA Gyrase/Topoisomerase IV Inhibition[5]
6-amino-4-methyl-1H-quinoline-2-one derivative (6) 3.126.256.25Peptide Deformylase Inhibition[6][7]
5-chloro-13-phenethyl-13,14-dihydro-2H-[4][8]oxazino[5,6-h] quinoline (1) Not specified8 - 648 - 64LptA targeting[4]

Table 3: Antimalarial Activity of Quinoline Derivatives against Plasmodium falciparum (IC50)

Compound/DerivativeStrain(s)IC50Reference(s)
Quinoline-β-lactam hybrid W280 - 94 nM[9]
Quinoline-sulfonamide hybrid 3D7, K10.01 - 0.05 µM (3D7), 0.36 - 0.41 µM (K1)[9]
2-methylquinoline derivative (10) Dd2 (CQR)0.033 µM[10]
Chloroquine (Control) Dd2 (CQR)0.172 µM[10]
Various quinoline derivatives P. falciparum0.014 - 5.87 µg/mL[11]

Table 4: Anti-inflammatory Activity of Quinoline Derivatives

Compound/DerivativeAssayIC50Mechanism of ActionReference(s)
Imidazo[4,5-c]quinoline derivative (8l) Interferon-stimulated genes inhibition3.3 nMJAK/STAT and NF-κB inhibition[12]
NF-κB pathway inhibition150.7 nMJAK/STAT and NF-κB inhibition[12]
Quinolinone–triazole hybrid (5a) Lipoxygenase (LOX) inhibition10.0 µMLOX Inhibition[1]
Quinoline-4-carboxylic acids LPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinitiesNot specified[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays cited in this guide.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit HDAC enzyme activity.

  • Reagent Preparation : Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) and the test compound in the assay buffer.

  • Enzyme Reaction : In a 96-well microplate, combine the nuclear extract or purified HDAC enzyme with the test compound at various concentrations.

  • Substrate Addition : Initiate the reaction by adding the HDAC substrate.

  • Incubation : Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Development : Add a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction and cleave the deacetylated substrate, releasing the fluorescent molecule.

  • Measurement : Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor) and determine the IC50 value.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method to assess cell metabolic activity.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Dilutions : Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation : Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation : Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with a variety of cellular targets. The following diagrams illustrate some of the key signaling pathways and experimental workflows.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus Histones Histones DNA DNA Acetylated_Histones Acetylated_Histones Gene_Expression Gene_Expression Acetylated_Histones->Gene_Expression Activation HDAC HDAC HDAC->Acetylated_Histones Deacetylation Tumor_Suppressor_Genes Tumor_Suppressor_Genes Gene_Expression->Tumor_Suppressor_Genes Upregulation Cell_Cycle_Arrest Cell_Cycle_Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Quinoline_Derivative Quinoline_Derivative Quinoline_Derivative->HDAC Inhibition

Caption: HDAC inhibition by quinoline derivatives leading to apoptosis.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline_Derivative Quinoline_Derivative Caspase-8 Caspase-8 Quinoline_Derivative->Caspase-8 Bax Bax Quinoline_Derivative->Bax Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cytochrome_c_release Cytochrome_c_release Bax->Cytochrome_c_release Caspase-9 Caspase-9 Cytochrome_c_release->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis induction via extrinsic and intrinsic pathways.

Experimental_Workflow_MIC Start Start Prepare_Serial_Dilutions Prepare Serial Dilutions of Quinoline Derivative Start->Prepare_Serial_Dilutions Prepare_Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Bacterial_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Serial_Dilutions->Inoculate_Plate Prepare_Bacterial_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Experimental workflow for MIC determination.

Conclusion

The quinoline scaffold remains a highly versatile and valuable platform for the development of novel therapeutic agents. The derivative of this compound, D28, demonstrates potent and selective HDAC3 inhibition, translating to significant anticancer activity against a range of cancer cell lines, with efficacy comparable to the pan-HDAC inhibitor Vorinostat. When compared to other classes of quinoline derivatives, it is evident that specific substitutions on the quinoline ring system dramatically influence the biological activity, directing the compounds towards anticancer, antibacterial, antimalarial, or anti-inflammatory targets. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more effective quinoline-based therapeutics.

References

2-(2-Chlorophenyl)quinoline-4-carboxylic acid vs. Ciprofloxacin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals objectively comparing the performance of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid and the widely-used antibiotic, ciprofloxacin. This guide synthesizes available experimental data to highlight the distinct and overlapping biological activities of these two quinoline-based compounds.

Introduction

Ciprofloxacin, a fluoroquinolone antibiotic, has long been a cornerstone in the treatment of various bacterial infections. Its mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, is well-established.[1][2][3] In the ever-evolving landscape of antimicrobial research, novel quinoline derivatives are continuously being explored for their therapeutic potential. One such class of compounds is the 2-aryl-quinoline-4-carboxylic acids. This guide focuses on a specific derivative, this compound, and places its known biological activities in direct comparison with ciprofloxacin. While direct comparative studies are limited, this document compiles available data on the subject compound and its close analogs to provide a valuable resource for the scientific community.

Chemical Structures

Figure 1. Chemical structure of this compound.

Figure 2. Chemical structure of Ciprofloxacin.

Comparative Performance Data

Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives and Ciprofloxacin against various bacterial strains.

CompoundB. subtilis (μg/mL)S. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)MRSA (μg/mL)Reference
2-Phenyl-quinoline-4-carboxylic acid Derivative (5a4) >51264>512>512>512[5]
2-Phenyl-quinoline-4-carboxylic acid Derivative (5a7) >512>512128>512>512[5]
Ciprofloxacin Data not available≤0.125 - 111616 - >64[6]

Note: The presented MIC values for 2-phenyl-quinoline-4-carboxylic acid derivatives are for compounds structurally related to this compound and are intended for comparative insight only.

Cytotoxicity

The cytotoxic potential of a compound is a critical parameter in drug development. Ciprofloxacin has been shown to exhibit cytotoxicity against various mammalian cell lines, with IC50 values varying depending on the cell type and exposure time.[7][8] Research on this compound has primarily focused on its anticancer properties, specifically as a histone deacetylase (HDAC) inhibitor.[9]

Table 2: Cytotoxicity (IC50) of this compound Derivatives and Ciprofloxacin against Mammalian Cell Lines.

Compound/DerivativeCell LineIC50 ValueExposure TimeReference
Derivative of 2-(2-Chlorophenyl) quinoline-4-carboxylic acid (D28) K562 (Human leukemia)See noteNot Specified[9]
Ciprofloxacin A-172 (Human glioblastoma)388.6 μM24 h[8]
A-172 (Human glioblastoma)308.9 μM48 h[8]
A-172 (Human glioblastoma)259.3 μM72 h[8]
HaCaT (Human keratinocytes)>0.5 µg·mL-1Not Specified[10]
HepG2 (Human liver cancer)22±1.33 µg/mL24 h[11]
MCF7 (Human breast cancer)54±3.5 μg/mL24 h[11]

Note: For the derivative of this compound (D28), the study reported a percentage inhibitory rate (PIR) of 68.00% at a concentration of 2 μM against a mixture of HDAC isoforms and did not provide a specific IC50 value against a cell line. The primary compound, this compound (B14), was synthesized as an intermediate and not directly tested for cytotoxicity in the available study.[9]

Mechanisms of Action & Signaling Pathways

The divergent biological activities of ciprofloxacin and this compound are rooted in their distinct molecular mechanisms and the signaling pathways they modulate.

Ciprofloxacin: DNA Gyrase and Topoisomerase IV Inhibition

Ciprofloxacin's antibacterial effect is a result of its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks, induction of the SOS DNA repair system, and ultimately, bacterial cell death.[1][3]

G Ciprofloxacin Ciprofloxacin DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Ciprofloxacin->DNA_Gyrase Inhibits Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Forms DSB Double-Strand DNA Breaks Cleavage_Complex->DSB Induces SOS SOS Response (DNA Repair) DSB->SOS Activates Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to SOS->Cell_Death If overwhelmed

Caption: Ciprofloxacin's mechanism of action leading to bacterial cell death.

This compound: Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have been investigated as inhibitors of histone deacetylases (HDACs).[9] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones and other non-histone proteins, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This mechanism is distinct from the antibacterial action of ciprofloxacin.

G QC_Compound 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid Derivative HDACs Histone Deacetylases (HDACs) QC_Compound->HDACs Inhibits Acetylation Increased Histone & Protein Acetylation HDACs->Acetylation Prevents deacetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Anticancer mechanism via HDAC inhibition.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (this compound or ciprofloxacin) is prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound or ciprofloxacin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This comparative guide highlights the distinct therapeutic potentials of this compound and ciprofloxacin. While ciprofloxacin is a potent antibacterial agent with a well-defined mechanism of action targeting bacterial DNA replication, the available evidence suggests that this compound and its derivatives may hold promise as anticancer agents through the inhibition of histone deacetylases.

The antibacterial activity of 2-aryl-quinoline-4-carboxylic acids appears to be less potent than that of ciprofloxacin, based on data from related compounds. Conversely, the cytotoxic effects of this compound derivatives in cancer cell lines point towards a different therapeutic application.

Further research is imperative to fully elucidate the antibacterial spectrum and mechanism of this compound and to directly compare its efficacy and safety profile with established antibiotics like ciprofloxacin. Such studies will be crucial in determining the potential clinical utility of this and other novel quinoline derivatives in both infectious diseases and oncology.

References

A Comparative Analysis of the Anti-Inflammatory Profile of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid Against Established NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the potential anti-inflammatory effects of the novel compound 2-(2-Chlorophenyl)quinoline-4-carboxylic acid against widely used non-steroidal anti-inflammatory drugs (NSAIDs): Aspirin, Ibuprofen, and the COX-2 selective inhibitor, Celecoxib. While direct quantitative anti-inflammatory data for this compound is not extensively available in the current literature, this guide synthesizes existing data for related quinoline-4-carboxylic acid derivatives and provides a framework for its evaluation by presenting established experimental protocols and comparative data for standard NSAIDs.

Executive Summary

Quinoline-4-carboxylic acid derivatives have demonstrated notable anti-inflammatory properties, with some studies indicating "impressively appreciable anti-inflammation affinities" when compared to the classical NSAID, indomethacin.[1][2] The primary mechanisms of action for NSAIDs involve the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. This guide outlines the standard assays used to quantify these effects and presents the performance of well-known NSAIDs for comparative purposes. The potential of this compound is discussed in the context of the broader quinoline-4-carboxylic acid class, which is suggested to exert its effects through COX inhibition and modulation of the NF-κB signaling pathway.[3][4]

Data Presentation: Benchmarking Against Known NSAIDs

The following tables summarize the quantitative data for Aspirin, Ibuprofen, and Celecoxib in key in vitro and in vivo anti-inflammatory assays. This data serves as a benchmark for the potential evaluation of this compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Aspirin1.3 - 16626.3 - >100~0.16 - 6.3
Ibuprofen1.4 - 187.9 - 47~0.03 - 2.28
Celecoxib2.2 - 150.04 - 0.34~7.6 - 375

Note: IC50 values can vary significantly depending on the specific assay conditions (e.g., purified enzyme vs. whole blood assays).

Table 2: In Vitro Inhibition of LPS-Induced TNF-α Production

CompoundCell LineInhibition Data
AspirinHuman Monocytes / MacrophagesSignificant reduction in TNF-α release.[5]
IbuprofenHuman Whole BloodFails to depress LPS-evoked responses at low doses.
CelecoxibHuman Non-small Cell Lung CarcinomaSuppressed TNF-induced NF-κB activation, a key regulator of TNF-α.[6]

Note: Direct IC50 values for TNF-α inhibition by these NSAIDs in LPS-stimulated models are not consistently reported in a comparable format.

Table 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundAdministration RouteEffective Dose (ED50 or dose with significant inhibition)% Inhibition of Edema
AspirinOral~100-200 mg/kg~30-50%
IbuprofenOral~20-100 mg/kg~40-60%
CelecoxibOral10-30 mg/kgSignificant dose-dependent reduction.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future comparative studies.

In Vitro COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The enzymatic activity is often determined by measuring the production of prostaglandin E2 (PGE2) from the substrate arachidonic acid.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compound, this compound, and reference NSAIDs are pre-incubated with the respective COX isoenzyme at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Detection: The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or other detection methods.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

In Vitro LPS-Induced Cytokine Production Assay

Principle: This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: A suitable immune cell line, such as murine macrophage-like RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs), is cultured.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound and reference NSAIDs.

  • LPS Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and cytokine production.

  • Cytokine Measurement: After a specific incubation period, the concentration of TNF-α or other cytokines in the cell culture supernatant is measured using ELISA.

  • Data Analysis: The inhibitory effect of the compound on cytokine production is quantified, and IC50 values can be determined.

In Vivo Carrageenan-Induced Paw Edema Model

Principle: This is a widely used animal model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Methodology:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound and reference NSAIDs are administered orally or intraperitoneally at various doses prior to carrageenan injection.

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

  • Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema for each group is calculated relative to the vehicle-treated control group. The effective dose that causes 50% inhibition (ED50) can be determined.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. In the context of inflammation triggered by stimuli like LPS, the NF-κB signaling pathway is also a critical target.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway cluster_aa Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Stimuli (e.g., Injury) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostanoids (e.g., Thromboxane A2) PGH2_1->Prostanoids_1 Prostanoids_2 Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2_2->Prostanoids_2 Homeostasis Physiological Functions (e.g., Platelet Aggregation, Stomach Lining Protection) Prostanoids_1->Homeostasis Inflammation Inflammation, Pain, Fever Prostanoids_2->Inflammation NSAIDs NSAIDs & 2-(Aryl)quinoline- 4-carboxylic acids NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition LPS_Signaling cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4/MD2/CD14 Complex LPS->TLR4 MyD88 MyD88-Dependent Pathway TLR4->MyD88 IKK IKK Complex MyD88->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Gene->Cytokines Quinoline Quinoline-4-carboxylic acids (potential target) Quinoline->NFkB Potential Inhibition

References

Cross-validation of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid's activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the cross-validation of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid's activity in various cell lines, benchmarked against other quinoline-based compounds.

This guide provides a comprehensive comparison of the biological activity of this compound and related quinoline derivatives across a panel of cancer cell lines. The data presented herein is collated from various studies to offer a multifaceted view of its potential as an anticancer agent. This document details its activity as a histone deacetylase (HDAC) inhibitor and contrasts its performance with other quinoline compounds targeting different cellular pathways.

I. Comparative Activity in Cancer Cell Lines

The primary compound of interest, this compound, has been investigated for its potential as an anticancer agent, primarily through its activity as a selective inhibitor of histone deacetylase 3 (HDAC3)[1][2]. Its efficacy has been evaluated across various cancer cell lines and compared with other quinoline derivatives targeting different enzymes, such as sirtuin 3 (SIRT3) and Dihydroorotate Dehydrogenase (DHODH).

Table 1: Antiproliferative Activity of this compound (as part of an inhibitor series) and Comparators
Compound/Analog SeriesTargetCell LineIC50 (µM)Reference
D28 (Linker-modified this compound)HDAC3K562 (Leukemia)1.02[2]
U266 (Myeloma)1.08[2]
U937 (Lymphoma)1.11[2]
A549 (Lung)5.66[2]
H1975 (Lung)3.22[2]
PC-9 (Lung)4.15[2]
HCT-116 (Colon)2.89[2]
HT-29 (Colon)2.83[2]
SW620 (Colon)3.86[2]
SAHA (Vorinostat, Pan-HDAC inhibitor)Pan-HDACK562 (Leukemia)Not specified, used as control[1][2]
P6 (2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative)SIRT3MOLM-13 (Leukemia)Potent Inhibition[3][4][5]
MV4-11 (Leukemia)Potent Inhibition[3][4][5]
Compound 41 (Quinoline-based analog)DHODHHCT-116 (Colon)Not specified, enzyme IC50 = 9.71 nM[6]
MIA PaCa-2 (Pancreatic)Not specified[6]
Gemifloxacin (Fluoroquinolone)TopoisomeraseSW480, HCT116, CACO2 (Colorectal)Exceptional antiproliferation[7]
PANC1 (Pancreatic)Exceptional antiproliferation[7]
PC3 (Prostate)Exceptional antiproliferation[7]
T47D (Mammary)Exceptional antiproliferation[7]
A375 (Melanoma)Exceptional antiproliferation[7]
A549 (Lung)Exceptional antiproliferation[7]
Kynurenic acid, Quinoline-2/3/4-carboxylic acids VariousMCF7 (Mammary)Remarkable growth inhibition[7]
HELA (Cervical)Significant cytotoxicity (Quinoline-2-carboxylic acid)[7]

II. Mechanism of Action and Signaling Pathways

The primary mechanism of action identified for this compound derivatives is the selective inhibition of HDAC3[1][2]. HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Inhibition of HDAC3 by this compound can lead to cell cycle arrest and apoptosis in cancer cells[1].

In contrast, other quinoline-4-carboxylic acid derivatives have been developed to target different pathways. For instance, the P6 compound series are potent and selective inhibitors of SIRT3, a mitochondrial deacetylase, which also plays a crucial role in cancer cell metabolism and survival[3][4][5]. Another class of quinoline-based compounds acts by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for rapidly proliferating cancer cells[6].

Signaling_Pathways cluster_HDAC HDAC Inhibition Pathway cluster_SIRT3 SIRT3 Inhibition Pathway cluster_DHODH DHODH Inhibition Pathway HDACi 2-(2-Chlorophenyl) quinoline-4-carboxylic acid (D28) HDAC3 HDAC3 HDACi->HDAC3 inhibits Histones Histones HDAC3->Histones deacetylates Acetylation Histone Acetylation (Increased) Chromatin Chromatin Relaxation Acetylation->Chromatin Transcription Gene Transcription (Altered) Chromatin->Transcription CellCycle Cell Cycle Arrest Transcription->CellCycle Apoptosis Apoptosis Transcription->Apoptosis SIRT3i 2-(4-acrylamidophenyl) quinoline-4-carboxylic acid (P6) SIRT3 SIRT3 SIRT3i->SIRT3 inhibits Mito_Proteins Mitochondrial Proteins SIRT3->Mito_Proteins deacetylates Deacetylation Protein Deacetylation (Decreased) Metabolism Altered Metabolism Deacetylation->Metabolism CellGrowth Inhibition of Cell Growth Metabolism->CellGrowth DHODHi Quinoline-based DHODH Inhibitor (e.g., Cmpd 41) DHODH DHODH DHODHi->DHODH inhibits Pyrimidine Pyrimidine Biosynthesis Nucleotides dNTP Pool Depletion DNA_Synth DNA Synthesis (Blocked) Nucleotides->DNA_Synth Proliferation Cell Proliferation (Halted) DNA_Synth->Proliferation

Figure 1: Simplified signaling pathways for different classes of quinoline-4-carboxylic acid derivatives.

III. Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the activity of quinoline-4-carboxylic acid derivatives.

A. Synthesis of this compound

The synthesis of 2-substituted quinoline-4-carboxylic acids is often achieved through the Pfitzinger reaction[2][6].

General Procedure:

  • A mixture of isatin and a substituted acetophenone (in this case, 2-chloroacetophenone) is refluxed in an ethanolic solution of potassium hydroxide.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the solid product is precipitated by acidification.

  • The crude product is collected by filtration, washed, and purified by crystallization to yield the desired this compound[2].

Pfitzinger_Reaction Isatin Isatin Intermediate Reaction Intermediate Isatin->Intermediate Acetophenone 2-Chloroacetophenone Acetophenone->Intermediate Reagents Ethanolic KOH Reflux Intermediate->Reagents Acidification Acidification Intermediate->Acidification Product 2-(2-Chlorophenyl) quinoline-4-carboxylic acid Acidification->Product

Figure 2: Workflow for the Pfitzinger synthesis of this compound.
B. In Vitro Antiproliferative Assay (CCK-8 or MTT Assay)

The in vitro anticancer activity of the synthesized compounds is commonly evaluated using cell viability assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay[1].

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., SAHA or Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • Reagent Incubation: After the treatment period, CCK-8 or MTT reagent is added to each well, and the plates are incubated for a further 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_1 Incubate overnight Seed_Cells->Incubate_1 Treat_Cells Treat cells with compounds and controls Incubate_1->Treat_Cells Incubate_2 Incubate for 48-72 hours Treat_Cells->Incubate_2 Add_Reagent Add CCK-8 or MTT reagent Incubate_2->Add_Reagent Incubate_3 Incubate for 1-4 hours Add_Reagent->Incubate_3 Measure_Absorbance Measure absorbance with a plate reader Incubate_3->Measure_Absorbance Analyze_Data Calculate cell viability and determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: General workflow for in vitro cytotoxicity assays.
C. HDAC Enzyme Inhibition Assay

The inhibitory activity of compounds against specific HDAC isoforms is determined using commercially available kits or established protocols[1].

General Steps:

  • The HDAC enzyme (e.g., HDAC3), a fluorogenic substrate, and the test compound are incubated together in an assay buffer.

  • The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • A developer solution is added to stop the reaction and generate a fluorescent signal.

  • The fluorescence is measured using a microplate reader.

  • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

IV. Conclusion

This compound has demonstrated promising activity as a selective HDAC3 inhibitor with potent antiproliferative effects, particularly in hematologic cancer cell lines[1][2]. Its efficacy is comparable to or, in some cases, exceeds that of other quinoline-based compounds targeting different anticancer pathways. The comparative data presented in this guide underscores the versatility of the quinoline-4-carboxylic acid scaffold in developing targeted cancer therapies. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(2-chlorophenyl)quinoline-4-carboxylic acid analogs and related 2-arylquinoline-4-carboxylic acid derivatives. The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2] This document summarizes key findings from various studies, presenting quantitative data, detailed experimental protocols for relevant biological assays, and visual representations of the associated signaling pathways to facilitate further drug discovery and development efforts.

The primary mechanisms of action for many of these compounds involve the inhibition of key enzymes such as Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs).[1][3][4] The nature and position of substituents on both the 2-phenyl ring and the quinoline core play a critical role in determining the potency and selectivity of these analogs.

Data Presentation: Comparative Biological Activities

The following tables summarize the biological activities of various 2-arylquinoline-4-carboxylic acid analogs, providing a basis for understanding the SAR of the 2-(2-chlorophenyl) scaffold.

Table 1: Anticancer Activity of 2-Arylquinoline-4-carboxamide Derivatives against MDA-MB-231 Breast Cancer Cell Line

Compound ID2-Aryl SubstituentIC50 (µM)[5]
6j 2-(3-Chlorophenyl) with 4-NO2 on carboxamide8.24
6d 2-(3-Chlorophenyl) with 4-F on carboxamide46.71
6g 2-(3-Chlorophenyl) with 4-OCH3 on carboxamide>50

Table 2: HDAC Inhibitory Activity of 2-Substituted Phenylquinoline-4-carboxylic Acid Derivatives

Compound ID2-Phenyl SubstituentLinker and Zinc Binding Group (ZBG)HDAC3 IC50 (µM)[1][6]
D28 UnsubstitutedAmide linker, Hydroxamic acid ZBG24.45
D29 UnsubstitutedAmide linker, Hydrazide ZBG0.477

Table 3: DHODH Inhibitory Activity of 2-Arylquinoline-4-carboxylic Acid Analogs

Compound ID2-Aryl SubstituentDHODH IC50 (nM)[7]
41 4-Cyclohexylphenyl9.71 ± 1.4
43 4-Cyclohexylphenyl with modification on quinoline26.2 ± 1.8
46 1,7-naphthyridine core28.3 ± 3.3
Brequinar 2'-Fluoro-1,1'-biphenyl-4-yl~20

Structure-Activity Relationship Summary:

  • Substitution on the 2-Phenyl Ring: The presence and position of substituents on the 2-phenyl ring significantly influence activity. For anticancer activity, a 3-chloro substitution on the phenyl ring in combination with a 4-nitro group on a carboxamide derivative showed the highest potency.[5] For DHODH inhibition, bulky, hydrophobic substituents at the C-2 position are generally favored for potent inhibition.[3][4]

  • The Carboxylic Acid Group at C-4: The carboxylic acid moiety at the 4-position of the quinoline ring is crucial for the activity of DHODH inhibitors, likely forming important interactions within the enzyme's active site.[3][4]

  • Modifications for HDAC Inhibition: When targeting HDACs, the 2-phenylquinoline-4-carboxylic acid core acts as a "cap" group. The overall activity is highly dependent on the linker and the zinc-binding group (ZBG). For instance, converting the carboxylic acid to a hydroxamic acid or hydrazide is a common strategy to achieve HDAC inhibition.[1][6] A hydrazide ZBG showed significantly improved HDAC3 inhibitory activity compared to a hydroxamic acid ZBG.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

1. DHODH Enzyme Inhibition Assay

This assay directly measures the enzymatic activity of DHODH in the presence of an inhibitor by monitoring the reduction of a dye.[8]

  • Principle: The activity of recombinant human DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor. The rate of dye reduction is proportional to DHODH activity.[8]

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[2][8]

    • Recombinant human DHODH.[8]

    • Substrate: Dihydroorotate.[8]

    • Cofactor: Coenzyme Q10.[8]

    • Electron Acceptor: 2,6-dichloroindophenol (DCIP).[8]

    • Test Compounds: Dissolved in DMSO.

  • Procedure:

    • In a 96-well plate, add the assay buffer, recombinant DHODH, Coenzyme Q10, and DCIP.[8]

    • Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., brequinar).[8]

    • Pre-incubate the plate at 25°C for 30 minutes.[2][8]

    • Initiate the reaction by adding dihydroorotate.[2][8]

    • Measure the decrease in absorbance at 650 nm over time using a microplate reader.[2][8]

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.[8]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[8]

    • Determine the IC50 value by fitting the data to a dose-response curve.[8]

2. MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[9][10]

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan product.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

  • Reagents:

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Cancer cell lines of interest.

    • Complete cell culture medium.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.[11]

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).[8] Include a vehicle control.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][11]

    • Incubate the plate in the dark, shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from the absorbance of the samples.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (concentration that inhibits 50% of cell growth) from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the SAR studies of this compound analogs.

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Transcarbamoylase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Inhibitor 2-Arylquinoline-4- carboxylic acid analogs Inhibitor->Dihydroorotate

Caption: Inhibition of DHODH in the de novo pyrimidine biosynthesis pathway.

HDAC_Inhibition_Pathway cluster_chromatin Chromatin Remodeling HDAC_Inhibitor 2-Phenylquinoline-4-carboxylic Acid-based HDACi HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HAT Acetylated_Histones->Histones HDAC Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21, pro-apoptotic genes) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of HDAC inhibitors on gene expression.

Experimental_Workflow start Start: Synthesized Analogs enzymatic_assay Enzymatic Assay (e.g., DHODH, HDAC inhibition) start->enzymatic_assay cellular_assay Cell-based Assay (e.g., MTT on cancer cells) start->cellular_assay determine_ic50 Determine IC50 values enzymatic_assay->determine_ic50 cellular_assay->determine_ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis determine_ic50->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

References

A Head-to-Head Comparison of Pfitzinger and Doebner Methods for the Synthesis of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the construction of the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among the various synthetic routes, the Pfitzinger and Doebner methods have long been established as classical approaches to quinoline-4-carboxylic acids. This guide provides a detailed head-to-head comparison of these two methods for the synthesis of the specific target molecule, 2-(2-Chlorophenyl)quinoline-4-carboxylic acid, offering insights into their respective advantages and limitations for researchers, scientists, and drug development professionals.

Executive Summary

The selection between the Pfitzinger and Doebner synthesis for this compound hinges on factors such as starting material availability, desired substitution patterns, and reaction conditions. The Pfitzinger reaction offers a straightforward approach when isatin and the corresponding ketone are readily accessible, typically proceeding under basic conditions. In contrast, the Doebner reaction provides flexibility in introducing substituents on the "aniline" portion of the quinoline ring and operates as a three-component reaction under acidic or neutral conditions.

While direct comparative data for the synthesis of this compound is not extensively documented in a single study, this guide consolidates representative protocols for closely related analogs to provide a substantive comparison of reaction parameters and potential outcomes.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative differences between the Pfitzinger and Doebner methods for the synthesis of quinoline-4-carboxylic acids, with specific details extrapolated for the synthesis of this compound based on analogous reactions.

ParameterPfitzinger MethodDoebner Method
Starting Materials Isatin, 2'-Chloroacetophenone, Base (e.g., KOH)2-Chloroaniline, Benzaldehyde, Pyruvic Acid, Catalyst (optional)
Reaction Type Bimolecular condensationThree-component reaction
Catalyst/Promoter Strong base (e.g., KOH, NaOH)Acid catalyst (e.g., TFA, Lewis acids) or neat
Solvent Protic solvents (e.g., Ethanol, Water)Ethanol, Acetonitrile, or solvent-free
Reaction Temperature Typically refluxVaries from room temperature to reflux
Reaction Time Generally longer (several hours to overnight)Can be shorter, especially with catalysis
Reported Yield Moderate to good (dependent on substrate)Variable, can be low but improvable with modern catalysts
Work-up Acidification to precipitate the carboxylic acidExtraction and purification, often involving acid-base work-up
Advantages Good for 2-substituted quinoline-4-carboxylic acidsHigh flexibility in varying substituents on the aniline ring
Disadvantages Requires substituted isatins for substitution on the benzene ring; strongly basic conditions can be limitingCan produce isomeric mixtures with certain substituted anilines; yields can be low without optimization

Experimental Protocols

Detailed methodologies for representative Pfitzinger and Doebner syntheses are provided below. Note that the Pfitzinger protocol is for a closely related analog due to the limited availability of a specific protocol for the target molecule.

Pfitzinger Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid

This protocol is adapted from the synthesis of a closely related analog and serves as a representative procedure for the Pfitzinger reaction.

Materials:

  • 5-Chloroisatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Hydrochloric Acid (concentrated) or Glacial Acetic Acid

Procedure:

  • A solution of potassium hydroxide is prepared by dissolving KOH in a mixture of water and ethanol.

  • 5-Chloroisatin is added to the basic solution, and the mixture is heated to facilitate the ring opening of the isatin.

  • Acetophenone is then added to the reaction mixture.

  • The reaction mixture is refluxed for an extended period (typically 8-12 hours) to ensure the completion of the condensation and cyclization.

  • After cooling, the reaction mixture is diluted with water.

  • The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted acetophenone.

  • The aqueous layer is then cooled in an ice bath and carefully acidified with hydrochloric acid or acetic acid to a pH of approximately 4-5.

  • The precipitated solid product, 6-chloro-2-phenylquinoline-4-carboxylic acid, is collected by vacuum filtration.

  • The collected solid is washed with cold water and dried in a vacuum oven.

Doebner Synthesis of 2-(Aryl)quinoline-4-carboxylic Acids

This is a general protocol that can be adapted for the synthesis of this compound.

Materials:

  • 2-Chloroaniline

  • Benzaldehyde

  • Pyruvic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, equimolar amounts of 2-chloroaniline and benzaldehyde are dissolved in ethanol.

  • The mixture is heated to reflux for a short period (e.g., 30 minutes) to form the corresponding Schiff base (imine).

  • An equimolar amount of pyruvic acid is then added to the reaction mixture.

  • The reaction is continued at reflux for several hours (e.g., 4-8 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Mandatory Visualizations

Logical Workflow for Method Comparison

G cluster_0 Synthesis of this compound cluster_1 Reactants cluster_2 Reaction Conditions cluster_3 Product & Analysis Pfitzinger Pfitzinger Method Pfitzinger_Reactants Isatin + 2'-Chloroacetophenone Pfitzinger->Pfitzinger_Reactants Doebner Doebner Method Doebner_Reactants 2-Chloroaniline + Benzaldehyde + Pyruvic Acid Doebner->Doebner_Reactants Pfitzinger_Conditions Base-catalyzed (KOH) Ethanol/Water Reflux Pfitzinger_Reactants->Pfitzinger_Conditions Doebner_Conditions Acid-catalyzed or Neat Ethanol Reflux Doebner_Reactants->Doebner_Conditions Product This compound Pfitzinger_Conditions->Product Doebner_Conditions->Product Comparison Head-to-Head Comparison (Yield, Purity, Time, etc.) Product->Comparison

Caption: Logical workflow for comparing the Pfitzinger and Doebner synthesis methods.

Pfitzinger Reaction Scheme

Pfitzinger Isatin Isatin Base KOH, EtOH/H2O Reflux Isatin->Base Chloroacetophenone 2'-Chloroacetophenone Chloroacetophenone->Base Product This compound Base->Product

Caption: Pfitzinger synthesis of the target compound.

Doebner Reaction Scheme

Doebner Chloroaniline 2-Chloroaniline Reaction Ethanol Reflux Chloroaniline->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction PyruvicAcid Pyruvic Acid PyruvicAcid->Reaction Product This compound Reaction->Product

Evaluating Off-Target Effects: A Comparative Guide to 2-(2-Chlorophenyl)quinoline-4-carboxylic acid and Alternative HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the selective modulation of specific biological targets is paramount to achieving therapeutic efficacy while minimizing adverse effects. 2-(2-Chlorophenyl)quinoline-4-carboxylic acid has been identified as a potent and selective inhibitor of Histone Deacetylase 3 (HDAC3), an enzyme implicated in various cancers and other diseases.[1][2] However, a thorough understanding of a compound's off-target interactions is critical for its development as a safe and effective therapeutic agent.

This guide provides a comparative framework for evaluating the off-target effects of this compound. Due to the limited availability of comprehensive public data on the broad off-target profile of this specific molecule, this guide will use well-characterized alternative HDAC inhibitors, such as Vorinostat (a pan-HDAC inhibitor) and Entinostat (a class I-selective HDAC inhibitor), to illustrate the methodologies and data presentation required for a rigorous off-target assessment.[3]

Comparative Selectivity Profiles

A primary method for assessing off-target effects of enzyme inhibitors is to screen them against a panel of related enzymes. In the context of HDAC inhibitors, this involves profiling against different HDAC isoforms. For broader off-target effects, especially for compounds that might interact with ATP-binding sites, screening against a panel of protein kinases is a standard industry practice.

HDAC Isoform Selectivity

The following table summarizes the inhibitory activity (IC50) of this compound and representative alternative HDAC inhibitors against various HDAC isoforms. Lower IC50 values indicate higher potency.

CompoundClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
2-(2-Chlorophenyl) quinoline-4-carboxylic acid Derivative (D28) HDAC3-selective>1000>100024,450>1000N/A
Vorinostat (SAHA) Pan-HDAC Inhibitor10-2020-5020-7010-30300-600
Entinostat (MS-275) Class I-selective90-300100-5001000-2000>10,000N/A

Note: Data for D28 is from a study on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors.[1] Data for Vorinostat and Entinostat are compiled from various sources and represent a general range of reported values.[3] N/A indicates data not available in the cited sources.

Kinase Selectivity Profile (Illustrative)

To illustrate how off-target kinase effects would be presented, the following table provides a hypothetical comparison of this compound with a known kinase inhibitor, demonstrating how data from a kinase panel screen would be displayed. This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Kinase TargetThis compound (% Inhibition @ 10 µM)Alternative Kinase Inhibitor (e.g., Staurosporine) (% Inhibition @ 1 µM)
Aurora A<10%>95%
CDK2/cyclin A<10%>95%
VEGFR215%>95%
EGFR<5%>90%
Src<10%>95%

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are representative protocols for assessing HDAC inhibition and off-target kinase profiling.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of a specific recombinant HDAC isoform.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compounds and reference inhibitors (e.g., Vorinostat)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in assay buffer.

  • Add the HDAC enzyme to each well of the microplate, followed by the test compound or vehicle control.

  • Incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction and generate a fluorescent signal by adding the developer solution.

  • Incubate for a final period (e.g., 15 minutes) at 37°C.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Profiling Assay (Radiometric)

This method assesses the inhibitory effect of a compound on a broad panel of protein kinases.

Materials:

  • Panel of purified, active recombinant protein kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound

  • Kinase reaction buffer

  • [γ-33P]ATP (radiolabeled ATP)

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Dispense the test compound at a fixed concentration (e.g., 10 µM) into the wells of the assay plate.

  • Add the specific kinase and its corresponding substrate to each well.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow for the transfer of the radiolabeled phosphate group to the substrate.

  • Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition of kinase activity for the test compound relative to a vehicle control.

Visualizing Signaling Pathways and Workflows

Diagrams are crucial for illustrating complex biological pathways and experimental procedures.

HDAC_Inhibition_Pathway Mechanism of HDAC Inhibition cluster_0 Chromatin Regulation cluster_1 Drug Intervention Histone Histone Proteins Chromatin Condensed Chromatin (Transcriptionally Inactive) Histone->Chromatin Open_Chromatin Open Chromatin (Transcriptionally Active) Histone->Open_Chromatin DNA DNA HAT Histone Acetyltransferases (HATs) Acetylation Acetylation HAT->Acetylation Adds Acetyl Groups HDAC Histone Deacetylases (HDACs) Deacetylation Deacetylation HDAC->Deacetylation Removes Acetyl Groups Acetylation->Histone Deacetylation->Histone HDAC_Inhibitor This compound (HDAC3 Inhibitor) HDAC_Inhibitor->HDAC Inhibits

Caption: Mechanism of Action for HDAC Inhibitors.

Experimental_Workflow Kinase Profiling Workflow Compound_Prep Prepare Test Compound (e.g., 10 µM) Plate_Setup Dispense Compound into Assay Plate Compound_Prep->Plate_Setup Add_Kinase Add Kinase and Substrate Plate_Setup->Add_Kinase Initiate_Reaction Add [γ-33P]ATP Add_Kinase->Initiate_Reaction Incubation Incubate at RT Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Transfer Transfer to Filter Plate Stop_Reaction->Transfer Wash Wash Plate Transfer->Wash Measure Measure Radioactivity Wash->Measure Analyze Calculate % Inhibition Measure->Analyze

Caption: Radiometric Kinase Profiling Workflow.

Conclusion

The evaluation of off-target effects is a cornerstone of modern drug development, ensuring that new therapeutic candidates exhibit the desired selectivity and a favorable safety profile. While this compound shows promise as a selective HDAC3 inhibitor, a comprehensive assessment of its interactions with other protein families, such as kinases, is essential. By employing systematic screening methodologies and clear data presentation, researchers can build a robust selectivity profile, enabling informed decisions in the progression of new drug candidates. The comparative approach outlined in this guide, using established HDAC inhibitors as benchmarks, provides a valuable framework for these critical investigations.

References

Reproducibility of Published Data on 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the synthesis and biological activity of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid and its derivatives, with a focus on the reproducibility of published data. For researchers, scientists, and drug development professionals, this document offers a comparative overview of synthetic methodologies and the performance of this compound and its isomers as precursors to histone deacetylase (HDAC) inhibitors.

Synthesis of 2-(Chlorophenyl)quinoline-4-carboxylic Acid Isomers

The synthesis of this compound and its positional isomers, the 3-chloro and 4-chloro derivatives, is most commonly achieved through the Pfitzinger reaction. This method involves the condensation of isatin with a substituted acetophenone in the presence of a base.

Comparative Synthesis Data

The following table summarizes the reported yields for the synthesis of the three chlorophenyl isomers of 2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction, as described in the literature.

CompoundStructureSynthetic MethodReported Yield (%)Reference
This compoundPfitzinger Reaction49.0[1]
2-(3-Chlorophenyl)quinoline-4-carboxylic acidPfitzinger Reaction58.0[2]
2-(4-Chlorophenyl)quinoline-4-carboxylic acidPfitzinger Reaction29.0[2]

Note: The yields reported are from a single study, allowing for a direct comparison of the synthetic efficiency for these isomers under similar reaction conditions.

Experimental Protocol: Pfitzinger Reaction

Materials:

  • Isatin

  • Substituted 2-chloroacetophenone, 3-chloroacetophenone, or 4-chloroacetophenone

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

Procedure:

  • A mixture of the appropriately substituted acetophenone and isatin is prepared in ethanol.

  • An aqueous solution of potassium hydroxide is added to the mixture.

  • The reaction mixture is heated to 80°C.[1]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated.

  • Crystallization from ethyl acetate is performed to yield the purified 2-(chlorophenyl)quinoline-4-carboxylic acid.[1]

An alternative approach for synthesizing the 2-phenylquinoline-4-carboxylic acid scaffold is the Doebner reaction, which involves the one-pot, three-component condensation of an aniline, an aldehyde, and pyruvic acid.[3][4][5][6][7]

Biological Activity of 2-(Chlorophenyl)quinoline-4-carboxamide Derivatives as HDAC Inhibitors

2-(Chlorophenyl)quinoline-4-carboxylic acids serve as key intermediates in the synthesis of potent histone deacetylase (HDAC) inhibitors. The carboxylic acid moiety is typically coupled with a linker and a zinc-binding group to yield the final active compound. The following sections compare the biological activity of derivatives of the 2-chloro, 3-chloro, and 4-chloro isomers.

Comparative HDAC3 Inhibitory Activity

The table below presents the half-maximal inhibitory concentration (IC50) values of the N-hydroxy-4-(4-(2-(chlorophenyl)quinoline-4-carboxamido)phenyl)butanamide derivatives against HDAC3.

Precursor CompoundDerivative StructureHDAC3 IC50 (µM)Reference
This compound24.45[1]
2-(3-Chlorophenyl)quinoline-4-carboxylic acid>100[2]
2-(4-Chlorophenyl)quinoline-4-carboxylic acid>100[2]

Note: The derivative of the 2-chloro isomer (referred to as D28 in the source literature) demonstrates significant and selective inhibitory activity against HDAC3, while the 3-chloro and 4-chloro derivatives are considerably less potent.[1][2]

Comparative Antiproliferative Activity

The cytotoxic effects of the most active compound, the derivative of this compound (D28), were evaluated against a panel of human cancer cell lines using the MTT assay. The IC50 values are summarized below.

Cell LineCancer TypeIC50 of D28 (µM)Reference
K562Chronic Myelogenous Leukemia1.02[1]
HL-60Acute Promyelocytic Leukemia1.08[1]
A549Lung Cancer1.11[1]
HCT-116Colon Cancer2.83[1]
MDA-MB-468Breast Cancer2.89[1]
PC-3Prostate Cancer3.22[1]
U87Glioblastoma3.86[1]
MDA-MB-231Breast Cancer4.15[1]
MCF-7Breast Cancer5.66[1]
Experimental Protocol: HDAC Inhibition Assay

The inhibitory activity of the synthesized compounds against HDACs is evaluated using a commercially available HDAC colorimetric assay kit.

Procedure:

  • The assay is performed in a 96-well plate.

  • HeLa cell nucleus extract is used as the source of HDAC enzymes.

  • The test compounds are added to the wells at various concentrations.

  • The assay is initiated by the addition of the colorimetric substrate.

  • The plate is incubated to allow for the enzymatic reaction.

  • The reaction is stopped, and the absorbance is measured using a microplate reader.

  • The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • After the incubation period, the MTT reagent is added to each well.

  • The plate is incubated to allow for the formation of formazan crystals by viable cells.

  • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to the biological evaluation of its derivatives as HDAC inhibitors.

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation A Isatin & 2-Chloroacetophenone B Pfitzinger Reaction A->B C 2-(2-Chlorophenyl)quinoline- 4-carboxylic acid B->C D Amide Coupling C->D cluster_derivatization cluster_derivatization E HDAC Inhibitor (D28) D->E F HDAC Inhibition Assay E->F G Antiproliferative (MTT) Assay E->G H Data Analysis (IC50) F->H G->H

Caption: Experimental workflow from synthesis to biological evaluation.

Signaling Pathway

The diagram below depicts a simplified signaling pathway illustrating the mechanism of action of histone deacetylase (HDAC) inhibitors.

G cluster_nucleus Cell Nucleus HDAC HDAC Chromatin_C Condensed Chromatin (Gene Silencing) HDAC->Chromatin_C Histone Histone Protein Acetyl Acetyl Group Histone->Acetyl Acetylation (HATs) Acetyl->HDAC Deacetylation Chromatin_O Open Chromatin (Gene Transcription) Chromatin_C->Chromatin_O Acetylation Chromatin_O->Chromatin_C Deacetylation p21 p21 (Tumor Suppressor) Gene Expression Chromatin_O->p21 Apoptosis Apoptosis p21->Apoptosis HDAC_Inhibitor 2-Phenylquinoline-4-carboxamide Derivative (e.g., D28) HDAC_Inhibitor->HDAC Inhibition

Caption: Simplified HDAC inhibitor signaling pathway.

References

Safety Operating Guide

Proper Disposal of 2-(2-Chlorophenyl)quinoline-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid, ensuring operational integrity and personnel safety in research and development environments.

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For this compound, a halogenated organic compound, adherence to strict disposal protocols is mandatory to mitigate potential hazards. This guide provides detailed, step-by-step procedures for its safe handling and disposal.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.

Quantitative Hazard Data Summary for Related Compounds

To underscore the need for caution, the following table summarizes the hazard classifications for similar quinoline carboxylic acid derivatives. It is prudent to assume that this compound exhibits similar hazardous properties.

Hazard ClassificationRelated Compound: Quinoline-3-carboxylic acid[1]Related Compound: 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic Acid[2]
Acute Toxicity (Oral) Not ClassifiedHarmful if swallowed[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1]Causes skin irritation[2]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[1]Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[1]May cause respiratory irritation[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, it requires special handling and must not be disposed of in regular trash or down the drain.[3][4][5]

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[3][6]

  • Halogenated Waste Stream: This compound must be segregated as halogenated organic waste .[4][5] Do not mix with non-halogenated organic waste, as this increases disposal costs and complexity.[7][8]

  • Solid and Liquid Waste:

    • Solid Waste: This includes the pure compound, as well as contaminated items such as weighing paper, gloves, and paper towels. These should be placed in a clearly labeled, sealed bag or container designated for solid halogenated organic waste.

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (HDPE) carboy) labeled for liquid halogenated organic waste.

2. Labeling:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: List the full chemical name: "this compound."

  • Concentration: For solutions, indicate the approximate concentration of the compound.

3. Storage:

  • Secure Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: Liquid waste containers should be kept in secondary containment to prevent spills.

  • Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents and strong bases.

4. Final Disposal:

  • Professional Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Regulatory Compliance: The disposal of halogenated organic compounds is regulated and typically involves high-temperature incineration at a specialized facility.[9]

Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Solid or Liquid) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated segregate Segregate as HALOGENATED ORGANIC WASTE is_halogenated->segregate Yes collect_solid Collect in a labeled, sealed container for SOLID halogenated waste. segregate->collect_solid Solid Waste collect_liquid Collect in a labeled, sealed, leak-proof container for LIQUID halogenated waste. segregate->collect_liquid Liquid Waste storage Store in a designated satellite accumulation area with secondary containment. collect_solid->storage collect_liquid->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company for pickup. storage->contact_ehs end Proper Disposal via Regulated Incineration contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2-(2-Chlorophenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(2-Chlorophenyl)quinoline-4-carboxylic acid. The following procedures are based on best practices for handling structurally similar quinoline carboxylic acids and are intended for use by trained professionals in a laboratory setting.

Hazard Overview:

  • Skin irritation[2][3][4]

  • Serious eye irritation[2][3][4]

  • Respiratory system irritation upon inhalation of dust.[1][2][3][4]

  • Harmful if swallowed.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The required PPE for handling this compound is summarized below.

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Inspect for degradation or punctures before use.[1]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][2]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or an Air-purifying respirator with organic vapor cartridgesRequired for handling the solid, powdered form to prevent inhalation.[1] Use organic vapor cartridges when handling solutions that may generate vapors.Task-Dependent
Body Protection Laboratory Coat or Chemical-resistant ApronProtects skin and personal clothing from contamination.[1][2] An apron is recommended for larger quantities.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles during bulk transfers or when there is a high risk of splashes.[1]Secondary

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to ensure safety. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

1. Preparation:

  • Don PPE: Before entering the designated handling area, put on a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.[1]
  • Prepare Work Area: Ensure the chemical fume hood is operational. Gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers.

2. Weighing and Solution Preparation:

  • Weighing: Handle the solid compound within the fume hood. Use a disposable weigh boat. Avoid creating dust. If dust is generated, a respirator is necessary.[1]
  • Dissolving: Slowly add the solid to the solvent to prevent splashing. If using a volatile solvent, ensure adequate ventilation.[1]

3. Experimental Procedures:

  • Maintain a safe distance from the reaction setup.
  • Avoid all direct physical contact with the substance.[1]

4. Cleanup and Decontamination:

  • Decontaminate: Wipe down all surfaces and equipment that came into contact with the chemical using an appropriate solvent, followed by a thorough washing.[1]
  • PPE Removal: Remove PPE in the designated area to avoid cross-contamination.[1]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposables contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[2]

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste before the container is discarded.

Consult your institution's environmental health and safety (EHS) office for specific disposal regulations.

Visualized Workflows

The following diagrams illustrate the key procedural workflows for handling this compound.

G Figure 1: Safe Handling Workflow prep 1. Preparation ppe Don PPE: Lab Coat, Goggles, Gloves prep->ppe area Prepare Fume Hood & Equipment ppe->area handling 2. Handling area->handling weigh Weigh Solid in Hood handling->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment cleanup 3. Cleanup & Disposal experiment->cleanup decon Decontaminate Surfaces & Glassware cleanup->decon waste Dispose of Waste in Hazardous Containers decon->waste remove_ppe Remove PPE waste->remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

G Figure 2: Personal Protective Equipment Logic start Handling Chemical? primary_ppe Primary PPE: - Nitrile/Neoprene Gloves - Chemical Goggles - Lab Coat start->primary_ppe task_check Risk of Dust or Vapors? primary_ppe->task_check respirator Wear Respirator: - N95 for Dust - Vapor Cartridge for Solutions task_check->respirator Yes splash_check Risk of Splash? task_check->splash_check No respirator->splash_check face_shield Wear Face Shield splash_check->face_shield Yes proceed Proceed with Task splash_check->proceed No face_shield->proceed

Caption: Decision-making process for selecting appropriate PPE based on the handling task.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.